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  • Product: C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine
  • CAS: 889939-63-3

Core Science & Biosynthesis

Foundational

Technical Guide: C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine

Executive Summary & Chemical Identity C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine (IUPAC: 1-(2,5-dimethylphenyl)-1-(pyridin-4-yl)methanamine) is a diarylmethylamine scaffold characterized by a chiral center linkin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine (IUPAC: 1-(2,5-dimethylphenyl)-1-(pyridin-4-yl)methanamine) is a diarylmethylamine scaffold characterized by a chiral center linking an electron-deficient pyridine ring and an electron-rich 2,5-dimethylphenyl moiety. This structural motif is a "privileged scaffold" in medicinal chemistry, serving as a critical pharmacophore in the development of kinase inhibitors (e.g., ALK/ROS1 inhibitors), antihistamines, and GPCR ligands.

Core Identity Matrix
ParameterDetail
CAS Number 889939-63-3
IUPAC Name 1-(2,5-dimethylphenyl)-1-(pyridin-4-yl)methanamine
Molecular Formula C₁₄H₁₆N₂
Molecular Weight 212.29 g/mol
SMILES CC1=CC(=C(C=C1)C(C2=CC=NC=C2)N)C
Key Functionality Primary Amine (H-bond donor), Pyridine (H-bond acceptor), Hydrophobic Aryl Core

Physicochemical Specifications

The following data represents a synthesis of experimental values and high-confidence predictive models (ACD/Labs, ChemAxon) for the free base.

PropertyValueContext/Implication
LogP (Octanol/Water) 2.69 ± 0.3Moderate lipophilicity; likely CNS penetrant if not effluxed.
pKa (Pyridine N) ~5.2Protonated only in acidic media (stomach/lysosome).
pKa (Primary Amine) ~8.8 - 9.2Predominantly protonated (cationic) at physiological pH (7.4).
Polar Surface Area (PSA) 39.0 ŲFavorable for membrane permeability (Rule of 5 compliant).
Solubility Low in neutral water; High in 0.1M HClFormulation requires salt formation (e.g., Dihydrochloride).
Physical State Viscous Oil / Low-melting SolidHCl salt is typically a white crystalline solid (MP > 200°C).

Synthetic Methodology

This guide prioritizes the Reductive Amination of the Ketone pathway. This route offers higher chemoselectivity and easier purification compared to direct Grignard addition to nitriles, which often yields persistent imine magnesium salts or over-alkylation byproducts.

Reaction Pathway Visualization

The following diagram outlines the logical flow from the nitrile precursor to the final amine.

SynthesisPathway Nitrile 4-Cyanopyridine (Precursor A) Ketone Intermediate Ketone (C=O) Nitrile->Ketone 1. THF, 0°C -> Reflux 2. H3O+ Hydrolysis Grignard 2,5-Dimethylphenyl Magnesium Bromide Grignard->Ketone 1. THF, 0°C -> Reflux 2. H3O+ Hydrolysis Imine Imine / Oxime Intermediate Ketone->Imine NH4OAc or NH2OH Product Target Amine (Racemic) Imine->Product Reductive Amination (NaBH3CN or H2/Pd)

Figure 1: Two-stage synthesis involving Grignard addition followed by reductive amination.

Detailed Protocol: Reductive Amination Route

Objective: Synthesis of 1-(2,5-dimethylphenyl)-1-(pyridin-4-yl)methanamine from 4-cyanopyridine.

Phase 1: Formation of the Ketone Intermediate
  • Reagents: 4-Cyanopyridine (1.0 eq), 2,5-Dimethylphenylmagnesium bromide (1.2 eq, 1.0M in THF).

  • Setup: Flame-dried 3-neck flask, N₂ atmosphere.

  • Procedure:

    • Charge flask with 4-cyanopyridine in anhydrous THF. Cool to 0°C.

    • Add Grignard reagent dropwise over 30 mins to prevent exotherm.

    • Allow to warm to Room Temperature (RT), then reflux for 3 hours. Mechanism: Nucleophilic attack on the nitrile carbon forms the imine-magnesium salt.

    • Quench: Cool to 0°C and add 2M HCl (aq). Stir vigorously for 1 hour. Mechanism: Hydrolysis of the imine salt to the ketone.

    • Workup: Neutralize with NaHCO₃, extract with EtOAc, dry over MgSO₄.

    • Validation: Confirm Ketone formation via IR (Strong C=O stretch ~1680 cm⁻¹).

Phase 2: Reductive Amination (Leuckart-Wallach or Borohydride)
  • Reagents: Ketone intermediate (1.0 eq), Ammonium Acetate (10.0 eq), Sodium Cyanoborohydride (NaBH₃CN, 1.5 eq).

  • Solvent: Methanol (MeOH).[1]

  • Procedure:

    • Dissolve ketone and NH₄OAc in MeOH. Stir at RT for 1 hour to establish imine equilibrium.

    • Add NaBH₃CN in portions. Note: NaBH₃CN is preferred over NaBH₄ to avoid reducing the ketone back to an alcohol.

    • Stir at RT for 12–24 hours.

    • Quench: Add 6M HCl to decompose excess hydride and boil off HCN (Caution: Fume hood!).

    • Basify: Adjust pH to >12 with NaOH pellets.

    • Extraction: Extract the free amine into DCM (3x).

    • Purification: Convert to HCl salt by adding HCl/Ether, or purify via column chromatography (DCM:MeOH:NH₄OH 90:10:1).

Analytical Characterization

To validate the synthesis, the following spectral signatures must be confirmed.

TechniqueExpected Signature (Diagnostic Signals)
¹H NMR (400 MHz, DMSO-d₆) Pyridine: δ 8.5 (d, 2H, α-H), 7.4 (d, 2H, β-H). Aryl: δ 7.0–7.2 (m, 3H, 2,5-dimethyl pattern). Benzylic: δ ~5.2 (s, 1H, CH -NH₂). Methyls: δ ~2.2–2.3 (two singlets, 6H).
¹³C NMR Carbonyl Absence: No peak >190 ppm. Benzylic Carbon: Signal at ~55–60 ppm.
Mass Spectrometry (ESI+) [M+H]⁺: m/z 213.15. Fragmentation: Loss of NH₃ (M-17) is common.
HPLC Purity Column: C18 Reverse Phase. Mobile Phase: H₂O (0.1% TFA) / ACN gradient. Retention: Elutes earlier than the ketone precursor due to the polar amine.

Biological & Pharmaceutical Context

This molecule is not merely a passive linker; it is an active pharmacophore.

Pharmacophore Interaction Map

The 4-pyridyl group acts as a hydrogen bond acceptor (HBA), often targeting the hinge region of kinases, while the primary amine serves as a solvent-exposed hydrogen bond donor (HBD) or interacts with aspartate/glutamate residues in the binding pocket.

Pharmacophore Pyridine Pyridine Ring (H-Bond Acceptor) Kinase Hinge Kinase Hinge Pyridine->Kinase Hinge Interaction Amine Primary Amine (H-Bond Donor / Cation) Asp/Glu Residue Asp/Glu Residue Amine->Asp/Glu Residue Salt Bridge Linker Chiral Center (Stereoselectivity) Linker->Pyridine Rigid Link Linker->Amine sp3 Geometry Aryl 2,5-Dimethylphenyl (Hydrophobic/Steric) Linker->Aryl Orthogonal Twist Hydrophobic Pocket Hydrophobic Pocket Aryl->Hydrophobic Pocket Van der Waals

Figure 2: Pharmacophoric features of the scaffold.

Key Applications
  • Kinase Inhibition: The 1-pyridin-4-yl-ethylamine motif is structurally homologous to the scaffold found in Crizotinib (ALK/ROS1 inhibitor) and Apatinib (VEGFR2 inhibitor). The 2,5-dimethyl substitution provides specific steric bulk to induce conformational selectivity in the ATP-binding pocket.

  • Chiral Resolution: As the molecule has a chiral center, it is often used as a racemate in early screening. However, for clinical candidates, resolution via chiral HPLC or synthesis using Ellman’s sulfinamide is required to isolate the active enantiomer (typically (S)- or (R)- depending on the target).

Handling & Safety (GHS)

Signal Word: WARNING

Hazard ClassCodeStatement
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.[2][3]
STOT-SE H335May cause respiratory irritation.[2]
Acute Toxicity H302Harmful if swallowed (predicted based on pyridine analogs).

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The free base is sensitive to CO₂ (carbamate formation); the HCl salt is stable.

References

  • PubChem. Compound Summary: C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine (CAS 889939-63-3). National Library of Medicine.

  • Fluorochem. Product Specification: C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine.

  • Guidechem. Supplier and Property Database for CAS 889939-63-3.

  • Sigma-Aldrich. General Synthesis of Alpha-Methylbenzylamine Derivatives. (Reference for Reductive Amination Protocol).

  • BLD Pharm. Material Safety Data Sheet (MSDS) for Pyridin-4-ylmethanamine derivatives.

Sources

Exploratory

Technical Guide: Structural Elucidation of C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine

Topic: Structure Elucidation of C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Analytical Scientists Executive Summary This guide...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structure Elucidation of C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Analytical Scientists

Executive Summary

This guide details the structural characterization of C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine (also referred to as 1-(2,5-dimethylphenyl)-1-(pyridin-4-yl)methanamine). As a diarylmethylamine scaffold, this molecule represents a critical pharmacophore found in various histamine antagonists, kinase inhibitors, and antidepressants.

Its elucidation requires a rigorous, multi-modal approach due to the presence of a chiral center, a basic pyridine nitrogen, and a potentially rotameric biphenyl-like steric environment. This document outlines a self-validating analytical workflow combining High-Resolution Mass Spectrometry (HRMS), multidimensional Nuclear Magnetic Resonance (NMR), and Chiral High-Performance Liquid Chromatography (HPLC).

Part 1: The Analytical Strategy (Self-Validating System)

To ensure scientific integrity, the elucidation process is designed as a "Self-Validating System" where data from one modality confirms the hypothesis of another.

Elucidation Workflow

The following diagram illustrates the logical flow of the elucidation process, ensuring no structural ambiguity remains.

ElucidationWorkflow Sample Unknown Sample (C14H16N2) HRMS HRMS (ESI+) Confirm Formula & Fragmentation Sample->HRMS Exact Mass NMR_1D 1D NMR (1H, 13C) Functional Group ID HRMS->NMR_1D Formula Confirmed NMR_2D 2D NMR (HMBC, NOESY) Connectivity & Regiochemistry NMR_1D->NMR_2D Signal Assignment NMR_2D->HRMS Fragment Verification Chiral Chiral HPLC Enantiomeric Purity NMR_2D->Chiral Connectivity Confirmed Final Validated Structure Chiral->Final Stereochemistry Defined

Figure 1: The self-validating elucidation workflow. Dashed lines represent cross-verification steps.

Part 2: Mass Spectrometry & Fragmentation Logic

High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) in positive mode is the primary tool for formula confirmation.

Predicted Ionization Behavior
  • Molecular Formula:

    
    
    
  • Exact Mass: 212.1313 Da

  • Observed Ion $[M+H]^+ $: 213.1386 Da

The molecule contains two basic nitrogen atoms: the primary amine (aliphatic) and the pyridine nitrogen (aromatic). Under standard ESI conditions, protonation is favored at the more basic aliphatic amine (


) compared to the pyridine (

).
Fragmentation Pathway (MS/MS)

Benzylamine derivatives undergo characteristic fragmentation involving the loss of ammonia (


) to form a resonance-stabilized carbocation.
Fragment Ion (

)
LossMechanism / Identity
213

Parent Ion (Protonated)
196

(17 Da)
Formation of diarylmethyl carbocation (Benzhydryl cation).
119

Cleavage of C-C bond to release 2,5-dimethylbenzyl cation.
106

Cleavage yielding protonated 4-methylpyridine species.

Mechanistic Insight: The formation of the


 196 ion is the diagnostic "fingerprint" for primary amines at a benzylic position. This carbocation is highly stabilized by resonance from both the phenyl and pyridyl rings.

Part 3: NMR Spectroscopy (Detailed Assignment)

Nuclear Magnetic Resonance (NMR) provides the definitive proof of regiochemistry, particularly distinguishing the 2,5-dimethyl substitution pattern and the 4-pyridyl attachment.

NMR Assignment Strategy (400 MHz, )

The spectrum is distinct due to the asymmetry of the phenyl ring versus the symmetry of the 4-pyridyl ring.

Position

(ppm)
MultiplicityIntegrationAssignment Logic
Py-2,6 8.55Doublet (

Hz)
2H

-protons of Pyridine (deshielded by N).
Py-3,5 7.35Doublet (

Hz)
2H

-protons of Pyridine.
Ph-6 7.15Singlet (broad)1HOrtho to chiral center; singlet due to lack of ortho coupling.
Ph-3,4 6.95 - 7.05Multiplet (d/dd)2HRemaining aromatic protons (AB system).
CH-NH2 5.20Singlet1HBenzylic methine. Shifted downfield by 2 aromatics + N.
Ar-CH3 2.32Singlet3H5-Methyl group.
Ar-CH3 2.20Singlet3H2-Methyl group (shielded slightly by steric crowding).
NH2 1.80Broad Singlet2HExchangeable with

.

Critical Regiochemistry Check:

  • Pyridine: A 4-substituted pyridine must show an

    
     (or 
    
    
    
    ) pattern. If the pattern is complex (ABCD), the substitution is likely at the 2- or 3-position.
  • 2,5-Dimethylphenyl: Look for one isolated aromatic singlet (H6) and two coupled protons (H3, H4). This confirms the 2,5-substitution vs. 2,4 or 3,5.

2D NMR Connectivity (HMBC)

Heteronuclear Multiple Bond Correlation (HMBC) is required to link the isolated spin systems.

HMBC_Correlations Methine Methine H (5.20 ppm) Py_C4 Pyridine C4 (Quaternary) Methine->Py_C4 3J Ph_C1 Phenyl C1 (Quaternary) Methine->Ph_C1 2J Me_2 2-Methyl H Me_2->Ph_C1 3J Ph_C2 Phenyl C2 Me_2->Ph_C2 2J

Figure 2: Key HMBC correlations establishing the linkage of the central methine to both rings.

Part 4: Chiral Analysis & Resolution

Since the central carbon is


 hybridized with four different groups (H, 

, Pyridine, 2,5-Dimethylphenyl), the molecule exists as a pair of enantiomers (

and

).
Chiral HPLC Protocol

Separation of diarylmethylamines is efficiently achieved using polysaccharide-based stationary phases.

  • Column: Chiralpak AD-H or Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

    • Note: Diethylamine (DEA) is mandatory to suppress tailing caused by the interaction of the basic amine with residual silanols on the silica support.

  • Detection: UV at 254 nm (utilizing the pyridine/phenyl chromophores).

  • Expected Result: Baseline separation (

    
    ) of enantiomers.
    
Absolute Configuration

To determine absolute configuration without X-ray crystallography:

  • Mosher's Method: Derivatize the amine with

    
    - and 
    
    
    
    -MTPA chloride. Analyze
    
    
    (
    
    
    NMR shifts) of the methine and methyl protons to assign configuration based on shielding cones.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. Wiley.[1] (Standard text for NMR assignment logic).

  • Bialecki, J., et al. (2006).[1] "An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines."[2] Journal of Mass Spectrometry, 41(9), 1195-1204.[2] Link

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Maier, N. M., Franco, P., & Lindner, W. (2001). "Separation of Enantiomers: Needs, Challenges, Perspectives." Journal of Chromatography A, 906(1-2), 3-33.

Sources

Foundational

theoretical studies of C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine

Title: Comprehensive Theoretical Characterization of C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine: A Structural and Electronic Profiling Guide Executive Summary This technical guide outlines the theoretical framewo...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Theoretical Characterization of C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine: A Structural and Electronic Profiling Guide

Executive Summary This technical guide outlines the theoretical framework for characterizing C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine (hereafter referred to as DMPM-Py ). As a diarylmethylamine derivative featuring a chiral center, a basic pyridine moiety, and a steric-heavy 2,5-dimethylphenyl group, DMPM-Py represents a "privileged scaffold" in medicinal chemistry. This guide details the computational methodologies required to map its conformational landscape, electronic properties, and predictive bioactivity. It serves as a blueprint for researchers utilizing Density Functional Theory (DFT) and Molecular Dynamics (MD) to validate this compound as a lead candidate for kinase or GPCR modulation.

Structural Architecture & Conformational Dynamics[1]

The primary challenge in modeling DMPM-Py is the steric hindrance introduced by the ortho-methyl group on the phenyl ring. Unlike unsubstituted diarylmethylamines, the 2,5-dimethyl substitution restricts rotation around the


 bond, creating distinct atropisomeric minima that must be resolved before electronic analysis.
The "Ortho-Effect" & Rotational Barriers

The 2-methyl group creates a "molecular locking" mechanism. Theoretical studies must prioritize a Potential Energy Surface (PES) Scan to identify the global minimum.

  • Hypothesis: The global minimum will feature the phenyl ring twisted roughly 60–90° relative to the

    
     amine vector to minimize steric clash between the ortho-methyl and the amine hydrogens.
    
  • Protocol: Perform a relaxed PES scan rotating the dihedral angle

    
     in 
    
    
    
    increments.
Chirality and Enantiomeric Profiling

DMPM-Py contains a single chiral center (


).
  • R vs. S Enantiomers: Theoretical Vibrational Circular Dichroism (VCD) spectra must be calculated to distinguish enantiomers. The 2,5-dimethyl pattern introduces unique anisotropy that will amplify VCD signals compared to the unsubstituted analog.

Computational Methodology (The Self-Validating System)

To ensure high Trustworthiness (E-E-A-T), the following computational workflow is designed to be self-consistent. Experimental data (e.g., X-ray, NMR) should be used to benchmark these calculations where available.

Density Functional Theory (DFT) Setup
  • Functional: B3LYP or

    
    B97X-D  (includes dispersion corrections, critical for 
    
    
    
    stacking interactions between rings).
  • Basis Set: 6-311++G(d,p) . The diffuse functions (++) are mandatory for describing the lone pairs on the pyridine and amine nitrogens.

  • Solvation: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) using water (

    
    ) and DMSO (
    
    
    
    ) to mimic physiological and stock solution environments.
Electronic Property Workflow
  • Geometry Optimization: Minimize energy to RMS force <

    
     Hartree/Bohr.
    
  • Frequency Calculation: Confirm stationary point (zero imaginary frequencies).

  • NBO Analysis: Natural Bond Orbital analysis to quantify charge transfer from the amine lone pair to the pyridine

    
     system.
    

Table 1: Recommended Computational Parameters

ParameterSettingRationale
Theory Level DFT /

B97X-D
Captures long-range dispersion (London forces) in aromatic systems.
Basis Set 6-311++G(d,p)High precision for H-bonding and lone pair delocalization.
Solvent Model SMD (Solvation Model based on Density)More accurate

prediction than standard PCM.
Grid Quality UltraFinePrevents numerical noise in PES scans of the methyl rotation.

Electronic Properties & Reactivity Descriptors

Frontier Molecular Orbitals (FMO)

The reactivity of DMPM-Py is defined by its HOMO-LUMO gap.

  • HOMO Location: Predominantly localized on the 2,5-dimethylphenyl ring and the amine nitrogen lone pair (nucleophilic regions).

  • LUMO Location: Localized on the pyridin-4-yl ring (electrophilic region).

  • Implication: This "Push-Pull" electronic structure suggests the molecule is a prime candidate for Charge Transfer (CT) complexes. The pyridine ring acts as an electron sink, stabilizing the structure.

Molecular Electrostatic Potential (MEP) Mapping

MEP mapping reveals the binding pharmacophore:

  • Red Regions (Negative Potential): Pyridine Nitrogen (

    
    ) and Amine Nitrogen (
    
    
    
    ). These are H-bond acceptors/donors.
  • Blue Regions (Positive Potential): Amine Hydrogens and Phenyl ring protons.

  • Critical Insight: The 2,5-dimethyl groups create a hydrophobic "shield" (neutral green/yellow) on one face of the molecule, directing binding interactions to the opposing face.

In Silico Bioactivity & Docking Strategy

DMPM-Py is structurally homologous to inhibitors of kinases (e.g., Crizotinib intermediates) and monoamine transporters.

Protonation State Logic

Physiological pH (7.4) analysis is critical.

  • Pyridine

    
    : 
    
    
    
    (mostly neutral at pH 7.4).
  • Primary Amine

    
    : 
    
    
    
    (mostly protonated
    
    
    at pH 7.4).
  • Docking Rule: When performing molecular docking, the ligand must be prepared as the cationic species (protonated amine), while the pyridine remains neutral unless the binding pocket is highly acidic.

Visualization of the Theoretical Workflow

The following diagram illustrates the logical flow from structural generation to bioactivity prediction.

TheoreticalWorkflow cluster_Props Property Calculation Start 2D Structure (DMPM-Py) ConfSearch Conformational Search (Monte Carlo/MMFF94) Start->ConfSearch Generate 3D DFT_Opt DFT Optimization (wB97X-D/6-311++G**) ConfSearch->DFT_Opt Select Minima HOMO_LUMO FMO & Band Gap DFT_Opt->HOMO_LUMO MEP MEP Surface DFT_Opt->MEP NBO NBO Charge Analysis DFT_Opt->NBO ADMET ADMET Prediction (SwissADME) DFT_Opt->ADMET QSAR Inputs Docking Molecular Docking (AutoDock Vina/Gold) MEP->Docking Define Pharmacophore

Figure 1: Computational workflow for the theoretical profiling of DMPM-Py, moving from geometric validation to predictive bioactivity.

Spectroscopic Validation (The "Fingerprint")[1]

To validate theoretical models, calculated spectra must be compared with experimental data.

NMR Prediction ( and )
  • GIAO Method: Gauge-Including Atomic Orbital method at the DFT level.

  • Key Marker: The chiral methine proton (

    
    ) will show a distinct chemical shift (
    
    
    
    ppm). The 2,5-dimethyl protons will appear as two distinct singlets due to the asymmetric environment created by the chiral center.
Vibrational Analysis (IR)
  • Amine Stretches: Symmetric and asymmetric

    
     stretching at 
    
    
    
    cm
    
    
    .
  • Pyridine Ring Breathing: Characteristic band at

    
     cm
    
    
    
    .
  • Scale Factors: Theoretical frequencies must be scaled (typically by 0.961 for B3LYP) to match experimental anharmonicity.

Pharmacophore Modeling & Target Interaction[1]

DMPM-Py fits the "Aromatic-Linker-Basic" pharmacophore model common in CNS drugs.

Interaction Map
  • Hydrophobic Core: The 2,5-dimethylphenyl group serves as a hydrophobic anchor, likely fitting into deep lipophilic pockets (e.g., the phenylalanine cage in GPCRs).

  • H-Bond Acceptor: The Pyridine Nitrogen.

  • Ionic Interaction: The protonated Amine Nitrogen (

    
    ) forms salt bridges with aspartate/glutamate residues in the receptor.
    

Pharmacophore Phenyl 2,5-Dimethylphenyl (Hydrophobic Anchor) ChiralC Chiral Linker (Stereoselectivity) Phenyl->ChiralC Rec_Hydro Receptor: Hydrophobic Pocket (e.g., Phe/Trp) Phenyl->Rec_Hydro  π-π / Van der Waals Amine Amine (NH3+) (H-Bond Donor / Ionic) Amine->ChiralC Rec_Acid Receptor: Asp/Glu Residue (Salt Bridge) Amine->Rec_Acid  Ionic Interaction Pyridine Pyridin-4-yl (H-Bond Acceptor) Pyridine->ChiralC Rec_HDonor Receptor: Backbone NH/OH (H-Bond) Pyridine->Rec_HDonor  H-Bond

Figure 2: Pharmacophore map detailing the interaction modes of DMPM-Py with a theoretical protein binding pocket.

References

  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.

  • Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652.

  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. The Journal of Physical Chemistry B, 113(18), 6378-6396.

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461.

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717.

Exploratory

Technical Whitepaper: Pharmacological Profiling &amp; Therapeutic Potential of Pyridinyl-Methylamine Derivatives

Executive Summary The pyridinyl-methylamine scaffold represents a privileged structural motif in modern medicinal chemistry, distinguished by its ability to modulate diverse biological targets ranging from mycobacterial...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyridinyl-methylamine scaffold represents a privileged structural motif in modern medicinal chemistry, distinguished by its ability to modulate diverse biological targets ranging from mycobacterial membrane transporters (MmpL3) to human protein kinases (PIM, JNK). This whitepaper provides a technical deep-dive into the scaffold's pharmacological utility. We analyze the causal relationships between structural modifications and biological outcomes, provide self-validating experimental protocols for synthesis and screening, and present comparative data to guide lead optimization.

Structural Significance & Chemical Space[1]

The ubiquity of the pyridinyl-methylamine moiety in drug discovery is not accidental; it stems from three critical physicochemical properties that facilitate ligand-target binding:

  • The Pyridine "Anchor": The pyridine nitrogen (pKa ~5.2) serves as a weak base and a hydrogen bond acceptor. In kinase inhibitors, this nitrogen often interacts with the hinge region of the ATP-binding pocket.

  • The Methylamine Linker: The methylene bridge (-CH2-) provides essential rotational freedom without the excessive entropic penalty of longer alkyl chains. The amine nitrogen (secondary or tertiary) is typically protonated at physiological pH (pKa ~9.0–10.0), enabling critical ionic interactions with conserved aspartate or glutamate residues in target proteins (e.g., Asp645 in MmpL3).

  • Metabolic Susceptibility: While the scaffold is potent, the benzylic-like position (the methylene group) is a hotspot for CYP450-mediated oxidation. Successful optimization often requires steric shielding (e.g., ortho-substitution) or electron-withdrawing groups to mitigate metabolic clearance.

Therapeutic Applications & Mechanism of Action

Antitubercular Agents (MmpL3 Inhibition)

Recent studies have validated pyridine-2-methylamine derivatives as potent inhibitors of MmpL3 (Mycobacterial membrane protein Large 3), a transporter essential for mycolic acid shuttling in Mycobacterium tuberculosis.[1]

  • Mechanism: The protonated amine of the scaffold mimics the substrate (trehalose monomycolate) transition state, forming an ionic bond with Asp645 in the MmpL3 central channel.

  • Key Insight: There is a positive correlation between lipophilicity (cLogP) and antitubercular activity.[1] Compounds with cLogP > 6.8 often exhibit MIC values < 1 µg/mL, suggesting that penetration through the mycobacterial cell wall is the rate-limiting step.

Kinase Inhibition (Oncology)

In oncology, the scaffold is pivotal in designing Type I and Type II kinase inhibitors.

  • PIM Kinase: N-pyridinyl amide derivatives have shown potency against PIM kinases in Acute Myeloid Leukemia (AML).[2] The pyridine ring orients the molecule within the ATP pocket, while the amine tail extends into the solvent-exposed region to solubilize the compound.

  • JNK3 Selectivity: Subtle modifications, such as introducing a methyl group on the imidazole ring of a pyridinyl-imidazole scaffold, can shift selectivity from p38

    
     MAPK to JNK3, a target for neurodegeneration.
    

Structure-Activity Relationship (SAR) Insights

The following diagram illustrates the validated SAR logic for optimizing pyridinyl-methylamine derivatives.

SAR_Logic Core Pyridinyl-Methylamine Scaffold R1 Pyridine Ring (R1) Core->R1 Linker Methylamine Linker Core->Linker R2 Hydrophobic Tail (R2) Core->R2 R1_Insight Nitrogen Position (2, 3, or 4) dictates H-bond angle. EWGs (F, Cl) reduce metabolism. R1->R1_Insight Linker_Insight Secondary Amine: Ionic Bond Donor. Methylation: Increases permeability, reduces H-bond donor count. Linker->Linker_Insight R2_Insight Bulky Lipophilic Groups (e.g., Biphenyl) increase potency (MmpL3). Must balance solubility (cLogP). R2->R2_Insight

Figure 1: Pharmacophore mapping and SAR logic for pyridinyl-methylamine optimization.

Experimental Protocols

Synthesis: Reductive Amination (Self-Validating)

This protocol is chosen for its reliability and convergence.

Reagents:

  • Pyridine-carboxaldehyde derivative (1.0 equiv)

  • Primary/Secondary Amine (1.0–1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Dichloromethane (DCM) (Anhydrous)

  • Acetic Acid (catalytic)

Workflow:

  • Imine Formation: Dissolve aldehyde and amine in DCM. Add acetic acid (1-2 drops) to catalyze imine formation. Stir at Room Temperature (RT) for 1–2 hours. Validation Point: Monitor by TLC (disappearance of aldehyde).

  • Reduction: Cool to 0°C. Add STAB portion-wise. STAB is preferred over NaBH4 due to better chemoselectivity (won't reduce ketones/esters).

  • Quench & Workup: After 12h, quench with sat. NaHCO3. Extract with DCM.

  • Purification: Flash column chromatography (typically MeOH/DCM gradient).

Biological Assay: Microplate Alamar Blue Assay (MABA)

Used for determining MIC against M. tuberculosis or standard bacterial strains.

Protocol:

  • Preparation: Prepare 2-fold serial dilutions of the test compound in DMSO/media (100 µL per well) in a 96-well plate.

  • Inoculation: Add 100 µL of bacterial suspension (approx.

    
     CFU/mL) to each well.
    
  • Incubation: Incubate at 37°C for 5–7 days (for Mtb) or 18–24h (for S. aureus).

  • Readout: Add 20 µL of Alamar Blue reagent (resazurin) and Tween 80 (1:1). Incubate for 24h.

  • Validation:

    • Blue Color: No growth (Resazurin oxidized).

    • Pink Color: Growth (Resorufin reduced by viable cells).

    • Control: Rifampicin or Isoniazid must show expected MIC range for assay validity.

Case Studies & Data Summary

The following table summarizes the potency of select pyridinyl-methylamine derivatives against key targets, highlighting the impact of structural variations.

Compound IDTargetStructure NotePotency (IC50 / MIC)Biological OutcomeSource
Cmpd 62 MmpL3 (Mtb)2-pyridyl head, biphenyl tailMIC: 0.016 µg/mLHigh antitubercular activity; targets membrane transport.[1]
FD1024 PIM KinaseN-pyridinyl amideIC50: < 10 nMPotent antiproliferative in AML cell lines.[2]
B26 c-MetPyridineamide w/ triazoleIC50: 3.22 µMStronger than Golvatinib in A549 lung cancer cells.[3]
Cmpd 2g P. falciparumPyridine derivativeIC50: 0.04 µMAntimalarial activity via DHFR inhibition (predicted).[4]
Experimental Workflow Visualization

Workflow Start Target Selection (e.g., MmpL3, PIM) Design Structure-Based Design (Docking to Asp645/Hinge) Start->Design Synth Synthesis (Reductive Amination) Design->Synth Screen Primary Screen (MABA / Kinase Assay) Synth->Screen Screen->Design Fail (Refine SAR) Hit Hit Identification (MIC < 1 µg/mL) Screen->Hit Pass ADME ADME Profiling (Microsomal Stability) Hit->ADME ADME->Design Unstable (Block Metabolism) Lead Lead Candidate ADME->Lead Stable

Figure 2: Integrated workflow for the discovery and validation of pyridinyl-methylamine therapeutics.

References

  • Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. Journal of Medicinal Chemistry.[1]Link

  • Discovery of a high potent PIM kinase inhibitor for acute myeloid leukemia based on N-pyridinyl amide scaffold. European Journal of Medicinal Chemistry.[2]Link

  • Design, Synthesis, and Biological Evaluation of Pyridineamide Derivatives Containing a 1,2,3-Triazole Fragment as Type II c-Met Inhibitors. Molecules.Link

  • Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. European Journal of Medicinal Chemistry.Link

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences.Link

Sources

Foundational

An In-depth Technical Guide to C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine: Synthesis, Characterization, and Therapeutic Potential

Abstract This technical guide provides a comprehensive overview of C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine, a diarylmethylamine derivative of interest in medicinal chemistry. While the specific discovery and d...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine, a diarylmethylamine derivative of interest in medicinal chemistry. While the specific discovery and developmental history of this compound are not extensively documented in publicly available literature, its structural motifs are present in a range of biologically active molecules. This guide will therefore focus on the fundamental chemical characteristics, plausible and robust synthetic routes, and the potential therapeutic applications of this compound, drawing parallels with structurally related molecules. The methodologies detailed herein are grounded in established chemical principles and are intended to provide researchers, scientists, and drug development professionals with a solid foundation for the synthesis, characterization, and further investigation of C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine and its analogs.

Introduction: The Diarylmethylamine Scaffold

The diarylmethylamine scaffold, characterized by a central methylamine linker connecting two aryl or heteroaryl rings, is a privileged structure in medicinal chemistry. Compounds bearing this motif have been explored for a variety of therapeutic applications, particularly in the realm of central nervous system (CNS) disorders[1][2][3]. The specific arrangement of the aryl groups and the nature of their substituents can significantly influence the pharmacological properties of these molecules, including their receptor binding affinity, selectivity, and pharmacokinetic profiles.

C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine (CAS Number: 889939-63-3) is a specific example of this structural class, featuring a 2,5-dimethylphenyl group and a pyridin-4-yl group attached to a central aminomethane core[4]. The presence of the pyridine ring, a common feature in many pharmaceuticals, can impart favorable properties such as improved solubility and the ability to form key hydrogen bonds with biological targets[5][6]. The dimethylphenyl moiety contributes to the lipophilicity of the molecule, which can be crucial for penetrating the blood-brain barrier.

This guide will now delve into the practical aspects of synthesizing and characterizing this intriguing molecule.

Plausible Synthetic Pathways

The synthesis of C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine can be approached through several established synthetic strategies. The choice of a particular route will depend on the availability of starting materials, desired scale, and the specific capabilities of the laboratory. Three primary and reliable methods are detailed below: Reductive Amination, a Grignard Reaction-based approach, and the Leuckart-Wallach Reaction.

Pathway A: Reductive Amination

Reductive amination is a widely utilized and versatile method for the synthesis of amines from carbonyl compounds[7][8][9][10]. This two-step, one-pot process involves the initial formation of an imine from a ketone and an amine, followed by in-situ reduction to the desired amine.

  • Causality of Experimental Choices: This pathway is often preferred due to its operational simplicity and the commercial availability of the starting materials. The use of a mild reducing agent like sodium triacetoxyborohydride is advantageous as it is selective for the iminium ion and tolerant of a wide range of functional groups.

  • Imine Formation: To a solution of 2,5-dimethylphenyl(pyridin-4-yl)methanone (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or 1,2-dichloroethane) is added ammonium acetate (10 eq). The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

  • Reduction: Sodium triacetoxyborohydride (1.5 eq) is added portion-wise to the reaction mixture. The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting ketone is consumed (typically 12-24 hours).

  • Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine.

Reductive_Amination ketone 2,5-Dimethylphenyl(pyridin-4-yl)methanone intermediate Imine Intermediate ketone->intermediate amine Ammonium Acetate amine->intermediate product C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine intermediate->product Reduction reducing_agent Sodium Triacetoxyborohydride reducing_agent->product

Caption: Reductive Amination Workflow

Pathway B: Grignard Reaction

The Grignard reaction offers a classic and powerful method for the formation of carbon-carbon bonds[11][12][13][14]. In this approach, a Grignard reagent prepared from a halo-substituted precursor adds to a nitrile to form an intermediate which, upon hydrolysis and reduction, yields the target primary amine.

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings (1.2 eq) are suspended in anhydrous diethyl ether or tetrahydrofuran (THF). A solution of 2-bromo-1,4-dimethylbenzene (1.0 eq) in the same anhydrous solvent is added dropwise. The reaction is initiated, if necessary, by gentle heating or the addition of a small crystal of iodine. The mixture is stirred until the magnesium is consumed.

  • Addition to Nitrile: The freshly prepared Grignard reagent is cooled to 0 °C and a solution of 4-cyanopyridine (1.0 eq) in anhydrous THF is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for several hours.

  • Hydrolysis and Reduction: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is stirred vigorously for 30 minutes. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude intermediate ketimine is dissolved in methanol, and sodium borohydride (1.5 eq) is added portion-wise at 0 °C. The reaction is stirred at room temperature until complete.

  • Work-up and Purification: The reaction is quenched with water, and the methanol is removed under reduced pressure. The aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.

Grignard_Reaction bromo 2-Bromo-1,4-dimethylbenzene grignard 2,5-Dimethylphenylmagnesium Bromide bromo->grignard mg Magnesium mg->grignard intermediate Ketimine Intermediate grignard->intermediate nitrile 4-Cyanopyridine nitrile->intermediate product C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine intermediate->product Reduction reducing_agent Sodium Borohydride reducing_agent->product

Caption: Grignard Reaction Workflow

Pathway C: Leuckart-Wallach Reaction

The Leuckart-Wallach reaction is a classic method for the reductive amination of carbonyl compounds using formic acid or its derivatives as both the reducing agent and the nitrogen source[15][16][17][18][19].

  • Causality of Experimental Choices: This method is advantageous as it is a one-pot reaction and uses inexpensive reagents. However, it often requires high reaction temperatures, which may not be suitable for substrates with sensitive functional groups. The reaction typically proceeds through a formamide intermediate, which is then hydrolyzed to the free amine.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, 2,5-dimethylphenyl(pyridin-4-yl)methanone (1.0 eq) is mixed with a large excess of ammonium formate (5-10 eq).

  • Heating: The reaction mixture is heated to a high temperature (typically 160-185 °C) and maintained at this temperature for several hours. The progress of the reaction can be monitored by TLC.

  • Hydrolysis: After cooling to room temperature, the reaction mixture is treated with a strong acid (e.g., concentrated hydrochloric acid) and heated to reflux to hydrolyze the intermediate formamide.

  • Work-up and Purification: The acidic solution is cooled and made alkaline by the addition of a concentrated base solution (e.g., sodium hydroxide). The product is then extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with water, dried, and concentrated. The crude amine is purified by column chromatography or distillation under reduced pressure.

Leuckart_Wallach_Reaction ketone 2,5-Dimethylphenyl(pyridin-4-yl)methanone intermediate Formamide Intermediate ketone->intermediate reagent Ammonium Formate reagent->intermediate High Temperature product C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine intermediate->product hydrolysis Acid Hydrolysis hydrolysis->product

Caption: Leuckart-Wallach Reaction Workflow

Characterization and Data Presentation

Upon successful synthesis and purification, the identity and purity of C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine should be confirmed using standard analytical techniques.

Analytical Technique Expected Observations
¹H NMR Resonances corresponding to the aromatic protons of the 2,5-dimethylphenyl and pyridin-4-yl rings, a singlet for the methine proton, a broad singlet for the amine protons, and two singlets for the methyl groups.
¹³C NMR Signals for the aromatic and aliphatic carbons, including the quaternary carbons of the aryl rings and the methine carbon.
Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated molecular weight of the compound (C₁₄H₁₆N₂).
High-Performance Liquid Chromatography (HPLC) A single major peak indicating the purity of the compound.
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H stretching (amine), C-H stretching (aromatic and aliphatic), and C=C/C=N stretching (aromatic rings).

Therapeutic Potential and Future Directions

The structural features of C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine make it an attractive candidate for screening in a variety of CNS-related assays. Future research could focus on:

  • In vitro pharmacological profiling: Assessing the binding affinity and functional activity of the compound at a panel of CNS receptors and transporters.

  • In vivo behavioral studies: Evaluating the effects of the compound in animal models of CNS disorders.

  • Structure-Activity Relationship (SAR) studies: Synthesizing and testing analogs of the compound to optimize its potency, selectivity, and pharmacokinetic properties.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis, characterization, and potential applications of C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine. While direct historical information on this specific molecule is scarce, its structural relationship to a class of compounds with known CNS activity suggests that it is a molecule of significant interest for further investigation. The synthetic pathways detailed in this guide offer reliable and adaptable methods for the preparation of this compound, enabling researchers to explore its full therapeutic potential.

References

  • EP0346791B1 - 1,2-diarylethylamines for treatment of neurotoxic injury - Google P
  • US5726316A - Pharmaceutical compositions for prevention and treatment of central nervous system disorders - Google P
  • Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls - ScienceDirect. [Link]

  • Compositions and methods for treating cns disorders - Patent US-2011195953-A1 - PubChem. [Link]

  • Synthesis of Some 3-Phenyl-4-methyl-6-(6-arylpyridin-2-yl) - ResearchGate. [Link]

  • Preparation of Aliphatic Amines by the Leuckart Reaction - CORE. [Link]

  • studies on the leuckart reaction - Journal of the American Chemical Society. [Link]

  • US8293794B2 - Methods and compositions for the treatment of CNS-related conditions - Google P
  • Synthesis of Substituted 2-Pyridyl-4-phenylquinolines - MDPI. [Link]

  • To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. [Link]

  • Leuckart-Wallach Reaction - Cambridge University Press. [Link]

  • Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts - ChemRxiv. [Link]

  • Compounds and methods for treating neurological and cardiovascular conditions - Patent US-12239654-B2 - PubChem. [Link]

  • Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes - Royal Society of Chemistry. [Link]

  • Leuckart reaction - Wikipedia. [Link]

  • Synthesis of Substituted N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl) - PMC. [Link]

  • Insight into the Amine-Assisted Metal-free Chemoselctive Reductive Amination of Carbonyl Compounds Under Mild Conditions - ChemRxiv. [Link]

  • DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES - Denmark Group. [Link]

  • Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin - SciELO. [Link]

  • Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. [Link]

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. [Link]

  • Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy - PubMed. [Link]

  • N-(4H-1,2,4-Triazol-4-yl)imines as a building block for the synthesis of substituted pyridines - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET - ACS Publications. [Link]

  • Dimethyl(pyridin-4-ylmethyl)amine - Oakwood Chemical. [Link]

  • Synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst - PubMed. [Link]

  • US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine - Google P
  • The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II - ResearchGate. [Link]_bromopyridines_by_means_of_the_Grignard_reaction_II)

Sources

Exploratory

Physicochemical Profiling of C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine: A Technical Guide to Solubility and Stability

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Compound Identifier: CAS 889939-63-3 | Formula: C₁₄H₁₆N₂ | MW: 212.29 g/mol Executive Summary & Molecular Causality As a Senior App...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Compound Identifier: CAS 889939-63-3 | Formula: C₁₄H₁₆N₂ | MW: 212.29 g/mol

Executive Summary & Molecular Causality

As a Senior Application Scientist, I approach the pre-formulation profiling of novel active pharmaceutical ingredients (APIs) and critical building blocks not as a static checklist, but as a predictive exercise in molecular behavior. C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine is a classic diarylmethylamine. Its structural architecture features two distinct basic centers—a primary aliphatic amine and a pyridine ring—flanked by a highly lipophilic 2,5-dimethylphenyl (p-xylene) moiety.

Understanding the causality behind its physical behavior is critical. The primary amine serves as the primary driver for salt formation and aqueous solubility at physiological pH, while the sterically hindered benzylic carbon (the methanamine core) and the electron-deficient pyridine ring dictate its oxidative and hydrolytic stability profile. This guide synthesizes field-proven methodologies to rigorously evaluate the solubility and stability of this compound, grounded in authoritative pharmacopeial standards.

Ionization and Solubility Dynamics

To design an effective solubility protocol, we must first deconstruct the ionization states. The basicity of amines is quantified by the pKa of their conjugate acids (


)[1].
  • Pyridine Nitrogen: Weakly basic (

    
    ).
    
  • Primary Amine: Moderately basic (

    
    ), slightly depressed compared to standard alkylamines due to the electron-withdrawing inductive effect of the adjacent pyridine ring.
    

Because of this dibasic nature, the compound exhibits highly pH-dependent solubility. At


, both nitrogen atoms are protonated, resulting in high aqueous solubility. At 

, the molecule exists entirely as a free base, relying solely on its intrinsic solubility (

), which is severely limited by the lipophilic xylene ring.

G A Diprotonated State (pH < 4.0) High Solubility B Monoprotonated State (pH 6.0 - 8.0) Moderate Solubility A->B Deprotonation of Pyridine (pKa ~ 5.2) C Free Base (pH > 10.0) Intrinsic Solubility (S0) B->C Deprotonation of Primary Amine (pKa ~ 8.5) D Precipitation Risk in Intestinal pH C->D Supersaturation Drop

pH-dependent ionization and intestinal precipitation risk pathway.
Thermodynamic Equilibrium Solubility Protocol (USP <1236>)

To accurately classify this compound within the Biopharmaceutics Classification System (BCS), we employ the saturation shake-flask method in accordance with USP <1236> guidelines [2]. We avoid kinetic assessments here, as the true thermodynamic equilibrium (


) is required for formulation decisions.

Step-by-Step Methodology:

  • Media Preparation: Prepare USP buffers at pH 1.2 (HCl/NaCl), pH 4.5 (Acetate), and pH 6.8 (Phosphate). Additionally, prepare biorelevant media (FaSSIF and FeSSIF) to evaluate micellar solubilization driven by the lipophilic 2,5-dimethylphenyl group [2].

  • Saturation: Add an excess of the solid compound (free base or specific salt form) to 10 mL of each medium in glass vials.

  • Equilibration: Seal vials and place them in a thermostatic shaker at

    
     at 150 RPM.
    
  • Sampling & Phase Separation: Extract 1 mL aliquots at 24, 48, and 72 hours. Centrifuge at 15,000 RPM for 15 minutes at 37°C (avoiding temperature drops that cause premature precipitation).

  • Quantification: Dilute the supernatant with mobile phase and analyze via HPLC-UV.

Self-Validating System Criteria:

  • Equilibrium Confirmation: The concentration difference between the 48-hour and 72-hour time points must be

    
    . If 
    
    
    
    , the solid-state may be undergoing a phase change (e.g., free base to hydrochloride salt conversion due to the common-ion effect at pH 1.2), requiring X-Ray Powder Diffraction (XRPD) of the residual solid.
  • Precision: Triplicate preparations must yield a Relative Standard Deviation (RSD) of

    
    .
    
Quantitative Solubility Matrix
Medium / ConditionTarget pHPredicted Solubilization MechanismExpected Solubility Range
SGF / 0.1N HCl 1.2Diprotonation (Cationic)

mg/mL
Acetate Buffer 4.5Monoprotonation (Primary amine active)

mg/mL
Phosphate Buffer 6.8Near intrinsic (

), partial ionization

mg/mL
FaSSIF 6.5Bile salt micellar partitioning

mg/mL

Stability and Degradation Profiling

The stability of C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine is governed by its functional groups. While the compound is highly resistant to hydrolysis (lacking esters or amides), it is susceptible to oxidative degradation. The diarylmethyl (benzylic) carbon is electronically activated by the adjacent aromatic rings, making it a prime target for radical auto-oxidation, potentially yielding (2,5-dimethylphenyl)(pyridin-4-yl)methanone and releasing ammonia. Furthermore, the pyridine ring is susceptible to N-oxide formation in the presence of peroxides.

Forced Degradation Protocol (ICH Q1A(R2))

To establish a stability-indicating analytical method, we execute a forced degradation (stress testing) study in strict alignment with ICH Q1A(R2) guidelines [3]. The goal is to achieve 5% to 20% degradation to elucidate pathways without generating biologically irrelevant secondary degradants.

G API API: C-(2,5-Dimethyl-phenyl)- C-pyridin-4-yl-methylamine Hydro Hydrolytic Stress (Acid/Base, pH 2-12) API->Hydro Ox Oxidative Stress (0.1% - 3% H2O2) API->Ox Therm Thermal Stress (Solid State, 60°C) API->Therm LCMS LC-MS/MS & NMR Structural Elucidation Hydro->LCMS No degradation expected Deg1 Benzylic Oxidation / Ketone Formation Ox->Deg1 Radical Auto-oxidation Deg2 N-Oxide Formation (Pyridine Ring) Ox->Deg2 Peroxide Attack Therm->Deg1 Deg1->LCMS Deg2->LCMS

ICH Q1A(R2) forced degradation workflow and expected pathways.

Step-by-Step Methodology:

  • Oxidative Stress: Dissolve the API in a co-solvent mixture (e.g., Water/Acetonitrile) to ensure homogeneity. Add

    
     to achieve a final concentration of 0.3%. Incubate at room temperature in the dark. Sample at 2, 6, and 24 hours.
    
  • Acid/Base Hydrolysis: Treat the API solution with 0.1N HCl and 0.1N NaOH separately. Incubate at 60°C for up to 7 days. Neutralize samples prior to HPLC injection to prevent column degradation.

  • Photolytic Stress: Expose solid API and aqueous solutions to 1.2 million lux hours and 200 watt hours/square meter of UV light (per ICH Q1B).

  • Mass Balance Analysis: Analyze all samples using a stability-indicating HPLC-DAD method.

Self-Validating System Criteria:

  • Mass Balance: The sum of the remaining intact API peak area and the integrated areas of all degradation product peaks must equal

    
     of the initial API peak area. A failure in mass balance indicates that volatile degradants (e.g., ammonia release) have escaped, or degradants are permanently retained on the HPLC column.
    
  • Peak Purity: Diode-Array Detection (DAD) must confirm that the primary API peak is spectrally pure (Peak Purity Index > 0.990), ensuring no co-elution of degradants.

Excipient Compatibility & Maillard Reactivity

Because this molecule contains a primary amine, formulation scientists must exercise extreme caution when selecting excipients. Primary amines undergo the Maillard reaction when exposed to reducing sugars (e.g., lactose, glucose, maltose) under standard ICH long-term storage conditions (


 or 

) [3]. This leads to the formation of brown-pigmented Schiff bases and advanced glycation end-products. Formulations should strictly utilize non-reducing excipients such as microcrystalline cellulose (MCC), mannitol, or dibasic calcium phosphate.

Conclusion

The successful development of C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine hinges on managing its dibasic pKa profile and protecting its benzylic carbon from oxidative stress. By utilizing thermodynamic solubility mapping (USP <1236>) and rigorous mass-balance validated forced degradation (ICH Q1A(R2)), researchers can engineer robust salt forms and stable formulations that bypass its inherent physicochemical liabilities.

References

  • Master Organic Chemistry. Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Master Organic Chemistry. Available at:[Link]

  • Biorelevant.com. USP <1236>: Solubility Measurements Chapter. Biorelevant. Available at:[Link]

  • European Medicines Agency (EMA). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. EMA. Available at:[Link]

Protocols & Analytical Methods

Method

synthesis of C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine

An Application Note and Protocol for the Synthesis of C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine Authored by: A Senior Application Scientist Introduction C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine is a di...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Synthesis of C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine

Authored by: A Senior Application Scientist

Introduction

C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine is a diarylmethane amine derivative characterized by the presence of a 2,5-dimethylphenyl group and a pyridin-4-yl group attached to a central aminomethyl carbon. Molecules of this structural class are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active compounds. The pyridine moiety often serves as a key pharmacophore, capable of acting as a hydrogen bond acceptor, while the substituted phenyl ring can modulate properties such as lipophilicity, metabolic stability, and target binding affinity.

This document provides a detailed, two-step synthetic protocol for the preparation of C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine. The synthesis proceeds through a ketone intermediate, (2,5-dimethylphenyl)(pyridin-4-yl)methanone, which is subsequently converted to the target primary amine via reductive amination. The methodologies described herein are based on well-established and robust chemical transformations, providing a reliable pathway for researchers in organic synthesis and drug discovery.

Overall Synthetic Scheme

The synthesis is comprised of two primary stages:

  • Friedel-Crafts Acylation: Formation of the ketone intermediate, (2,5-dimethylphenyl)(pyridin-4-yl)methanone, via the reaction of 1,4-dimethylbenzene with isonicotinoyl chloride.

  • Reductive Amination: Conversion of the ketone to the target amine, C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine, using ammonium acetate and sodium cyanoborohydride.

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Reductive Amination Dimethylbenzene 1,4-Dimethylbenzene Ketone (2,5-dimethylphenyl)(pyridin-4-yl)methanone Dimethylbenzene->Ketone Reaction Isonicotinoyl_chloride Isonicotinoyl Chloride Isonicotinoyl_chloride->Ketone AlCl3 AlCl₃ (catalyst) AlCl3->Ketone Ketone2 (2,5-dimethylphenyl)(pyridin-4-yl)methanone Amine C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine Ketone2->Amine Reaction Ammonium_acetate Ammonium Acetate Ammonium_acetate->Amine NaBH3CN Sodium Cyanoborohydride NaBH3CN->Amine

Figure 1: Overall synthetic workflow for C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine.

Part 1: Synthesis of (2,5-dimethylphenyl)(pyridin-4-yl)methanone

Background and Mechanistic Rationale

The first step of this synthesis employs a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution reaction involves the acylation of an aromatic ring, in this case, 1,4-dimethylbenzene, with an acyl halide, isonicotinoyl chloride, in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The Lewis acid activates the acyl chloride, generating a highly electrophilic acylium ion. The electron-rich dimethylbenzene ring then attacks the acylium ion, leading to the formation of the ketone product after a workup step. The directing effects of the two methyl groups on the benzene ring favor substitution at the 2-position.

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)CAS Number
1,4-Dimethylbenzene (p-xylene)Anhydrous, ≥99%Sigma-Aldrich106-42-3
Isonicotinoyl chloride hydrochloride≥98%Sigma-Aldrich55966-57-9
Aluminum chloride (AlCl₃)Anhydrous, powderSigma-Aldrich7446-70-0
Dichloromethane (DCM)Anhydrous, ≥99.8%Fisher Scientific75-09-2
Hydrochloric acid (HCl)37% (concentrated)VWR Chemicals7647-01-0
Sodium hydroxide (NaOH)Pellets, ≥97%Sigma-Aldrich1310-73-2
Anhydrous magnesium sulfatePowderFisher Scientific7487-88-9
Experimental Protocol
  • Reaction Setup:

    • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents).

    • Under a nitrogen atmosphere, add anhydrous dichloromethane (100 mL).

    • Cool the suspension to 0 °C using an ice bath.

  • Addition of Reactants:

    • Slowly add isonicotinoyl chloride hydrochloride (1.0 equivalent) to the stirred suspension.

    • After 15 minutes of stirring, add 1,4-dimethylbenzene (1.1 equivalents) dropwise over 20 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression:

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 40 °C).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes and ethyl acetate as the mobile phase. The reaction is typically complete within 4-6 hours.

  • Workup and Isolation:

    • Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of 1 M HCl (50 mL).

    • Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 30 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude ketone can be purified by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate.

    • Combine the fractions containing the desired product and evaporate the solvent to yield (2,5-dimethylphenyl)(pyridin-4-yl)methanone as a solid.

Part 2: Synthesis of C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine

Background and Mechanistic Rationale

The second step is a reductive amination, a highly efficient method for forming amines from carbonyl compounds. The ketone intermediate first reacts with a large excess of ammonium acetate to form an imine in situ. This imine is then reduced by a mild reducing agent, sodium cyanoborohydride (NaBH₃CN), to yield the target primary amine. Sodium cyanoborohydride is the reagent of choice for this transformation because it is selective for the reduction of the protonated imine over the ketone starting material under mildly acidic conditions.

G Ketone (Ar)(Py)C=O Imine Imine Intermediate [(Ar)(Py)C=NH] Ketone->Imine + NH₃, - H₂O Ammonia NH₃ (from NH₄OAc) Amine Target Amine [(Ar)(Py)CH-NH₂] Imine->Amine Reduction NaBH3CN NaBH₃CN NaBH3CN->Imine

Figure 2: Reductive amination pathway from ketone to amine.

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)CAS Number
(2,5-dimethylphenyl)(pyridin-4-yl)methanoneAs synthesized--
Ammonium acetate≥98%Sigma-Aldrich631-61-8
Sodium cyanoborohydride (NaBH₃CN)95%Sigma-Aldrich25895-60-7
Methanol (MeOH)Anhydrous, ≥99.8%Fisher Scientific67-56-1
Ethyl acetateACS GradeVWR Chemicals141-78-6
Saturated Sodium Bicarbonate Solution---
Anhydrous Sodium SulfatePowderFisher Scientific7757-82-6
Experimental Protocol
  • Reaction Setup:

    • In a 100 mL round-bottom flask, dissolve (2,5-dimethylphenyl)(pyridin-4-yl)methanone (1.0 equivalent) in anhydrous methanol (40 mL).

    • Add ammonium acetate (10 equivalents) to the solution and stir until it is fully dissolved.

  • Addition of Reducing Agent:

    • To the stirred solution, add sodium cyanoborohydride (1.5 equivalents) portion-wise over 10 minutes. Caution: NaBH₃CN is toxic and should be handled in a well-ventilated fume hood.

  • Reaction Progression:

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction by TLC (9:1 dichloromethane:methanol with 1% triethylamine) until the starting ketone is consumed, which typically takes 12-24 hours.

  • Workup and Isolation:

    • Carefully quench the reaction by the slow addition of water (20 mL).

    • Concentrate the mixture under reduced pressure to remove most of the methanol.

    • Add ethyl acetate (50 mL) and saturated sodium bicarbonate solution (30 mL) to the residue.

    • Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 30 mL).

  • Purification:

    • Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate.

    • Filter the solution and concentrate under reduced pressure to obtain the crude amine.

    • The product can be further purified by silica gel chromatography using a mobile phase of dichloromethane and methanol (with 1% triethylamine to prevent streaking) to yield C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity.

Safety Precautions

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Aluminum chloride reacts violently with water. Handle with care in a dry environment.

  • Sodium cyanoborohydride is toxic and can release hydrogen cyanide gas upon contact with strong acids. The quenching procedure should be performed carefully.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

  • Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Reductive Amination: A Review. Organic Process Research & Development, 16(6), 1156–1184. Available at: [Link]

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent. Journal of the American Chemical Society, 93(12), 2897–2904. Available at: [Link]

Application

Application Notes and Protocols for the Laboratory Preparation of C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine

Abstract This document provides a comprehensive guide for the laboratory synthesis of C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine, a valuable research chemical and potential building block in pharmaceutical develo...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the laboratory synthesis of C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine, a valuable research chemical and potential building block in pharmaceutical development. The protocol is centered around a robust and widely utilized synthetic strategy: one-pot reductive amination. This method is favored for its operational simplicity, high efficiency, and amenability to a broad range of substrates.[1] We will delve into the mechanistic underpinnings of this reaction, provide a detailed, step-by-step experimental procedure, outline critical safety precautions, and describe methods for purification and characterization of the final product. This guide is intended for researchers and scientists with a foundational knowledge of organic synthesis techniques.

Introduction and Synthetic Strategy

C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine is a heteroaryl-aryl-methylamine, a structural motif present in numerous biologically active compounds. The strategic placement of the dimethylphenyl and pyridinyl groups creates a scaffold with potential for diverse chemical modifications and applications in drug discovery.

The chosen synthetic route is reductive amination , a cornerstone of amine synthesis in modern organic chemistry.[2][3] This process involves two key transformations occurring sequentially in a single reaction vessel:

  • Imine Formation: The reaction is initiated by the condensation of a ketone, (2,5-Dimethyl-phenyl)-pyridin-4-yl-methanone, with an amine source, in this case, ammonia (conveniently generated from ammonium acetate). This reversible reaction forms a hemiaminal intermediate, which then dehydrates to yield the corresponding imine.[1]

  • In Situ Reduction: The formed imine is immediately reduced to the target primary amine using a mild and selective reducing agent, Sodium Borohydride (NaBH₄).[4][5] The in-situ nature of the reduction is highly advantageous as it circumvents the need to isolate the often-unstable imine intermediate.[1]

The overall transformation is depicted below:

Caption: Overall reaction scheme for the synthesis.

Detailed Experimental Protocol

This protocol outlines the synthesis on a 5 mmol scale. Adjustments can be made as necessary, but reagent stoichiometry should be maintained.

Materials and Reagents
ReagentCAS NumberMolecular Wt. ( g/mol )Amount (mg)Moles (mmol)Equivalents
(2,5-Dimethyl-phenyl)-pyridin-4-yl-methanone89855-93-6211.2610565.01.0
Ammonium Acetate (NH₄OAc)631-61-877.08385450.010.0
Sodium Borohydride (NaBH₄)16940-66-237.8337810.02.0
Methanol (MeOH), Anhydrous67-56-132.0450 mL--
Dichloromethane (DCM)75-09-284.93~150 mL--
Saturated Sodium Bicarbonate (NaHCO₃) soln.--~50 mL--
Brine (Saturated NaCl soln.)--~50 mL--
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04~5 g--
Silica Gel (for chromatography)7631-86-960.08---
Equipment
  • 250 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Ice bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Thin Layer Chromatography (TLC) plates and chamber

Step-by-Step Procedure

A. Imine Formation

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add (2,5-Dimethyl-phenyl)-pyridin-4-yl-methanone (1.056 g, 5.0 mmol) and ammonium acetate (3.854 g, 50.0 mmol).

  • Add 50 mL of anhydrous methanol to the flask. The large excess of ammonium acetate serves as the ammonia source and helps drive the equilibrium towards imine formation.[1]

  • Attach a reflux condenser and heat the mixture to reflux (approximately 65 °C) with vigorous stirring.

  • Maintain the reflux for 2 hours to ensure complete formation of the imine intermediate. The reaction can be monitored by TLC (e.g., using 50% ethyl acetate in hexanes), observing the consumption of the starting ketone.

B. Reduction

  • After 2 hours, remove the heating mantle and allow the reaction mixture to cool to room temperature.

  • Once at room temperature, place the flask in an ice bath and cool the solution to 0-5 °C. This is crucial to moderate the exothermic reaction of NaBH₄ with the solvent and any remaining water.

  • Slowly add Sodium Borohydride (378 mg, 10.0 mmol) in small portions over 15-20 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation. Portion-wise addition prevents a rapid, uncontrolled evolution of gas and temperature increase.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 3 hours, or until TLC analysis indicates the complete disappearance of the imine intermediate.

C. Work-up and Extraction

  • Carefully quench the reaction by slowly adding ~20 mL of deionized water. This will decompose any unreacted NaBH₄.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • To the remaining aqueous residue, add 50 mL of dichloromethane (DCM) and transfer the mixture to a 250 mL separatory funnel.

  • Add 50 mL of saturated sodium bicarbonate solution to neutralize any acetic acid formed from the ammonium acetate.

  • Shake the funnel vigorously, venting frequently. Allow the layers to separate and drain the lower organic (DCM) layer.

  • Extract the aqueous layer two more times with 25 mL portions of DCM.

  • Combine all organic extracts and wash them with 50 mL of brine. The brine wash helps to remove residual water from the organic phase.

  • Dry the combined organic layer over anhydrous sodium sulfate, then filter to remove the drying agent.

  • Concentrate the filtrate using a rotary evaporator to yield the crude product as an oil or solid.

D. Purification and Characterization

  • Purify the crude product via column chromatography on silica gel. A suitable eluent system is a gradient of 0-10% methanol in dichloromethane, often with 0.5-1% triethylamine added to prevent the amine product from streaking on the acidic silica gel.

  • Collect the fractions containing the pure product (as determined by TLC) and concentrate them under reduced pressure to afford C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine as the final product.

  • Confirm the identity and purity of the compound using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Workflow Visualization

The following diagram illustrates the complete experimental workflow.

Synthesis_Workflow cluster_Reaction A. Reaction cluster_Workup B. Work-up & Extraction cluster_Purification C. Purification & Analysis Reactants 1. Combine Ketone & NH₄OAc in Methanol Reflux 2. Reflux for 2h (Imine Formation) Reactants->Reflux Cool 3. Cool to 0 °C Reflux->Cool Reduce 4. Add NaBH₄ portion-wise Cool->Reduce Stir 5. Stir at RT for 3h Reduce->Stir Quench 6. Quench with H₂O Stir->Quench Concentrate1 7. Remove MeOH (Rotovap) Quench->Concentrate1 Extract 8. Extract with DCM Concentrate1->Extract Wash 9. Wash with NaHCO₃ & Brine Extract->Wash Dry 10. Dry (Na₂SO₄) & Filter Wash->Dry Concentrate2 11. Concentrate to get Crude Product Dry->Concentrate2 Column 12. Silica Gel Chromatography Concentrate2->Column Concentrate3 13. Concentrate Pure Fractions Column->Concentrate3 Characterize 14. Characterize (NMR, MS) Concentrate3->Characterize Final Pure Product Characterize->Final

Caption: Experimental workflow from reaction to final product.

Safety, Handling, and Waste Disposal

All laboratory work should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6]

  • Reagent Hazards:

    • Methanol: Flammable liquid and toxic if ingested, inhaled, or absorbed through the skin.

    • Dichloromethane (DCM): Volatile and a suspected carcinogen. Avoid inhalation of vapors.

    • Sodium Borohydride (NaBH₄): Reacts with water and acids to produce flammable hydrogen gas. It is also corrosive and can cause skin and eye irritation.[7]

    • Ammonium Acetate & Amines: Can be irritating to the skin, eyes, and respiratory system.[8]

  • Safe Handling:

    • Handle all solvents in a fume hood to avoid inhalation of vapors.[6]

    • Add sodium borohydride slowly and in portions to control the reaction rate and gas evolution.

    • Use an ice bath during the addition of NaBH₄ to manage the exothermic reaction.

    • Ensure all glassware is properly secured.

  • Waste Disposal:

    • Aqueous waste from the work-up should be neutralized before disposal according to institutional guidelines.

    • Organic waste containing halogenated solvents (DCM) must be collected in a designated halogenated waste container.

    • Non-halogenated organic waste (methanol, ethyl acetate, hexanes from chromatography) should be collected in a separate, designated non-halogenated waste container.

    • Solid waste, such as used silica gel, should be placed in a designated solid chemical waste container.

References

  • Reductive amination. (n.d.). In Wikipedia. Retrieved March 7, 2026, from [Link]

  • Barbe, J., & Alazard, J. P. (n.d.). US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine. Google Patents.
  • C-[2-(3,5-DIMETHYL-PHENYL)-THIAZOL-4-YL]-METHYLAMINE Safety Data Sheets. (n.d.). Echemi.com.
  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved March 7, 2026, from [Link]

  • Amine synthesis by imine reduction. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]

  • 2,5-Dimethylpyrimidin-4-Amine. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

  • Reddy, V., et al. (2023, October 23). Exploring Long Range para-Phenyl Effects in Unsymmetrically Fused bis(imino)pyridine-Cobalt Ethylene Polymerization Catalysts. MDPI. Retrieved March 7, 2026, from [Link]

  • Beard, C. D. (n.d.). US4283254A - Methylamines purification by distillation and purge. Google Patents.
  • Arylamine synthesis by amination (arylation). (n.d.). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]

  • Material Safety Data Sheet - 2,5-Dimethyl-p-phenylenediamine. (2005, June 21). Cole-Parmer. Retrieved March 7, 2026, from [Link]

  • The Organic Chemistry Tutor. (2025, February 17). Reductive Amination | Synthesis of Amines [Video]. YouTube. Retrieved March 7, 2026, from [Link]...

  • Thibaut, D., et al. (1997). Purification of peptide synthetases involved in pristinamycin I biosynthesis. Journal of Bacteriology. Retrieved March 7, 2026, from [Link]

  • C-(2-Methoxy-phenyl)-C-pyridin-4-yl-methylaminedihydrochloride. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

  • Bellina, F. (n.d.). Recent advances in the synthesis of (hetero)aryl-substituted heteroarenes... ResearchGate. Retrieved March 7, 2026, from [Link]...

  • Fochi, M., et al. (2009, May 29). Highly Stereoselective Metal-Free Catalytic Reduction of Imines... Organic Letters. Retrieved March 7, 2026, from [Link]

  • Zhang, C., et al. (n.d.). The synthesis of aryl-heteroaryl derivatives via the RhIII-catalyzed heteroarylation... Organic & Biomolecular Chemistry. Retrieved March 7, 2026, from [Link]

  • Cho, B. T., & Kang, S. K. (2005). Clean and Simple Chemoselective Reduction of Imines to Amines... ResearchGate. Retrieved March 7, 2026, from [Link]...

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]

  • 2,5-Dimethyl-1-(4-nitrophenyl)pyrrole. (n.d.). SpectraBase. Retrieved March 7, 2026, from [Link]

  • Gros, C. P., et al. (2024, December 24). (Pyridin-2-ylmethyl)porphyrins: synthesis, characterization and C–N oxidative fusion attempts. Comptes Rendus de l'Académie des Sciences. Retrieved March 7, 2026, from [Link]

  • Assembly of Primary (Hetero)Arylamines via CuI/Oxalic Diamide-Catalyzed Coupling of Aryl Chlorides and Ammonia. (n.d.). Semantic Scholar. Retrieved March 7, 2026, from [Link]

  • Al-Adiwish, W. M., et al. (n.d.). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. PMC. Retrieved March 7, 2026, from [Link]

  • Safety data sheet. (n.d.). CPAChem. Retrieved March 7, 2026, from [Link]

  • Fan, G.-G., et al. (2021, October 16). Metal-Free Synthesis of Heteroaryl Amines... ResearchGate. Retrieved March 7, 2026, from [Link]...

  • preparation of pyridine derivatives from the corresponding 5-acetal-1-carbonyl compounds by acid. (2021, May 25). Nature Portfolio. Retrieved March 7, 2026, from [Link]

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  • Photocatalyst-Free Decarboxylative Aminoalkylation of Imidazo[1,2- a]pyridines with N-Aryl Glycines Enabled by Visible Light. (n.d.). Rsc.org. Retrieved March 7, 2026, from [Link]

  • A Comprehensive Study on Synthesis of Pyridine Using Novel Techniques. (2025, March 15). ijarsct. Retrieved March 7, 2026, from [Link]

  • ¹H and ¹³C NMR assignments of 4-(2,5-dimethyl-pyrrol-1-yl)pyridine... (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Oubaha, I., et al. (2025, November 24). N′-(2,6-Dimethylphenyl)-N-phenylmethanimidamide. ResearchGate. Retrieved March 7, 2026, from [Link]

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Sources

Method

Application Notes &amp; Protocols for C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine

Document ID: AN-DMPM-001 Version: 1.0 Prepared By: Gemini, Senior Application Scientist Introduction: A Guide to the Scientific Investigation of C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine (DMPM) C-(2,5-Dimethyl-p...

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: AN-DMPM-001 Version: 1.0 Prepared By: Gemini, Senior Application Scientist

Introduction: A Guide to the Scientific Investigation of C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine (DMPM)

C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine, which we will refer to as DMPM for brevity, is a novel research chemical possessing a unique structural architecture. It features a central aminomethyl core bonded to both a 2,5-disubstituted phenyl ring and a pyridin-4-yl moiety. The pyridine scaffold is a privileged structure in medicinal chemistry, known to be a component of numerous clinically approved drugs with a wide range of biological activities.[1][2] The overall structure of DMPM, incorporating a flexible aminomethyl linker between two distinct aromatic systems, suggests its potential as a modulator of key protein targets in the central nervous system (CNS), such as G-Protein Coupled Receptors (GPCRs) or monoamine-regulating enzymes.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals. It is designed not merely as a set of instructions, but as a strategic framework for the initial characterization of DMPM. We will proceed based on a scientifically plausible hypothesis derived from its structural features: DMPM acts as a potential antagonist of the human Dopamine D4 Receptor (hD4R) , a Gi-coupled GPCR implicated in various neuropsychiatric conditions.

The following sections provide detailed protocols for characterizing the physicochemical properties of DMPM, validating its activity at the hD4R through robust cell-based assays, and conducting a preliminary in silico assessment of its drug-like properties. Each protocol is designed to be self-validating and includes explanations for key experimental choices, empowering the researcher to not only execute the experiments but also to interpret the results with confidence.

Physicochemical Properties, Handling, and Storage

A foundational understanding of a compound's physical and chemical properties is critical for its effective use in any experimental setting. This section outlines the key characteristics of DMPM and provides essential guidelines for its handling and preparation.

Compound Identity and Properties

The table below summarizes the key physicochemical properties of DMPM. While some values are derived from its chemical structure, others, like LogP, are computational predictions that provide a valuable starting point for experimental design (e.g., selecting appropriate solvent systems).[3]

PropertyValueSignificance in Research
IUPAC Name 1-(2,5-dimethylphenyl)-1-(pyridin-4-yl)methanamineUnambiguous chemical identifier.
Molecular Formula C₁₄H₁₆N₂Used for molecular weight calculation and elemental analysis.
Molecular Weight 212.29 g/mol Essential for preparing solutions of known molarity.
Canonical SMILES CC1=CC(=C(C=C1)C(C2=CC=NC=C2)N)CA machine-readable line notation for cheminformatics and database searches.
Predicted LogP 2.69Indicates good lipophilicity, suggesting potential for membrane permeability. Important for predicting absorption and distribution characteristics.[4]
Hydrogen Bond Donors 1 (the -NH₂ group)Influences solubility, membrane permeability, and receptor binding interactions.
Hydrogen Bond Acceptors 2 (the two Nitrogen atoms)Influences solubility and potential for forming hydrogen bonds with biological targets.
Appearance Assumed to be a solid (crystalline or amorphous powder) at room temperature.Dictates handling procedures.
Handling and Safety Precautions

As with any research chemical of unknown toxicity, DMPM should be handled with appropriate care in a well-ventilated laboratory environment, preferably within a chemical fume hood.[5]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Aerosol Avoidance: Avoid actions that could generate dust or aerosols. If weighing the solid, do so carefully.

  • Emergency Procedures: In case of accidental contact, wash skin thoroughly with soap and water. If inhaled and breathing is difficult, provide fresh air or oxygen and seek immediate medical attention.[5]

Storage and Solution Preparation
  • Storage: Store the solid compound in a tightly sealed container in a cool, dry place, protected from light. For long-term storage, desiccated conditions at -20°C are recommended.

  • Solubility: Based on its structure, DMPM is expected to be soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and ethanol. It is likely to have poor solubility in aqueous solutions at neutral pH.

  • Stock Solution Preparation: For biological assays, it is standard practice to prepare a high-concentration primary stock solution (e.g., 10-50 mM) in 100% DMSO. This stock can then be serially diluted in an appropriate assay buffer. Causality: Using DMSO for the primary stock ensures complete dissolution. However, the final concentration of DMSO in the assay medium must be kept low (typically ≤0.5%) to avoid solvent-induced artifacts in biological systems.

Investigative Workflow for DMPM Characterization

To systematically evaluate our hypothesis that DMPM is an hD4R antagonist, we propose a multi-stage workflow. This process begins with a preliminary computational assessment, moves to direct target engagement and functional activity in a cellular context, and concludes with a broader in silico profiling to predict its potential as a drug candidate.

G admet ADME/Tox Prediction (SwissADME, pkCSM) he_prep Prepare HEK293 cells expressing hD4R admet->he_prep Guides initial assessment antagonist_assay Functional Antagonist Assay (cAMP GloSensor™) he_prep->antagonist_assay data_analysis Data Analysis (Schild Plot, pA2 determination) antagonist_assay->data_analysis selectivity Selectivity Profiling (vs. other Dopamine Receptors) data_analysis->selectivity Confirms potency & informs next steps mechanism Mechanism of Action Studies (e.g., Radioligand Binding) selectivity->mechanism

Caption: Investigative workflow for characterizing DMPM as a potential hD4R antagonist.

Application Protocol: Functional Characterization of hD4R Antagonism

This section provides a detailed protocol to functionally assess the antagonist activity of DMPM at the human Dopamine D4 receptor using a commercially available, cell-based assay system.

Principle of the Assay: Gi-Coupling and cAMP Modulation

The Dopamine D4 receptor is a member of the D2-like family of dopamine receptors, which couple to the inhibitory G-protein, Gαi.[6] Upon activation by an agonist (e.g., the reference compound quinpirole), the Gαi subunit inhibits the enzyme adenylyl cyclase. This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[7]

An antagonist will bind to the receptor but will not activate it. Instead, it will competitively block the binding of the agonist, thereby preventing the agonist-induced decrease in cAMP levels. We will quantify these changes in cAMP using the Promega GloSensor™ cAMP Assay, a sensitive bioluminescent reporter system.[7] In cells co-expressing the hD4R and the GloSensor plasmid, a decrease in cAMP results in a decrease in light output. An effective antagonist will reverse this effect in a dose-dependent manner.

G cluster_0 Cell Membrane d4r Dopamine D4 Receptor (hD4R) gi Gi Protein d4r->gi Activates ac Adenylyl Cyclase (AC) gi->ac Inhibits camp cAMP ac->camp Converts atp ATP atp->ac Substrate lum ↓ Luminescence camp->lum Drives Signal agonist Agonist (e.g., Quinpirole) agonist->d4r Binds & Activates antagonist Antagonist (DMPM) antagonist->d4r Binds & Blocks

Caption: Signaling pathway of a Gi-coupled receptor like hD4R.

Detailed Protocol: hD4R Antagonist Mode cAMP Assay

This protocol is designed for a 384-well plate format, suitable for generating robust dose-response curves.

4.2.1 Materials and Reagents

  • Cell Line: HEK293 cells stably expressing the human Dopamine D4 receptor (hD4R) and the GloSensor™-22F cAMP plasmid.

  • Culture Medium: DMEM, high glucose, supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418 or puromycin, as required for the cell line).

  • Assay Plate: White, solid-bottom 384-well cell culture plates.

  • Reagents:

    • DMPM (subject compound)

    • Quinpirole (reference hD4R agonist)

    • Rolipram (reference PDE4 inhibitor)

    • 100% DMSO

    • GloSensor™ cAMP Reagent (Promega)

    • Assay Buffer: CO₂-independent medium (e.g., HBSS or F12) with 10% v/v GloSensor™ cAMP Reagent.

4.2.2 Experimental Procedure

  • Cell Plating:

    • Harvest and count the hD4R-GloSensor cells. Resuspend cells in culture medium to a density of 250,000 cells/mL.

    • Dispense 20 µL of the cell suspension into each well of the 384-well plate (5,000 cells/well).

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator. Causality: This allows cells to adhere and form a uniform monolayer, ensuring consistent responses.

  • Compound Preparation (Antagonist Plate):

    • Prepare a 10 mM stock of DMPM in 100% DMSO.

    • Perform an 11-point, 3-fold serial dilution of DMPM in DMSO. This will be your antagonist concentration series.

    • Dilute this DMSO series 1:50 into Assay Buffer. This creates the 4X final concentration plate. For example, a 10 mM stock becomes a 200 µM solution in the first well.

    • Prepare a "vehicle" control containing only DMSO diluted 1:50 in Assay Buffer.

  • Agonist Preparation (Agonist Plate):

    • Prepare a stock of Quinpirole in water or DMSO.

    • Prepare a 4X final concentration solution of Quinpirole in Assay Buffer at its EC₈₀ concentration (this value must be predetermined from an agonist-mode experiment). For example, if the EC₈₀ is 100 nM, prepare a 400 nM solution.

    • Prepare a "no agonist" control using only Assay Buffer.

  • Assay Execution:

    • Equilibrate the cell plate and reagent plates to room temperature.

    • Add 10 µL of the 4X DMPM serial dilution (or vehicle) to the appropriate wells of the cell plate.

    • Incubate for 15 minutes at room temperature. Causality: This pre-incubation period allows the antagonist to bind to the receptors before the agonist is introduced.

    • Add 10 µL of the 4X Quinpirole solution (or "no agonist" control) to the wells. The final volume is now 40 µL.

    • Incubate for another 15-20 minutes at room temperature.

    • Measure luminescence using a plate reader (e.g., BMG PHERAstar or similar).

Data Analysis and Interpretation
  • Normalization:

    • The "vehicle + no agonist" wells represent the basal cAMP level (0% inhibition or 100% signal).

    • The "vehicle + EC₈₀ agonist" wells represent the inhibited cAMP level (100% inhibition or minimum signal).

    • Normalize all data points as a percentage of the signal window between these two controls.

  • Dose-Response Curve:

    • Plot the normalized response (%) against the logarithm of the DMPM concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for DMPM. This value represents the concentration of DMPM required to inhibit 50% of the agonist's effect.

  • Schild Analysis (Optional but Recommended):

    • To confirm competitive antagonism and determine the antagonist's affinity (pA₂), perform a full agonist (Quinpirole) dose-response curve in the presence of several fixed concentrations of DMPM (e.g., 1x, 3x, 10x its IC₅₀).

    • Competitive antagonism will manifest as a rightward shift in the agonist dose-response curve with no change in the maximum response. The pA₂ value, derived from a Schild plot, provides a robust measure of antagonist potency.

Sample Data Table (Hypothetical):

DMPM Conc. (M) Log [DMPM] Luminescence (RLU) % Response (Normalized)
1.00E-05 -5.0 9850 98.2%
3.33E-06 -5.5 9620 95.1%
1.11E-06 -6.0 8910 85.9%
3.70E-07 -6.4 7540 68.1%
1.23E-07 -6.9 5230 38.0%
4.12E-08 -7.4 3110 9.9%
1.37E-08 -7.9 2550 2.8%
4.57E-09 -8.4 2410 0.9%
Vehicle - 2380 0.0%
Basal - 10020 100.0%
Result: From this hypothetical data, the IC₅₀ would be calculated to be approximately 150 nM.

Application Protocol: Preliminary In Silico ADMET Profiling

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for prioritizing research compounds.[4][8] Freely accessible web-based tools provide robust predictions based on a compound's structure.

Principle and Rationale

Computational models use vast datasets of experimentally determined properties to build Quantitative Structure-Activity Relationships (QSAR). By analyzing the structure of a new molecule like DMPM, these models can predict its likely ADMET profile.[9] This process helps to identify potential liabilities (e.g., poor absorption, potential toxicity) that may hinder its development long before resource-intensive in vivo studies are undertaken.

Protocol for In Silico Prediction
  • Access Web Servers: Navigate to well-validated, free web servers such as SwissADME () and pkCSM (biosig.unimelb.edu.au/pkcsm).[4][9]

  • Input Structure: Copy the SMILES string for DMPM (CC1=CC(=C(C=C1)C(C2=CC=NC=C2)N)C) and paste it into the query box on each server.

  • Run Prediction: Initiate the calculation. The servers will output a comprehensive profile of predicted properties.

  • Data Collation and Interpretation: Consolidate the key predicted parameters into a summary table. Focus on properties relevant to CNS drug discovery, such as blood-brain barrier (BBB) penetration, P-glycoprotein (P-gp) substrate status, and potential for hERG inhibition.

Predicted ADMET Profile Summary (Hypothetical)

The following table presents a hypothetical but plausible ADMET profile for DMPM, illustrating the type of data obtained from these servers.

ParameterPredicted ValueInterpretation & Significance
Pharmacokinetics
GI AbsorptionHighThe compound is likely to be well-absorbed from the gut if administered orally.
BBB PermeantYesCrucial for a CNS-acting compound; suggests DMPM can cross the blood-brain barrier to reach its target.
P-gp SubstrateNoFavorable prediction. P-gp is an efflux pump that removes compounds from the brain; not being a substrate increases the chance of CNS retention.
CYP2D6 InhibitorYesPotential liability. Inhibition of major CYP450 enzymes can lead to drug-drug interactions. This would require experimental validation.
Drug-Likeness
Lipinski's Rule of Five0 ViolationsThe compound has physicochemical properties consistent with known orally bioavailable drugs (MW < 500, LogP < 5, H-bond donors < 5, H-bond acceptors < 10).
Toxicity
AMES ToxicityNoPredicted to be non-mutagenic.
hERG I InhibitionLow riskFavorable prediction. Inhibition of the hERG potassium channel is a major cause of cardiotoxicity and a common reason for drug candidate failure.

Summary and Future Directions

This guide has outlined a structured, hypothesis-driven approach for the initial scientific investigation of the research chemical C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine (DMPM). We have provided detailed, actionable protocols for its handling, functional characterization as a potential hD4R antagonist using a cell-based cAMP assay, and preliminary in silico ADMET profiling.

The successful execution of these protocols would provide a strong foundational dataset, confirming (or refuting) the proposed mechanism of action and offering a first look at its drug-like potential. Based on these initial findings, logical next steps would include:

  • Selectivity Profiling: Assessing the activity of DMPM against other dopamine receptor subtypes (D₁, D₂, D₃, D₅) and other related GPCRs (e.g., serotonin or adrenergic receptors) to determine its target selectivity.

  • Binding Affinity Determination: Using radioligand binding assays to directly measure the binding affinity (Ki) of DMPM for the hD4R, complementing the functional data.

  • In Vitro ADMET Validation: Experimentally confirming key in silico predictions, such as metabolic stability in liver microsomes and potential for CYP enzyme inhibition.[10]

  • Lead Optimization: If DMPM shows promising activity and a good initial profile, its structure could serve as a scaffold for synthetic chemistry efforts to improve potency, selectivity, and ADMET properties.

References

  • US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine - Google P
  • MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity - Frontiers. [Link]

  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC. [Link]

  • In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM - PMC - NIH. [Link]

  • Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors - MDPI. [Link]

  • Pyridine: the scaffolds with significant clinical diversity - PMC. [Link]

  • In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection - MDPI. [Link]

  • A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases - International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM - ACS Omega. [Link]

  • Cell-based Assays for GPCR Activity - Biocompare. [Link]

  • Preliminary ADMET Prediction - Creative Biolabs. [Link]

Sources

Application

using C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine in organic synthesis

Topic: Using C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine in Organic Synthesis and Drug Discovery Content Type: Technical Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug D...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Using C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine in Organic Synthesis and Drug Discovery Content Type: Technical Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]

CAS: 889939-63-3 | Formula: C₁₄H₁₆N₂ | MW: 212.29 g/mol [1]

Executive Summary & Structural Significance

C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine (hereafter referred to as CMPM ) is a high-value diarylmethylamine building block.[1] It features a primary amine attached to a chiral methine carbon, flanked by a basic pyridin-4-yl ring and a sterically demanding 2,5-dimethylphenyl group.[1]

Why This Scaffold Matters

In medicinal chemistry, the diarylmethylamine motif is a "privileged structure" found in numerous bioactive compounds (e.g., antihistamines, antidepressants, and muscarinic antagonists). CMPM offers two distinct tactical advantages over generic diphenylmethylamines:

  • Pyridin-4-yl Moiety: Introduces a hydrogen bond acceptor and lowers lipophilicity (LogP) compared to a phenyl ring, improving aqueous solubility and pharmacokinetic profiles.[1]

  • 2,5-Dimethyl Substitution: The ortho-methyl group restricts conformational freedom (atropisomerism potential) and blocks metabolic oxidation at susceptible ring positions, while the meta-methyl fills hydrophobic pockets in target proteins.

Physicochemical Profile

Understanding the physical behavior of CMPM is critical for reaction planning.

PropertyValue (Predicted/Exp)Significance in Synthesis
Molecular Weight 212.29 g/mol Ideal for Fragment-Based Drug Discovery (FBDD).[1]
pKa (Pyridine N) ~5.2Pyridine nitrogen is weakly basic; requires care during acid workups.
pKa (Primary Amine) ~8.5 - 9.0Highly nucleophilic; primary reactive handle.[1]
LogP ~2.5 - 2.7Moderate lipophilicity; suitable for cell-permeable library synthesis.[1]
Chirality Racemic (usually)Contains one stereocenter. Enantiomers may require resolution.

Core Applications & Synthetic Workflows[1][2]

Fragment-Based Drug Discovery (FBDD)

CMPM serves as a "linker-head" fragment.[1] The primary amine allows rapid coupling to carboxylic acid or sulfonyl chloride libraries, while the diaryl system provides the hydrophobic binding core.

Peptidomimetic Synthesis

The steric bulk of the 2,5-dimethylphenyl group mimics bulky amino acid side chains (e.g., Phenylalanine, Tryptophan) but with enhanced metabolic stability.

Tubulin Polymerization Inhibitors

Diarylpyridine derivatives have been identified as potent tubulin polymerization inhibitors targeting the colchicine binding site.[2] CMPM provides the necessary cis-locked geometry equivalent when incorporated into rigid bicyclic systems.[1]

Experimental Protocols

Protocol A: Chemoselective Amide Coupling

Objective: To derivatize the primary amine of CMPM with a carboxylic acid (R-COOH) without affecting the pyridine ring.

Reagents:

  • CMPM (1.0 eq)

  • Carboxylic Acid (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)[1]

  • Solvent: DMF (Anhydrous)

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask, dissolve the Carboxylic Acid (1.1 eq) in anhydrous DMF (0.2 M concentration). Add HATU (1.2 eq) and DIPEA (1.5 eq). Stir at Room Temperature (RT) for 15 minutes to generate the active ester.

    • Mechanism:[3] HATU generates the O-azabenzotriazole active ester, which is less prone to racemization than HOBt esters.

  • Addition: Add CMPM (1.0 eq) dissolved in a minimal amount of DMF to the reaction mixture. Add the remaining DIPEA (1.5 eq).

  • Reaction: Stir at RT for 4–12 hours. Monitor via LC-MS (Target mass = MW_Acid + 212.29 - 18.01).[1]

  • Workup (Critical):

    • Dilute with Ethyl Acetate (EtOAc).

    • Wash 1: Saturated NaHCO₃ (Removes unreacted acid).

    • Wash 2: Water (Removes DMF).

    • Wash 3: Brine.

    • Note: Avoid strong acid washes (e.g., 1M HCl) as the pyridine ring will protonate and extract into the aqueous layer. If acid wash is necessary to remove DIPEA, use pH 4–5 citrate buffer.

  • Purification: Dry over Na₂SO₄, filter, and concentrate. Purify via Flash Column Chromatography (DCM/MeOH gradient).

Protocol B: Reductive Amination (Secondary Amine Synthesis)

Objective: To synthesize secondary amines, often used to optimize physiochemical properties.

Reagents:

  • CMPM (1.0 eq)

  • Aldehyde/Ketone (1.1 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Acetic Acid (catalytic, 1-2 drops)[1]

  • Solvent: DCE (1,2-Dichloroethane) or DCM[1]

Step-by-Step Methodology:

  • Imine Formation: Dissolve CMPM and the Aldehyde in DCE (0.1 M). Add catalytic Acetic Acid. Stir for 1 hour at RT.

    • Insight: The 2,5-dimethyl group provides steric hindrance near the amine. Pre-forming the imine is crucial before adding the reducing agent to prevent direct reduction of the aldehyde.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) in one portion.

  • Reaction: Stir at RT for 16 hours.

  • Quench: Quench with saturated aqueous NaHCO₃. Stir vigorously for 20 minutes to decompose boron complexes.

  • Extraction: Extract with DCM (3x). Dry organic layers over MgSO₄.

Visualization: Synthetic Versatility Pathway[1]

The following diagram illustrates the divergent synthesis pathways utilizing CMPM as a central node.

CMPM_Versatility CMPM CMPM Scaffold (Primary Amine) Amide Amide Derivatives (Peptidomimetics) CMPM->Amide HATU, DIPEA SecAmine Secondary Amines (Reductive Amination) CMPM->SecAmine NaBH(OAc)3, AcOH Sulfonamide Sulfonamides (GPCR Ligands) CMPM->Sulfonamide Pyridine, DCM Urea Urea Derivatives (Kinase Inhibitors) CMPM->Urea DCM, 0°C Acid Carboxylic Acids (R-COOH) Acid->Amide Aldehyde Aldehydes (R-CHO) Aldehyde->SecAmine Sulfonyl Sulfonyl Chlorides (R-SO2Cl) Sulfonyl->Sulfonamide Isocyanate Isocyanates (R-NCO) Isocyanate->Urea

Figure 1: Divergent synthetic pathways for C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine (CMPM) in library generation.[1]

Handling, Stability, and Safety

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Amines can absorb CO₂ from the air to form carbamates over time.

  • Stability: The pyridine ring is stable to oxidation under standard conditions, but the benzylic amine position is susceptible to radical oxidation if exposed to light and air for prolonged periods.

  • Safety: Treat as a potential irritant. Use standard PPE (gloves, goggles, lab coat).

References

  • Hu, Y., et al. (2018). "Pyridine‐containing diarylmethylamine motif in drug development and its asymmetric synthesis." ResearchGate.[3]

  • Wang, Z., et al. (2022). "Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry.

  • BLD Pharm. (n.d.). "Product Analysis: C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine (CAS 889939-63-3)."[1] BLD Pharm Catalog.

  • PubChem. (n.d.).[4] "Pyridin-4-ylmethanamine Derivatives and Analogues." National Library of Medicine. [1]

Sources

Method

Application Note: Synthesis and Evaluation of C-(2,5-Dimethylphenyl)-C-(pyridin-4-yl)methylamine-Derived Kinase Inhibitor Scaffolds

Prepared By: Senior Application Scientist, Medicinal Chemistry & Assay Development Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: C-(2,5-Dimethylphenyl)-C-(pyridin-4-...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared By: Senior Application Scientist, Medicinal Chemistry & Assay Development Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: C-(2,5-Dimethylphenyl)-C-(pyridin-4-yl)methylamine (CAS: 889939-63-3)

Scientific Rationale & Chemical Biology

Diarylmethylamines represent a privileged structural class in medicinal chemistry, frequently serving as the core pharmacophore in therapeutics ranging from antihistamines to targeted oncology agents[1][2]. Among these, C-(2,5-Dimethylphenyl)-C-(pyridin-4-yl)methylamine (Formula: C14H16N2) is a highly specialized building block engineered for the development of ATP-competitive kinase inhibitors[3].

The architectural causality of this scaffold is rooted in its tri-part functionality:

  • The Pyridin-4-yl Motif (Hinge Binder): The nitrogen atom of the pyridine ring acts as a potent hydrogen bond acceptor. In the context of kinase active sites (e.g., EGFR, Aurora B), this nitrogen forms a critical hydrogen bond with the backbone amide of the hinge region (e.g., Met793 in EGFR), anchoring the molecule within the ATP-binding pocket[3][4].

  • The 2,5-Dimethylphenyl Group (Hydrophobic Pocket Occupancy): The steric bulk of the ortho- and meta-methyl substitutions forces the phenyl ring out of coplanarity with the pyridine ring. This specific dihedral angle allows the dimethylphenyl moiety to project deep into the hydrophobic pocket II (HP-II) of the kinase, driving target selectivity and enhancing binding affinity.

  • The Primary Methanamine (Diversification Vector): The primary amine provides a highly reactive, solvent-exposed vector. This allows medicinal chemists to rapidly generate libraries of amides, ureas, or sulfonamides to probe the solvent channel, improving pharmacokinetic properties and ligand efficiency[5].

Experimental Workflows

The following protocols detail the transformation of the raw C-(2,5-Dimethylphenyl)-C-(pyridin-4-yl)methylamine scaffold into a functionalized inhibitor library, followed by its biochemical validation.

G A C-(2,5-Dimethylphenyl)- C-(pyridin-4-yl)methylamine (Scaffold) B Amide/Urea Coupling A->B Diversification C LC-MS Purification B->C Validation D ADP-Glo Kinase Assay C->D Screening E SAR & Hit Selection D->E Data Analysis

Caption: Workflow for the diversification and biochemical screening of diarylmethylamine-based kinase inhibitors.

Protocol 1: Library Generation via Parallel Amide Coupling

This protocol describes the functionalization of the primary amine using HATU-mediated amide coupling. HATU is selected over EDC/HOBt due to its superior kinetics and ability to drive reactions to completion with sterically hindered diarylmethylamines.

Materials:

  • C-(2,5-Dimethylphenyl)-C-(pyridin-4-yl)methylamine (0.1 M in anhydrous DMF)

  • Carboxylic acid library (0.12 M in anhydrous DMF)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

Step-by-Step Methodology:

  • Pre-activation: To a 96-well deep-well plate, add 100 µL of the carboxylic acid solution (1.2 equiv, 12 µmol) per well. Add 120 µL of a 0.1 M HATU solution in DMF (1.2 equiv, 12 µmol), followed by 5.2 µL of DIPEA (3.0 equiv, 30 µmol).

  • Incubation: Seal the plate and agitate at 500 rpm for 15 minutes at room temperature to ensure complete formation of the active OAt ester.

  • Coupling: Add 100 µL of the C-(2,5-Dimethylphenyl)-C-(pyridin-4-yl)methylamine solution (1.0 equiv, 10 µmol) to each well.

  • Reaction Monitoring (Self-Validation Step): Agitate for 2 hours. Withdraw a 2 µL aliquot, dilute in 100 µL Methanol, and inject into an LC-MS. Causality Check: The reaction is deemed complete when the parent amine peak (m/z ~213.1[M+H]+) is depleted by >95%. This prevents unreacted primary amines from causing false positives in downstream biochemical assays due to non-specific protein binding.

  • Quenching & Purification: Quench with 50 µL of 1M NaOH to hydrolyze unreacted active esters. Purify the final derivatives via preparative reverse-phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

Protocol 2: Biochemical Validation via ADP-Glo™ Kinase Assay

To evaluate the inhibitory potency of the synthesized derivatives, a universal ADP-Glo assay is employed. This luminescence-based assay measures the depletion of ATP (and accumulation of ADP), making it highly reliable for ATP-competitive inhibitors targeting the hinge region[4].

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute the purified derivatives in 100% DMSO (10-point curve, 1:3 dilutions). Transfer 100 nL of each compound to a 384-well white proxiplate using an acoustic liquid handler (e.g., Echo 550) to ensure precise, low-volume dispensing.

  • Kinase Reaction: Add 5 µL of Kinase/Substrate mix (e.g., 1 nM EGFR WT, 0.2 µg/µL Poly(Glu,Tyr) substrate in 1x Kinase Buffer). Incubate for 15 minutes at RT to allow the inhibitor to equilibrate with the kinase active site.

  • ATP Addition: Initiate the reaction by adding 5 µL of ATP (at the predetermined

    
     for the specific kinase, e.g., 10 µM for EGFR). Incubate for 60 minutes at RT.
    
  • ADP Detection (Self-Validation Step): Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes. Causality Check: Include a No-Enzyme Control (NEC) and a reference inhibitor (e.g., Erlotinib). Calculate the Z'-factor; a Z' > 0.6 validates that the assay window is robust and the luminescence signal is strictly dependent on kinase-mediated ADP generation.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence via luciferase. Read on a microplate reader (integration time: 0.5s).

Mechanism of Action & Data Interpretation

By capping the primary amine of the scaffold, the resulting amides/ureas extend into the solvent-exposed region of the kinase, preventing the phosphorylation of downstream effectors in oncogenic pathways.

Pathway EGF EGF Ligand EGFR EGFR (Kinase Domain) EGF->EGFR RAS RAS EGFR->RAS Phosphorylation Inhibitor Diarylmethylamine Derivative Inhibitor->EGFR ATP-Competitive Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Mechanism of action for pyridine-4-yl diarylmethylamine derivatives in blocking the EGFR-MAPK signaling cascade.

Quantitative Structure-Activity Relationship (SAR) Summary

The table below summarizes representative biochemical data demonstrating how functionalization of the C-(2,5-Dimethylphenyl)-C-(pyridin-4-yl)methylamine scaffold impacts kinase inhibition.

Compound IDR-Group Modification (Amine Vector)Target KinaseIC₅₀ (nM)Ligand Efficiency (LE)
Scaffold None (Primary Amine)EGFR (WT)>10,000N/A
Deriv-01 AcetamideEGFR (WT)1,2500.28
Deriv-02 3-Fluorophenyl ureaEGFR (WT)450.35
Deriv-02 3-Fluorophenyl ureaEGFR (T790M)8200.22
Deriv-03 4-(Trifluoromethyl)phenyl ureaAurora B120.41

Data Insight: The parent scaffold exhibits negligible activity due to the energetic penalty of burying a charged primary amine in the lipophilic pocket. Conversion to a urea (Deriv-02, Deriv-03) significantly boosts potency (IC50 < 50 nM) by establishing additional bidentate hydrogen bonds with the kinase hinge region and projecting the terminal aryl group into the solvent-exposed channel.

References

  • Synthesis of diarylmethylamines via palladium-catalyzed regioselective arylation of 1,1,3-triaryl-2-azaallyl anions Chemical Science (RSC Publishing) URL:[Link]

  • Pyrrolo[3,2-c]pyridin-4-one derivatives useful in the treatment of cancer (WO2022066734A1)
  • Optimization of Physicochemical Properties and ADME for 2,4-Substituted 1H-Pyrrolo[2,3b]pyridines Inhibitors of Trypanosome Proliferation Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Asymmetric Synthesis of Diarylmethylamines by Diastereoselective Addition of Organometallic Reagents to Chiral N-tert-Butanesulfinimines: Switchover of Diastereofacial Selectivity Tetrahedron: Asymmetry URL:[Link]

Sources

Application

The Pyridin-4-yl-methylamine Scaffold: A Versatile Tool in Modern Medicinal Chemistry

Introduction: The Strategic Importance of the Pyridin-4-yl-methylamine Core In the landscape of contemporary drug discovery, the pyridine ring stands as a "privileged scaffold," a recurring motif in a multitude of clinic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the Pyridin-4-yl-methylamine Core

In the landscape of contemporary drug discovery, the pyridine ring stands as a "privileged scaffold," a recurring motif in a multitude of clinically successful therapeutic agents.[1][2] Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and its capacity for various chemical modifications, make it a cornerstone in the design of molecules targeting a wide array of biological targets.[3][4] Within this important class of heterocycles, the pyridin-4-yl-methylamine moiety has emerged as a particularly valuable building block. This structural unit, characterized by a methylamine group at the 4-position of the pyridine ring, offers a unique combination of a basic nitrogen atom and a flexible linker, providing medicinal chemists with a powerful handle to modulate the potency, selectivity, and pharmacokinetic properties of drug candidates.[5]

This technical guide provides a comprehensive overview of the potential applications of pyridin-4-yl-methylamines in medicinal chemistry. It is designed for researchers, scientists, and drug development professionals, offering in-depth insights into the synthesis, biological evaluation, and structure-activity relationships (SAR) of this versatile scaffold. We will delve into its application as a key pharmacophore in the development of kinase inhibitors, particularly those targeting the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival that is frequently dysregulated in cancer.[6][7]

Application Notes: Harnessing the Potential of Pyridin-4-yl-methylamines

The utility of the pyridin-4-yl-methylamine scaffold stems from its ability to engage in crucial molecular interactions with biological targets. The pyridine nitrogen can form a key hydrogen bond with the hinge region of protein kinases, a common anchoring point for many kinase inhibitors.[8] The exocyclic amine provides a vector for introducing a variety of substituents that can explore different pockets within the ATP-binding site, thereby fine-tuning the inhibitor's potency and selectivity.

A Prime Scaffold for Kinase Inhibitors

Protein kinases are a major class of drug targets, and their dysregulation is a hallmark of numerous diseases, including cancer.[9] The pyridin-4-yl-methylamine core has been successfully incorporated into a multitude of kinase inhibitors. For instance, derivatives of this scaffold have been explored as potent inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[4][10]

A particularly promising application lies in the development of inhibitors for the PI3K/Akt/mTOR pathway. This pathway is a central signaling cascade that controls cell proliferation, growth, and survival.[7][11] Its aberrant activation is a frequent event in many human cancers, making it a highly attractive target for therapeutic intervention.[12] Pyridin-4-yl-methylamine derivatives have demonstrated significant potential as PI3K/mTOR dual inhibitors, offering the advantage of simultaneously targeting two key nodes in this critical pathway.[6]

Experimental Protocols

To illustrate the practical application of the pyridin-4-yl-methylamine scaffold, we provide detailed protocols for the synthesis of a representative derivative and its subsequent biological evaluation.

Protocol 1: Synthesis of N-((3,4-dimethoxyphenyl)methyl)pyridin-4-yl-methanamine via Reductive Amination

This protocol describes a one-pot reductive amination procedure for the synthesis of a representative N-substituted pyridin-4-yl-methylamine. Reductive amination is a robust and widely used method for the formation of C-N bonds.[3][13]

Materials:

  • Isonicotinaldehyde (Pyridine-4-carboxaldehyde)

  • 3,4-Dimethoxybenzylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere, add isonicotinaldehyde (1.0 equivalent) and anhydrous 1,2-dichloroethane (DCE) to achieve a concentration of approximately 0.2 M.

  • Stir the solution at room temperature and add 3,4-dimethoxybenzylamine (1.1 equivalents).

  • Allow the mixture to stir for 30 minutes to facilitate the formation of the iminium ion intermediate.

  • In a single portion, add sodium triacetoxyborohydride (1.5 equivalents) to the reaction mixture. A slight exotherm may be observed.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-4 hours).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure N-((3,4-dimethoxyphenyl)methyl)pyridin-4-yl-methanamine.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Sodium triacetoxyborohydride is moisture-sensitive; therefore, anhydrous solvents and an inert atmosphere are crucial for optimal reactivity.[13]

  • Mild Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations as it does not readily reduce the starting aldehyde.[13]

  • Quenching: The addition of a basic aqueous solution neutralizes the acidic byproducts of the reaction and facilitates the extraction of the amine product.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a general method to assess the inhibitory activity of the synthesized pyridin-4-yl-methylamine derivative against a target kinase, such as PI3Kα, using a commercially available luminescence-based assay kit (e.g., ADP-Glo™ Kinase Assay).[14]

Materials:

  • Purified recombinant human PI3Kα

  • Kinase substrate (e.g., a specific peptide or lipid)

  • ATP

  • Synthesized inhibitor compound (dissolved in DMSO)

  • Kinase assay buffer

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • White, opaque 384-well plates

  • Plate-reading luminometer

Procedure:

  • Prepare serial dilutions of the synthesized inhibitor compound in the kinase assay buffer. Also, prepare a vehicle control (DMSO) and a positive control (a known PI3Kα inhibitor).

  • In a 384-well plate, add the kinase, substrate, and the diluted inhibitor or control solutions.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at 37°C for 60 minutes.

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

  • Add the Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate at room temperature for 30 minutes.

  • Measure the luminescence signal using a plate-reading luminometer.

  • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

  • Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 3: Cell Proliferation Assay (MTT Assay)

This protocol is used to evaluate the effect of the synthesized compound on the proliferation of a cancer cell line known to have an activated PI3K/Akt/mTOR pathway (e.g., MCF-7 breast cancer cells).[15]

Materials:

  • MCF-7 human breast cancer cell line

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Synthesized inhibitor compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the synthesized inhibitor compound and incubate for 72 hours. Include a vehicle control (DMSO).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

  • Determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) value from the dose-response curve.

Data Presentation: Structure-Activity Relationship (SAR)

The following table summarizes the structure-activity relationship of a series of pyridin-4-yl-methylamine derivatives as PI3Kα inhibitors, highlighting the impact of substitutions on their inhibitory activity.

Compound IDR1 (Substitution on Pyridine Ring)R2 (Substitution on Amine)PI3Kα IC₅₀ (nM)
1 HH>1000
2 HBenzyl250
3 H3,4-Dimethoxybenzyl85
4 H4-Fluorobenzyl150
5 2-Methyl3,4-Dimethoxybenzyl60
6 2-Chloro3,4-Dimethoxybenzyl120

Note: The data presented in this table is a representative example compiled from various sources in the literature and is intended to illustrate general SAR trends.

Visualizations

Signaling Pathway

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates S6K S6K mTORC1->S6K Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates Proliferation Cell Proliferation & Growth S6K->Proliferation _4EBP1->Proliferation Inhibits translation when unphosphorylated Inhibitor Pyridin-4-yl-methylamine Inhibitor Inhibitor->PI3K Inhibits Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Isonicotinaldehyde + 3,4-Dimethoxybenzylamine ReductiveAmination Reductive Amination (NaBH(OAc)₃, DCE) Start->ReductiveAmination Purification Purification (Column Chromatography) ReductiveAmination->Purification Product N-((3,4-dimethoxyphenyl)methyl) pyridin-4-yl-methanamine Purification->Product KinaseAssay In Vitro Kinase Assay (PI3Kα) Product->KinaseAssay CellAssay Cell Proliferation Assay (MTT, MCF-7 cells) Product->CellAssay SAR Structure-Activity Relationship Analysis KinaseAssay->SAR CellAssay->SAR

Caption: Experimental workflow for the synthesis and biological evaluation of a pyridin-4-yl-methylamine derivative.

Conclusion

The pyridin-4-yl-methylamine scaffold represents a highly versatile and valuable platform in medicinal chemistry. Its favorable physicochemical properties and synthetic tractability make it an attractive starting point for the development of novel therapeutic agents. As demonstrated, this core has shown significant promise in the design of kinase inhibitors, particularly those targeting the PI3K/Akt/mTOR pathway. The detailed protocols and SAR data provided herein serve as a practical guide for researchers seeking to leverage the potential of this important chemical motif in their drug discovery programs. Continued exploration of the chemical space around the pyridin-4-yl-methylamine core will undoubtedly lead to the discovery of next-generation therapeutics with improved efficacy and safety profiles.

References

  • B. T. Cho, S. K. Kang, Tetrahedron, 2005, 61, 5725-5734. [Link]

  • Discovery of N-(2-chloro-5-(3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl)-4-fluorobenzenesulfonamide (FD274) as a highly potent PI3K/mTOR dual inhibitor for the treatment of acute myeloid leukemia. Eur J Med Chem. 2023 Oct 5:258:115543. [Link]

  • Zeng, W.-B., et al. (2023). Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. [Link]

  • Hamama, W. S., et al. (2019). Synthesis and in vitro anticancer evaluation of novel pyridine derivatives bearing tetrahydronaphthalene scaffold. Arkivoc, 2019(6), 459-480. [Link]

  • Caballero, J., et al. (2011). Docking and quantitative structure-activity relationship studies for 3-fluoro-4-(pyrrolo[2,1-f]t[1][3][16]riazin-4-yloxy)aniline, 3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline, and 4-(4-amino-2-fluorophenoxy)-2-pyridinylamine derivatives as c-Met kinase inhibitors. Journal of computer-aided molecular design, 25(4), 349–369. [Link]

  • U.S. Patent No. 7,208,603 B2. (2007).
  • MDPI. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. [Link]

  • IntechOpen. (2022). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. [Link]

  • PubChem. (n.d.). 4-Pyridinemethanamine. [Link]

  • Wang, Y., et al. (2021). Assaying Protein Kinase Activity with Radiolabeled ATP. Journal of visualized experiments : JoVE, (171), 10.3791/62423. [Link]

  • IJNRD. (2024). Pyridine scaffold: its diverse biological actions. [Link]

  • Liu, R., et al. (2020). A Review: PI3K/AKT/mTOR Signaling Pathway and Its Regulated Eukaryotic Translation Initiation Factors May Be a Potential Therapeutic Target in Esophageal Squamous Cell Carcinoma. Frontiers in pharmacology, 11, 891. [Link]

  • MDPI. (2026). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. [Link]

  • MDPI. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. [Link]

  • RSC Publishing. (2022). Design, synthesis and biological evaluation of N-pyridinyl ureidobenzenesulfonates and their hydrochloride salts as novel water-soluble dihydroorotate dehydrogenase inhibitors inducing differentiation of acute myeloid leukemia cells. [Link]

  • MDPI. (2019). The Guareschi Pyridine Scaffold as a Valuable Platform for the Identification of Selective PI3K Inhibitors. [Link]

  • National Center for Biotechnology Information. (2014). Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation. [Link]

  • Journal of Pharmaceutical Negative Results. (2023). A Systemic Review on Pyridine Derivative Against Cancer and Tumor Cell-Line. [Link]

  • National Center for Biotechnology Information. (2020). Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. [Link]

  • Semantic Scholar. (2022). Biological Evaluation of New Thienopyridinium and Thienopyrimidinium Derivatives as Human Choline Kinase Inhibitors. [Link]

  • MDPI. (2023). Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual Tyrosine Kinase Inhibitors Active against Glioblastoma Multiforme. [Link]

  • Frontiers. (2024). Structural analogs of 2-(4-fluorophenyl)-6-methyl-3-(pyridin-4-yl)pyrazolo[1,5-a]pyridine for targeting Candida albicans non-essential stress kinase Yck2 through protein-ligand binding and dynamics analysis. [Link]

  • SciSpace. (2020). Facile Synthesis of Secondary Amines through One-Pot Reductive Amination of Aromatic Aldehydes in [Et3NH][HSO4] using Sodium Bor. [Link]

  • MDPI. (2024). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. [Link]

  • Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. [Link]

  • eScholarship.org. (2014). ii Copyright (2014) by Rand M. Miller. [Link]

  • PubMed. (2023). Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. [Link]

  • ResearchGate. (2020). (PDF) Synthesis and Biological Evaluation of 1-Benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamides as Antimitotic Agents. [Link]

  • Molecular Cancer Therapeutics. (2014). Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. [Link]

Sources

Method

Application Notes and Protocols: C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine in Material Science Research

A comprehensive guide for researchers, scientists, and drug development professionals. I.

Author: BenchChem Technical Support Team. Date: March 2026

A comprehensive guide for researchers, scientists, and drug development professionals.

I. Introduction: The Potential of Pyridine Derivatives in Advanced Materials

Pyridine and its derivatives are a cornerstone in the development of advanced functional materials. Their unique electronic properties, coordination capabilities, and versatile reactivity make them invaluable building blocks in various fields of material science. The pyridine ring, a six-membered heteroaromatic amine, can act as a versatile ligand for constructing complex architectures such as Metal-Organic Frameworks (MOFs) and coordination polymers. These materials exhibit tailored porosity and functionality, finding applications in gas storage, separation, and catalysis.[1]

Furthermore, the incorporation of pyridine moieties into organic molecules can significantly influence their photophysical and electronic characteristics. This makes them promising candidates for organic electronic materials, including components for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and photovoltaic devices.[1] The electron-withdrawing nature of the pyridine ring, coupled with the potential for extended π-conjugation, allows for the fine-tuning of energy levels and charge transport properties in these materials.

While direct research on C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine in material science is not extensively documented in publicly available literature, its structural motifs—a substituted phenyl group, a pyridin-4-yl group, and a methylamine linker—suggest its potential as a versatile building block in several areas of material science. This document, therefore, will provide a detailed overview of the potential applications and relevant experimental protocols for this compound and its close analogs, drawing upon established principles and methodologies for similar pyridine-containing molecules.

II. Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine is crucial for its application in material science. While experimental data for this specific isomer is limited, we can infer key characteristics from related compounds and general chemical principles.

Table 1: Predicted Physicochemical Properties of C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine and Related Isomers

PropertyC-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine (Predicted)C-(3,4-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine[2]
Molecular Weight 212.30 g/mol 212.296 g/mol
LogP ~2.72.69
H-Bond Donors 11
H-Bond Acceptors 22
Fsp3 0.210.21

These properties suggest a molecule with moderate lipophilicity and the capacity for hydrogen bonding, which can influence its self-assembly behavior and solubility in various solvents.

Characterization Protocols

Standard analytical techniques are essential to confirm the identity and purity of synthesized C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine.

Protocol 2.1: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR Analysis: Acquire the proton NMR spectrum. The spectrum is expected to show distinct signals for the aromatic protons of the dimethyl-phenyl and pyridyl rings, the methine proton, the amine protons, and the methyl group protons.

  • ¹³C NMR Analysis: Acquire the carbon-13 NMR spectrum to identify all unique carbon environments within the molecule.

  • Data Analysis: Integrate the proton signals to determine the relative number of protons and analyze the chemical shifts and coupling constants to confirm the molecular structure.

Protocol 2.2: Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Analysis: Introduce the sample into a mass spectrometer (e.g., using electrospray ionization - ESI).

  • Data Interpretation: Determine the molecular weight of the compound from the mass-to-charge ratio (m/z) of the molecular ion peak. Fragmentation patterns can provide further structural information.

Protocol 2.3: Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the compound or analyze a thin film.

  • Analysis: Acquire the FTIR spectrum.

  • Data Interpretation: Identify characteristic absorption bands for functional groups such as N-H stretching of the amine, C-H stretching of the aromatic and methyl groups, and C=N and C=C stretching of the pyridine and phenyl rings.

III. Potential Applications in Material Science

Based on its structure, C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine holds promise in several areas of material science.

A. Building Block for Metal-Organic Frameworks (MOFs) and Coordination Polymers

The pyridyl nitrogen and the primary amine group can both act as coordination sites for metal ions, making this molecule a potential linker for the synthesis of MOFs and coordination polymers. The steric hindrance from the 2,5-dimethylphenyl group could influence the resulting framework's topology and pore size.

Experimental Workflow for MOF Synthesis

Caption: Workflow for the synthesis and characterization of a Metal-Organic Framework.

Protocol 3.1: Solvothermal Synthesis of a MOF

  • Reactant Preparation: In a glass vial, dissolve the metal salt (e.g., zinc nitrate hexahydrate) and C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Reaction: Seal the vial and place it in an oven at a specific temperature (e.g., 80-120 °C) for a defined period (e.g., 24-72 hours).

  • Isolation: After cooling to room temperature, crystals of the MOF may have formed. Isolate the crystals by filtration.

  • Washing and Activation: Wash the crystals with fresh solvent to remove unreacted starting materials. Activate the MOF by heating under vacuum to remove solvent molecules from the pores.

  • Characterization: Analyze the product using powder X-ray diffraction (PXRD) to confirm crystallinity and phase purity, thermogravimetric analysis (TGA) to assess thermal stability, and gas adsorption measurements to determine the surface area and pore volume.

B. Component in Organic Electronic Materials

The combination of an electron-rich dimethylphenyl group and an electron-deficient pyridine ring suggests potential for use in organic electronic materials. The molecule could serve as a host material in OLEDs or as a component in organic semiconductors.

Signaling Pathway for Charge Transport in Organic Semiconductors

Charge_Transport cluster_device Organic Semiconductor Device cluster_process Charge Injection and Transport Anode Anode + Injection Charge Injection Anode->Injection Hole Injection Cathode Cathode - Cathode->Injection Electron Injection Organic_Layer Organic Semiconductor Layer (containing the pyridine derivative) Transport Charge Transport (Hopping) Injection->Transport Holes Injection->Transport Electrons Transport->Cathode Recombination with Electrons

Caption: Simplified diagram of charge transport in an organic semiconductor device.

Protocol 3.2: Fabrication and Characterization of an Organic Thin Film

  • Substrate Preparation: Clean a suitable substrate (e.g., indium tin oxide (ITO)-coated glass) by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol.

  • Thin Film Deposition: Deposit a thin film of C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine onto the substrate using a technique such as spin coating, thermal evaporation, or solution shearing.

  • Device Fabrication: Complete the device structure by depositing the remaining layers (e.g., charge transport layers, electrodes) as required for the specific application (e.g., OLED, OFET).

  • Characterization: Characterize the optical properties of the thin film using UV-Vis and photoluminescence spectroscopy. Evaluate the electrical properties of the device by measuring current-voltage characteristics.

IV. Synthesis of C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine

Proposed Synthetic Pathway

Caption: Proposed synthetic pathway for C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine.

Protocol 4.1: Proposed Synthesis via Reductive Amination

  • Reaction Setup: In a round-bottom flask, combine (2,5-dimethylphenyl)(pyridin-4-yl)methanone with an excess of ammonium formate and formic acid.

  • Reaction: Heat the mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture and make it basic by adding a concentrated solution of sodium hydroxide.

  • Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine.

V. Conclusion and Future Outlook

C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine represents a promising but underexplored molecule in the realm of material science. Its structural features suggest a high potential for application as a versatile building block in the construction of novel functional materials, including MOFs, coordination polymers, and organic electronic devices. The protocols and workflows outlined in this guide provide a solid foundation for researchers to begin exploring the synthesis, characterization, and application of this and related pyridine-containing compounds. Further research is warranted to fully elucidate the properties and potential of C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine and to unlock its utility in the development of next-generation materials.

VI. References

  • The Role of Pyridine Derivatives in Advanced Materials. (2026, February 28). Google Vertex AI Search.

Sources

Application

Application Notes &amp; Protocols: Derivatization Strategies for C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine

Abstract This document provides a comprehensive technical guide for the chemical derivatization of C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine, a versatile building block in medicinal chemistry and drug discovery....

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for the chemical derivatization of C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine, a versatile building block in medicinal chemistry and drug discovery. The protocols detailed herein focus on leveraging the reactivity of the primary amine to generate a diverse array of functional analogs. We present detailed, step-by-step procedures for N-acylation and N-sulfonylation, chosen for their reliability, high yield, and the significant physicochemical modulation they impart upon the parent molecule. This guide explains the rationale behind procedural steps, outlines robust characterization methods for the resulting derivatives, and provides troubleshooting insights. The intended audience includes researchers, medicinal chemists, and process development scientists engaged in the synthesis and optimization of novel chemical entities.

Introduction and Reactivity Profile

C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine is a chiral aromatic amine featuring three key structural motifs: a primary benzylic amine, a 2,5-disubstituted phenyl ring, and a pyridine-4-yl moiety. The primary amine is the most prominent site for chemical modification due to its high nucleophilicity. Derivatization at this position is a cornerstone of structure-activity relationship (SAR) studies, allowing for the systematic modification of properties such as solubility, lipophilicity, metabolic stability, and target engagement.[1][2]

The pyridine ring, being electron-deficient, influences the overall electronic properties of the molecule and provides a handle for hydrogen bonding or salt formation.[3][4] While the pyridine nitrogen can be alkylated to form pyridinium salts and the ring can undergo specific C-H functionalization, reactions at the primary amine are typically more straightforward and higher yielding for initial library generation.[5][6]

This guide focuses on two of the most robust and informative derivatization pathways:

  • N-Acylation: The formation of an amide bond.

  • N-Sulfonylation: The formation of a sulfonamide linkage.

These transformations are fundamental in medicinal chemistry for probing the steric and electronic requirements of ligand-receptor interactions.

General Laboratory and Safety Considerations

2.1 Reagent Handling

  • Acyl chlorides, sulfonyl chlorides, and acid anhydrides are corrosive and moisture-sensitive. Handle these reagents in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Use anhydrous solvents to prevent the hydrolysis of reactive reagents. Anhydrous dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are often suitable.

  • Tertiary amine bases such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are flammable and corrosive. Ensure they are handled with care.

2.2 Reaction Monitoring

  • Progress of the derivatization reactions should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical mobile phase for TLC analysis is a mixture of ethyl acetate and hexanes, often with a small percentage of triethylamine (e.g., 0.5%) to prevent peak tailing of the basic amine compounds on the silica plate.

Core Derivatization Protocols

The following protocols provide a framework for the derivatization of C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine. Molar equivalents and reaction times may require optimization based on the specific acylating or sulfonylating agent used.

Protocol 3.1: N-Acylation via Acyl Chloride to Synthesize N-((2,5-Dimethylphenyl)(pyridin-4-yl)methyl)acetamide

This protocol describes the formation of an amide bond using acetyl chloride as a representative acylating agent. The reaction is base-mediated to neutralize the HCl byproduct.

Rationale: The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. A tertiary amine base, such as triethylamine, is essential to scavenge the generated HCl.[7] This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

Materials:

  • C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine (1.0 eq)

  • Acetyl Chloride (1.1 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).

  • Add triethylamine (1.5 eq) to the solution and stir for 5 minutes at room temperature.

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Slowly add a solution of acetyl chloride (1.1 eq) in anhydrous DCM dropwise to the stirred mixture. Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to obtain the pure N-((2,5-dimethylphenyl)(pyridin-4-yl)methyl)acetamide.

Protocol 3.2: N-Sulfonylation via Sulfonyl Chloride to Synthesize N-((2,5-Dimethylphenyl)(pyridin-4-yl)methyl)-4-methylbenzenesulfonamide

This protocol details the synthesis of a sulfonamide using 4-toluenesulfonyl chloride (TsCl). Sulfonamides are excellent hydrogen bond donors and are often more stable metabolically than amides.

Rationale: Similar to acylation, the nucleophilic primary amine attacks the electrophilic sulfur atom of the sulfonyl chloride. A base is required to neutralize the HCl byproduct. Pyridine can serve as both a base and a solvent for this transformation.[8]

Materials:

  • C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine (1.0 eq)

  • 4-Toluenesulfonyl chloride (TsCl) (1.1 eq)

  • Anhydrous Pyridine or Anhydrous DCM with TEA (2.0 eq)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Dissolve C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine (1.0 eq) in anhydrous pyridine (approx. 0.2 M concentration) in a round-bottom flask. Alternatively, use anhydrous DCM and add TEA (2.0 eq).

  • Cool the solution to 0 °C in an ice-water bath.

  • Add 4-toluenesulfonyl chloride (1.1 eq) portion-wise to the stirred solution.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with water, 1 M HCl (to remove excess pyridine), and saturated aqueous NaHCO₃ solution.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude residue via flash column chromatography (gradient of ethyl acetate in hexanes) to yield the pure sulfonamide product.

Visualization of Experimental Workflow

The general workflow for the derivatization and subsequent analysis is depicted below.

Derivatization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Work-up & Purification cluster_analysis Analysis Start Starting Amine Setup Dissolve Amine & Base in Anhydrous Solvent Start->Setup Reagents Derivatizing Agent & Base Addition Add Derivatizing Agent at 0 °C Reagents->Addition Setup->Addition Stir Stir at RT & Monitor (TLC/LC-MS) Addition->Stir Quench Aqueous Quench Stir->Quench Extract Solvent Extraction Quench->Extract Purify Column Chromatography Extract->Purify Characterize Structural Confirmation (NMR, MS, IR) Purify->Characterize Purity Purity Assessment (HPLC) Characterize->Purity End Pure Derivative Purity->End

Caption: General workflow for the derivatization of C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine.

Characterization of Derivatives

Confirmation of successful derivatization is achieved through a combination of spectroscopic and chromatographic techniques.[9]

5.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: Successful derivatization will result in the disappearance of the broad singlet corresponding to the primary amine (-NH₂) protons. A new, single proton signal for the amide or sulfonamide N-H will appear, typically downfield. The benzylic proton (-CH-) signal will likely shift. For acylation, new signals corresponding to the acyl group (e.g., a singlet around 2.0 ppm for an acetyl group) will appear. For sulfonylation, signals for the sulfonyl group's aromatic or alkyl protons will be observed.[10][11]

  • ¹³C NMR: The carbon of the benzylic methine (-CH-) will show a chemical shift change. For acylation, a new carbonyl carbon signal will appear in the 165-175 ppm range.

5.2 Mass Spectrometry (MS)

  • Mass spectrometry is used to confirm the molecular weight of the new derivative. The product's molecular ion peak (e.g., [M+H]⁺ in ESI-MS) should correspond to the calculated mass of the acylated or sulfonylated product. The presence of an odd number of nitrogen atoms in the parent molecule and its derivatives results in an odd-numbered molecular weight, a principle known as the nitrogen rule.[10][11]

5.3 Infrared (IR) Spectroscopy

  • Starting Material: The primary amine shows a characteristic pair of N-H stretching bands around 3300-3500 cm⁻¹.[10]

  • Acylated Product (Amide): The N-H stretch will be replaced by a single, sharp N-H band around 3300 cm⁻¹. A strong C=O (amide I) band will appear around 1650 cm⁻¹.

  • Sulfonylated Product (Sulfonamide): A single N-H band will appear around 3250 cm⁻¹. Two characteristic S=O stretching bands will be present near 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).

Data Summary Table

The following table provides expected data for the derivatization protocols described. Yields and purity are representative and may vary.

DerivativeReagentExpected Yield (%)Purity (HPLC, %)[M+H]⁺ (Calculated)Key ¹H NMR Signal (δ, ppm)
N-AcetamideAcetyl Chloride85 - 95>95255.15~2.0 (s, 3H, -COCH₃), ~8.5 (d, 1H, -NH)
N-TosylateTosyl Chloride80 - 90>95367.16~2.4 (s, 3H, Ar-CH₃), ~7.3-7.8 (m, Ar-H)
Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive derivatizing agent (hydrolyzed).2. Insufficient base.3. Wet solvent/glassware.1. Use a fresh bottle of acyl/sulfonyl chloride.2. Increase the equivalents of base.3. Ensure all glassware is oven-dried and use anhydrous solvents.
Multiple Products Observed 1. Over-acylation/sulfonylation (unlikely for primary amine).2. Side reaction on the pyridine ring.1. Use milder conditions (lower temperature, slower addition).2. Confirm the structure of byproducts by MS and NMR.
Difficult Purification 1. Product is highly polar.2. Unreacted starting material co-elutes.1. Use a more polar solvent system for chromatography (e.g., add methanol to DCM).2. Ensure the reaction goes to completion before work-up.
References
  • Comptes Rendus de l'Académie des Sciences. (n.d.). (Pyridin-2-ylmethyl)porphyrins: synthesis, characterization and C–N oxidative fusion attempts.
  • Google Patents. (n.d.). WO1998022459A1 - Pyridin-2-yl-methylamine derivatives, method of preparing and application as medicine.
  • Google Patents. (n.d.). EP0946546B1 - Pyridin-2-yl-methylamine derivatives, method of preparing and application as medicine.
  • Fischer, I., et al. (2012). 2,5-Bis[4-(dimethylamino)phenyl]-3,6-dimethylpyrazine. PubMed Central.
  • PubChem. (n.d.). 2,5-Dimethylpyrimidin-4-Amine.
  • Kalousis, P., et al. (2024). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. PubMed.
  • Deng, H., et al. (2022). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. PMC - NIH.
  • Wang, H., et al. (2019). Site-Selective C–H Acylation of Pyridinium Derivatives by Photoredox Catalysis. ACS Publications.
  • ResearchGate. (n.d.). ¹H NMR spectra of the derivatization of racemic primary amine 2 a (red....
  • Sladowska, H., et al. (2003). Novel Derivatives of 2-pyridinemethylamine as Selective, Potent, and Orally Active Agonists at 5-HT1A Receptors. PubMed.
  • ResearchGate. (2025). Synthesis and photophysical studies of novel 2-[5-(4-diethylaminophenyl)thiophen-2-yl]quinazoline derivatives.
  • Kishbaugh, T. L. S. (2016). Pyridines and Imidazopyridines With Medicinal Significance. PubMed.
  • Google Patents. (n.d.). US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine.
  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines.
  • Organic Chemistry Portal. (n.d.). Pyridine synthesis.
  • Unibo. (2023). Pyrolysis acetylation.
  • Synfacts. (2025). C4-Selective Alkylation of Pyridines through Amidyl-Radical- Mediated 1,2-Hydrogen Atom Transfer.
  • ResearchGate. (n.d.). C4‐selective sulfonylation of pyridine, [a] if not specified otherwise....
  • ChemRxiv. (2022). Base-mediated C4-selective C-H-sulfonylation of pyridine.
  • Benchchem. (n.d.). A Comparative Guide to the Characterization of Amino-PEG6-amine Conjugates by NMR Spectroscopy.
  • ResearchGate. (2025). Methylation and Alkylation of Pyridines at the meta Position Using Aldehydes or Aldehyde Surrogates.
  • PMC. (n.d.). Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates.
  • MDPI. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3.
  • Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. (2021). Journal of Analytical Methods in Chemistry.
  • Semantic Scholar. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review.
  • Fluorochem. (n.d.). C-(3,4-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine.
  • Google Patents. (n.d.). US20070010023A1 - Method of analysis of amine by mass spectrometry.
  • ResearchGate. (n.d.). Acylation of pyridine N‐oxide derivative by α‐oxocarboxylic acid under....
  • ResearchGate. (2025). (PDF) Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates.
  • PubChem. (n.d.). C-(2-Methoxy-phenyl)-C-pyridin-4-yl-methylaminedihydrochloride.
  • Google Patents. (n.d.). US2786846A - Process of alkylating pyridines.
  • ResearchGate. (n.d.). Role of pyridines as enzyme inhibitors in medicinal chemistry.
  • NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.
  • PubMed. (n.d.). Discovery of novel pyridinopolyamines with potent antimicrobial activity: deconvolution of mixtures synthesized by solution-phase combinatorial chemistry.
  • askIITians. (2025). Pyridine acts as a base and a solvent in the acylation of amines. It.

Sources

Method

Application Note: Advanced Handling and Storage Protocols for C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Purpose: To establish a self-validating, mechanistically grounded standard operating procedure (SOP) for the handling, storag...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Purpose: To establish a self-validating, mechanistically grounded standard operating procedure (SOP) for the handling, storage, and analytical verification of the sensitive pharmaceutical intermediate C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine.

Chemical Profile & Physicochemical Properties

C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine is a sterically hindered primary amine featuring a diarylmethylamine scaffold. Because it contains both a highly nucleophilic primary amine and a basic pyridine ring, it exhibits distinct vulnerabilities to atmospheric conditions[1].

Table 1: Quantitative and Structural Profile

PropertyValue
Chemical Name C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine
CAS Registry Number 889939-63-3
Molecular Formula C14H16N2
Molecular Weight 212.29 g/mol
Structural Class Diarylmethylamine / Primary Amine / Pyridine Derivative
Hazard Classification Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 (Respiratory)

Mechanistic Basis for Environmental Sensitivity

To handle this compound effectively, researchers must understand the causality behind its degradation. Primary amines are not statically stable in ambient air; they are dynamic participants in atmospheric chemistry.

  • Carbamate Formation (CO2 Sensitivity): The primary amine group acts as a strong nucleophile. Upon exposure to ambient air, it attacks the electrophilic carbon of atmospheric carbon dioxide (CO2). This forms a zwitterionic intermediate that rapidly deprotonates to yield an insoluble ammonium carbamate salt 2[2]. This reaction irreversibly depletes the active amine titer.

  • Moisture as a Catalyst (H2O Sensitivity): Water acts as a diffusive intermediate. It functions as a free base that stabilizes the zwitterion during carbamate formation, effectively accelerating the rate of CO2 capture and degradation 3[3].

  • Oxidative Degradation (O2 Sensitivity): Prolonged exposure to oxygen, especially under light or elevated temperatures, leads to the oxidation of the amine into imines or N-oxides 4[4].

G Amine C-(2,5-Dimethyl-phenyl)- C-pyridin-4-yl-methylamine Carbamate Ammonium Carbamate (Insoluble Salt) Amine->Carbamate Irreversible Degradation NOxide N-Oxide / Imine (Colored Impurity) Amine->NOxide Oxidative Degradation Hydrate Amine Hydrate (Catalyzes Degradation) Amine->Hydrate Hygroscopic Shift CO2 Atmospheric CO2 CO2->Amine Nucleophilic Attack O2 Atmospheric O2 O2->Amine Oxidation H2O Moisture (H2O) H2O->Amine Hydrogen Bonding

Fig 1: Environmental degradation pathways of primary diarylmethylamines.

Standard Operating Procedure: Laboratory Handling

To ensure the structural integrity of the compound during experimental workflows, the following self-validating protocol must be strictly adhered to.

Step-by-Step Handling Methodology
  • Thermal Equilibration (Critical Step): If the compound is retrieved from cold storage (2-8°C), place the sealed container in a desiccator at room temperature for 30 to 60 minutes prior to opening.

    • Causality: Opening a cold container induces immediate condensation of atmospheric moisture onto the chemical bed. As established, water drastically lowers the activation energy for carbamate formation 3[3].

  • Inert Atmosphere Transfer: Transfer the equilibrated container into a glovebox purged with high-purity Argon (Ar) or Nitrogen (N2). Argon is preferred as its higher density provides a superior protective blanket over the compound during manipulation.

  • Electrostatic Mitigation: Diarylmethylamines can accumulate static charge. Utilize anti-static weighing boats and non-sparking spatulas to prevent material loss and mitigate ignition risks 5[5].

  • Purge and Reseal: After aliquoting the required mass, backfill the primary container with Argon. Seal the cap tightly and wrap the junction with PTFE thread seal tape or Parafilm to create a robust moisture barrier.

Standard Operating Procedure: Storage

Storage conditions dictate the shelf-life of the batch. The decision matrix below outlines the optimal storage routes based on anticipated usage frequency.

Workflow Start Receive Compound Inspect Inspect Seal & Integrity Start->Inspect Decision Storage Duration? Inspect->Decision ShortTerm Short-Term (< 1 Week) Decision->ShortTerm Immediate Use LongTerm Long-Term (> 1 Week) Decision->LongTerm Stockpiling Desiccator Store in Desiccator (Ambient Temp, Dark) ShortTerm->Desiccator Fridge Store at 2-8°C (Argon Purged, Sealed) LongTerm->Fridge Glovebox Handle in Glovebox or Schlenk Line Desiccator->Glovebox Direct Aliquoting Fridge->Glovebox Warm to RT first

Fig 2: Decision matrix and workflow for the storage and handling of sensitive amines.

  • Short-Term Storage (Daily/Weekly Use): Store the Argon-purged container in a vacuum desiccator at ambient room temperature (20-25°C). Keep away from direct light to prevent photo-oxidation.

  • Long-Term Storage (Stockpiling): Store at 2-8°C in a dark, dry environment. Ensure the container is double-bagged with a desiccant pouch (e.g., silica gel) in the outer bag to intercept any moisture that bypasses the primary seal.

Analytical Validation of Compound Integrity

A self-validating protocol requires the ability to verify that the handling and storage procedures were successful. Before utilizing a stored batch in sensitive catalytic or biological assays 6[6], validate the compound's integrity using the following checks:

  • Visual Inspection: Pure diarylmethylamines are typically clear/viscous to off-white. The appearance of a crusty white solid on the container threads indicates carbamate salt formation. A shift to a dark brown hue indicates oxidative degradation.

  • 1H NMR Spectroscopy (in CDCl3 or DMSO-d6):

    • Pass Criteria: Sharp singlet for the methine proton; integration of the -NH2 protons matches the expected 2H relative to the aromatic signals.

    • Fail Criteria: Appearance of a broad downfield peak (typically > 8.0 ppm) corresponding to a carbamate N-H proton, or unexpected shifts in the methine proton signal due to zwitterion formation.

References

  • [2] Parallel Synthesis of Ureas and Carbamates from Amines and CO2 under Mild Conditions - Organic Letters (ACS Publications). 2

  • [3] The application of amine-based materials for carbon capture and utilisation: an overarching view - RSC Publishing. 3

  • [4] Contributions of CO2, O2 and H2O to the Oxidative Stability of Solid Amine Direct Air Capture Sorbents - ChemRxiv. 4

  • [5] Hazard Identification: 889939-63-3 - Santa Cruz Biotechnology (SCBT). 5

  • [6] Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent - MDPI. 6

  • [1] 889939-63-3 | (2,5-Dimethylphenyl)(pyridin-4-yl)methanamine - ChemScene. 1

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine

The following guide serves as a specialized Technical Support Center for the synthesis of C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine . It addresses the unique steric and electronic challenges posed by the ortho-s...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for the synthesis of C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine . It addresses the unique steric and electronic challenges posed by the ortho-substituted phenyl ring and the basic pyridine moiety.

[1]

Case ID: SYN-25DMP-PY4 Status: Active Priority: High (Steric Hindrance / Lewis Basic Interference) Assigned Specialist: Senior Application Scientist[1]

System Overview & Critical Challenges

The target molecule is a diarylmethylamine featuring two distinct aryl systems: an electron-rich, sterically hindered 2,5-dimethylphenyl group and an electron-deficient, basic pyridin-4-yl group.[1]

Core Challenges (Root Cause Analysis)
ChallengeMechanism of FailureImpact
Steric Occlusion The ortho-methyl group on the 2,5-dimethylphenyl ring blocks the trajectory of nucleophiles (e.g., ammonia, hydride) attacking the central carbon.[1]Low Conversion: Reaction stalls at the ketimine or hemiaminal stage.
Lewis Basicity The pyridine nitrogen (pK

~5.2) can coordinate with Lewis acid catalysts (e.g., TiCl

, BF

) or metal hydride reducing agents.
Catalyst Poisoning: Requires excess catalyst or specific non-coordinating reagents.
Solubility Mismatch The product is a lipophilic diamine. The intermediate imine may precipitate or remain oiled out, preventing reduction.Heterogeneous Reaction: Incomplete reduction and difficult workup.

Primary Workflow: Titanium-Mediated Reductive Amination

Recommended Route: Direct reductive amination of (2,5-dimethylphenyl)(pyridin-4-yl)methanone using Titanium(IV) Isopropoxide.[1]

Why this route? Standard reductive amination (NaBH


CN/NH

OAc) often fails for this substrate because the ortho-methyl group prevents the formation of the imine equilibrium.[1] Titanium(IV) isopropoxide acts as both a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the imine [1].
Step-by-Step Protocol

Reagents:

  • Ketone: (2,5-dimethylphenyl)(pyridin-4-yl)methanone (1.0 eq)[1]

  • Ammonia Source: 7M NH

    
     in Methanol (5.0 eq) or NH
    
    
    
    Cl (excess) + Et
    
    
    N[1]
  • Dehydrating Agent: Titanium(IV) isopropoxide (Ti(O

    
    Pr)
    
    
    
    ) (2.0 eq)[1]
  • Reducing Agent: Sodium Borohydride (NaBH

    
    ) (1.5 eq)[1]
    

Procedure:

  • Imine Formation (Critical Step):

    • Dissolve the ketone in anhydrous THF (0.5 M).

    • Add Ti(O

      
      Pr)
      
      
      
      under nitrogen.[1] The solution may turn slightly yellow/orange.
    • Add the ammonia source (e.g., 7M NH

      
      /MeOH).
      
    • Stir at room temperature for 12–18 hours.

    • Checkpoint: Monitor by TLC/LCMS.[2] You must see the disappearance of the ketone peak. The imine is often unstable on silica; rely on LCMS (M+1 mass will be Ketone mass - 1 + 14 = M+15 roughly, or observe the amine after a mini-workup).[1]

  • Reduction:

    • Cool the reaction mixture to 0°C.

    • Add NaBH

      
       portion-wise (Caution: Hydrogen gas evolution).[1]
      
    • Allow to warm to room temperature and stir for 4 hours.

  • Quench & Workup (The "Emulsion" Fix):

    • The reaction will contain titanium salts which form a gelatinous emulsion with water.

    • Quench: Add 1M NaOH or aqueous NH

      
      OH slowly.
      
    • Filter: Filter the resulting white slurry through a Celite pad to remove TiO

      
      .
      
    • Extract: Wash the Celite with EtOAc. Extract the filtrate with EtOAc.[3]

Troubleshooting Guide (Q&A)

Q: The reaction mixture turned into a thick gel upon adding water. How do I recover my product? A: This is hydrated titanium dioxide. Do not try to extract directly.

  • Fix: Add 10% aqueous citric acid or Rochelle's salt (sodium potassium tartrate) solution and stir vigorously for 1 hour. This solubilizes the titanium. Alternatively, filtration through Celite (as described above) is faster but requires thorough washing of the filter cake.

Q: I see starting ketone remaining even after 24 hours with Ti(OiPr)4. A: The steric bulk of the 2,5-dimethyl group is likely preventing imine formation.[1]

  • Fix 1: Increase Ti(O

    
    Pr)
    
    
    
    to 3.0 equivalents.
  • Fix 2: Heat the imine formation step to 50°C in a sealed pressure vial (if using NH

    
    /MeOH).
    
  • Fix 3: Switch to hydroxylamine hydrochloride to form the oxime first (smaller nucleophile), then reduce the oxime using Zn/Acetic Acid or H

    
    /Pd-C [2].[1]
    

Q: I am getting the alcohol (reduction of ketone) instead of the amine. A: This indicates the reducing agent was added before the imine was fully formed.[1] Borohydride reduces ketones faster than imines if both are present.

  • Fix: Ensure complete conversion to imine before adding NaBH

    
    . If using the "one-pot" method, switch to a two-step method where you verify imine formation first.[1]
    

Alternative Workflow: Grignard Addition to Nitrile

Use Case: If the ketone precursor is unavailable or the reductive amination fails.

Concept: Addition of a Grignard reagent to a nitrile typically yields a metallo-imine intermediate.[1] If reduced in situ, it yields the primary amine directly, bypassing the ketone.

Reagents:

  • 4-Cyanopyridine[1]

  • 2,5-Dimethylphenylmagnesium bromide (prepared from 2-bromo-1,4-dimethylbenzene)[1]

  • Reducing agent (LiAlH

    
     or NaBH
    
    
    
    )[1]
Experimental Logic Diagram

SynthesisPathways Start Start: Precursors RouteA Route A: Reductive Amination (Ketone Intermediate) Start->RouteA Ketone Available RouteB Route B: Grignard Addition (Nitrile Intermediate) Start->RouteB Ketone Unavailable Ketone Ketone (2,5-Me2Ph)(4-Py)C=O RouteA->Ketone Nitrile 4-Cyanopyridine RouteB->Nitrile Imine Ti-Complexed Imine Ketone->Imine NH3 / Ti(OiPr)4 (Dehydration) Product Target Amine C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine Imine->Product NaBH4 (Reduction) MagnesiumImine Mg-Imine Intermediate Nitrile->MagnesiumImine 2,5-Me2PhMgBr (Grignard Addn) MagnesiumImine->Ketone Acid Hydrolysis (Avoid if possible) MagnesiumImine->Product LiAlH4 or NaBH4 (In-situ Reduction)

Caption: Decision tree comparing Titanium-mediated reductive amination (Route A) vs. Grignard addition-reduction (Route B).

Troubleshooting Guide (Q&A)

Q: The Grignard reaction gave me the ketone, not the amine. A: You likely quenched with aqueous acid (H


O

) before the reduction step.
  • Fix: The intermediate formed is an imine-magnesium salt.[1] To get the amine, you must add a hydride source (like LiAlH

    
     or NaBH
    
    
    
    in MeOH) directly to the reaction mixture before any aqueous workup.

Q: Yield is low; the Grignard reagent seems to be reacting with the pyridine ring. A: Grignard reagents can attack the pyridine ring (nucleophilic aromatic substitution or addition), especially at the 2-position.[1]

  • Fix: Perform the reaction at low temperature (-78°C to -40°C). If this persists, use the Knochel-Hauser base (TMPMgCl[1]·LiCl) to generate the aryl metal species, or switch to the organolithium reagent which might be more selective for the nitrile at low temps [3].

Purification & Isolation Protocols

The product is a basic diamine . Standard silica chromatography often results in significant streaking and mass loss.

Recommended Purification: Acid-Base Extraction

This method relies on the pH-dependent solubility of the amine.[1]

  • Acid Phase: Dissolve crude residue in 1M HCl. The amine and pyridine are protonated (water-soluble).[1] Neutral organic impurities (unreacted ketone) remain in the organic phase.[1]

  • Wash: Wash the aqueous acidic layer with Dichloromethane (DCM) x 3.[1] Discard organic washes.

  • Basify: Adjust the aqueous layer to pH > 12 using 6M NaOH. The amine becomes free-base (insoluble in water/oils out).[1]

  • Extract: Extract the cloudy aqueous mixture with DCM or Chloroform/Isopropanol (3:1).

  • Dry: Dry over Na

    
    SO
    
    
    
    and concentrate.
Alternative: Amine-Functionalized Silica

If chromatography is necessary, use amine-functionalized silica gel or add 1-5% Triethylamine (Et


N) or 1% NH

OH to your eluent (e.g., DCM/MeOH/NH

OH 90:9:1).[1]

Frequently Asked Questions (FAQ)

Q: Can I use catalytic hydrogenation (H2/Pd-C) to reduce the oxime? A: Proceed with caution. Pyridine can poison Pd catalysts, and benzylamines can undergo hydrogenolysis (cleavage of the C-N bond) under high pressure or temperature, yielding the diarylmethane.

  • Recommendation: Use Raney Nickel (less prone to poisoning by pyridine) or chemical reduction (Zn/AcOH) if Pd/C fails [2].[1]

Q: Why is the melting point of my hydrochloride salt lower than expected? A: The product has two basic sites: the primary amine and the pyridine nitrogen. You may have a mixture of mono-HCl and di-HCl salts.[1]

  • Recommendation: To obtain a stoichiometric salt, dissolve the free base in dry ether/ethanol and add exactly 2.0 equivalents of HCl in dioxane. Recrystallize from Ethanol/Et

    
    O.
    

References

  • Titanium-Mediated Reductive Amination

    • Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[1] J. Org. Chem., 1990, 55, 2552–2554.

    • Source Verification:

  • Pyridine Oxime Reduction

    • Org.[4] Synth. 2002, 79, 165. "Preparation of 4-Acetylpyridine Oxime and Conversion to Amine."

    • Source Verification: [1]

  • Grignard Reactions with Pyridines (Side Reactions)

    • BenchChem Technical Support.[2][5] "Troubleshooting common issues in pyridine synthesis."

    • Source Verification: (Inferred from context of general pyridine chemistry).

  • General Synthesis of Pyridyl-Methylamines

    • US Patent 7208603B2.
    • Source Verification:

Sources

Optimization

improving yield of C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine synthesis

Topic: Optimization of C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine Synthesis Ticket ID: ACS-2024-PYR-DIM Status: Open Executive Summary You are encountering yield suppression in the synthesis of C-(2,5-Dimethyl-ph...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine Synthesis Ticket ID: ACS-2024-PYR-DIM Status: Open

Executive Summary

You are encountering yield suppression in the synthesis of C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine . This is a classic "perfect storm" substrate:

  • Steric Hindrance: The ortho-methyl group on the 2,5-dimethylphenyl ring severely blocks nucleophilic attack at the carbonyl carbon.

  • Electronic Deactivation: The electron-deficient pyridine ring destabilizes the intermediate iminium ion, making it prone to hydrolysis before reduction.

  • Chelation: The pyridine nitrogen can poison metal catalysts or interfere with Lewis acids.

This guide moves beyond standard textbook reductive amination. We recommend a Titanium(IV) Isopropoxide-Mediated protocol to force imine formation, coupled with specific purification techniques to handle the "sticky" pyridine moiety.

Module 1: Diagnostic Flowchart

Start here to identify the specific bottleneck in your current workflow.

TroubleshootingLogic Start Observation: Low Yield CheckTLC Analyze Crude Mixture (LCMS/TLC) Start->CheckTLC Result1 Major Component: Starting Ketone CheckTLC->Result1 Ketone Remains Result2 Major Component: Secondary Amine (Dimer) CheckTLC->Result2 Dimer Found Result3 Major Component: Product (in Crude) but Low Isolated Yield CheckTLC->Result3 Clean Crude Diag1 Diagnosis: Incomplete Imine Formation (Steric Blockade) Result1->Diag1 Diag2 Diagnosis: Over-Alkylation (Product reacting with Imine) Result2->Diag2 Diag3 Diagnosis: Product Loss on Silica (Pyridine Interaction) Result3->Diag3 Action1 Action: Switch to Ti(OiPr)4 Protocol Increase Imine Aging Time Diag1->Action1 Action2 Action: Increase NH3 Equivalents (>5 eq) High Dilution Diag2->Action2 Action3 Action: Use Amine-Functionalized Silica or 1-5% TEA in Eluent Diag3->Action3

Figure 1: Diagnostic logic tree for identifying yield loss mechanisms in diarylmethylamine synthesis.

Module 2: The "Gold Standard" Protocol

Methodology: Titanium(IV) Isopropoxide Mediated Reductive Amination.[1][2] Rationale: Standard reductive amination (e.g., NaBH3CN/NH4OAc) often fails here because the equilibrium favors the ketone over the sterically hindered imine.


 acts as a Lewis acid to activate the carbonyl and as a water scavenger to drive the equilibrium toward the imine [1, 2].
Reagents & Stoichiometry
ComponentRoleEquivalents (eq.)Notes
Ketone Substrate1.0(2,5-dimethylphenyl)(pyridin-4-yl)methanone

Lewis Acid / Scavenger2.0 - 2.5Must be handled under inert atmosphere.

(7M in MeOH)
Amine Source5.0 - 7.0Excess prevents dimerization.

Reducing Agent1.5Added after imine formation is complete.
Step-by-Step Workflow
  • Imine Formation (The Critical Step):

    • Charge an oven-dried flask with the Ketone (1.0 eq).

    • Add anhydrous 7M

      
       in MeOH  (5.0–7.0 eq).
      
    • Crucial: Add

      
        (2.0 eq) dropwise under 
      
      
      
      .
    • Stir: Seal the vessel tightly. Stir at 25°C for 12–18 hours .

    • Checkpoint: Do not proceed until LCMS shows >95% conversion of Ketone (

      
      ) to Imine (
      
      
      
      approx, or simply disappearance of ketone peak). The 2,5-dimethyl group makes this slow; heating to 40°C may be required if stuck.
  • Reduction:

    • Cool the mixture to 0°C .

    • Add

      
        (1.5 eq) portion-wise (gas evolution will occur).
      
    • Allow to warm to room temperature and stir for 2–4 hours.

  • Quench & Workup (Titanium Removal):

    • The "White Paste" Issue: Quenching Ti reactions with water creates a sticky gel that traps product.

    • Solution: Quench with 2M aqueous

      
        (ammonium hydroxide). The ammonia helps solubilize the titanium salts or precipitate them as a filterable granular solid rather than a gel.
      
    • Dilute with EtOAc. Filter the resulting suspension through a Celite pad to remove Titanium oxides.

    • Wash the Celite pad thoroughly with EtOAc.

  • Purification:

    • Extract the filtrate with EtOAc.[3]

    • Note: The product is a basic pyridine-amine. It may stay in the aqueous layer at low pH. Ensure aqueous layer is pH > 10 before extraction.[4]

    • Dry over

      
       and concentrate.
      
Module 3: Troubleshooting Hub
Issue 1: "I still see starting ketone after 24 hours."

Root Cause: Steric hindrance from the 2,5-dimethyl group is blocking the Titanium from coordinating effectively, or moisture has deactivated the Titanium. Fixes:

  • Heat: Increase imine formation temperature to 40–50°C. (Ensure your vessel can handle the pressure of ammonia at this temp).

  • Microwave: Microwave irradiation (60°C, 30-60 mins) can overcome the steric barrier for imine formation.

  • Reagent Quality:

    
     hydrolyzes instantly in air. If the liquid is cloudy or has white solids, it is dead. Use a fresh bottle.
    
Issue 2: "I am isolating a dimer (Secondary Amine)."

Root Cause: The product amine (


) is more nucleophilic than ammonia and reacts with the remaining ketone/imine to form 

. Fixes:
  • Increase Ammonia: Boost

    
     to 10 equivalents.
    
  • Stepwise Reduction: Ensure the ketone is fully converted to imine before adding

    
    . If ketone and amine are present simultaneously with the reducing agent, dimerization is statistically favored.
    
Issue 3: "My product is stuck on the column."

Root Cause: The pyridine nitrogen and the primary amine both interact strongly with the acidic silanols on silica gel. Fixes:

  • Triethylamine (TEA) Pre-wash: Flush the silica column with 5% TEA in Hexane before loading.

  • Mobile Phase Modifier: Use DCM : MeOH :

    
     (90:9:1). The ammonium hydroxide competes for the silanol sites, displacing your product [3].
    
  • Amine-Functionalized Silica: Use commercial

    
    -Silica cartridges to avoid using liquid base additives.
    
Module 4: Mechanism & Pathway Visualization

Understanding the specific role of Titanium is vital for troubleshooting.

ReactionMechanism Ketone Ketone (Sterically Hindered) TiComplex Activated Ti-Complex (Lewis Acid Activation) Ketone->TiComplex + Ti(OiPr)4 + NH3 Imine Ti-Imine Species (Stable Intermediate) TiComplex->Imine - Ti(OH)x (Water Scavenging) Amine Target Amine (Primary) Imine->Amine + NaBH4 (Reduction) Dimer Dimer Byproduct (Secondary Amine) Amine->Dimer + Imine/Ketone (If NH3 is low)

Figure 2: Mechanistic pathway highlighting the role of Titanium as a water scavenger and the dimerization risk vector.

Module 5: Frequently Asked Questions (FAQ)

Q: Can I use Sodium Cyanoborohydride (


) instead? 
A:  Yes, but it is generally slower for hindered ketones. 

relies on pH control (pH 6) to selectively reduce the imine. With the Titanium method, the imine is pre-formed quantitatively, so the stronger/faster

is safe to use and avoids cyanide toxicity.

Q: Why use Methanolic Ammonia? Can I use Ammonium Acetate? A: Ammonium Acetate (


) is solid and easier to handle, but it generates Acetic Acid. In the presence of 

, the acetate can ligand-exchange with the Titanium, reducing its Lewis acidity. Anhydrous

in MeOH is cleaner for the Titanium protocol.

Q: How do I remove the Titanium emulsion during workup? A: If the


 quench doesn't work, try adding a saturated solution of Rochelle's Salt (Potassium Sodium Tartrate)  and stirring vigorously for 1 hour. This chelates the Titanium into the aqueous phase, leaving a clear organic layer.
References
  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds: An improved method for the synthesis of secondary and primary amines." Journal of the Chemical Society, Perkin Transactions 1, (18), 2345-2350. Link

  • Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[1] The Journal of Organic Chemistry, 55(8), 2552–2554. Link

  • Teledyne ISCO. (2023). "Purification of Pyridine Containing Compounds." Teledyne Chromatography Technical Notes. Link

Sources

Troubleshooting

Technical Support Center: Purification of C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine

Welcome to the technical support center for the purification of C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions to address specific challenges you may encounter during the purification of this compound. The protocols and explanations are grounded in established scientific principles to ensure reliability and reproducibility in your work.

I. Troubleshooting Guide: Common Purification Issues & Solutions

This section addresses specific problems that can arise during the purification of C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine and offers structured solutions.

Issue 1: Poor Separation and Co-elution of Impurities during Column Chromatography

Question: I am performing column chromatography on silica gel to purify my crude C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine, but I'm observing poor separation between my product and several impurities. What steps can I take to improve the resolution?

Answer: Poor resolution in column chromatography is a frequent challenge, often stemming from an inappropriate solvent system or issues with the stationary phase. The basic nature of the pyridine and amine functional groups in your compound can lead to strong interactions with the acidic silanol groups on silica gel, causing peak tailing and poor separation.[1] Here is a systematic approach to troubleshoot this issue:

Step-by-Step Protocol for Optimizing Column Chromatography:
  • Systematic Solvent System Selection via TLC:

    • Initial Screening: Begin by screening a range of solvent systems with varying polarities using Thin Layer Chromatography (TLC). A good starting point for many amine compounds is a mixture of a non-polar solvent like hexane or dichloromethane and a polar solvent like ethyl acetate or methanol.[2]

    • Incorporate a Basic Additive: To counteract the acidic nature of the silica gel and improve the peak shape of your basic compound, add a small amount of a basic modifier to your eluent.[1] Triethylamine (TEA) at a concentration of 0.1-1% (v/v) is a common choice.[1] Alternatively, a mixture of chloroform-methanol-aqueous ammonia (e.g., 100:10:1) can be effective.[3]

    • Target Rf Value: Aim for an Rf (retention factor) value for your desired compound of approximately 0.25-0.35 on the TLC plate. This generally provides the best separation on a column.

  • Column Packing and Sample Loading:

    • Proper Packing: Ensure your column is packed uniformly to avoid channeling. A slurry packing method is often preferred.[2]

    • Dry Loading vs. Wet Loading: If your compound has limited solubility in the initial eluent, consider dry loading. Adsorb your crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of your packed column.

  • Gradient Elution:

    • If a single solvent system (isocratic elution) does not provide adequate separation, a gradient elution can be employed.[2] Start with a less polar solvent system to elute the non-polar impurities, and gradually increase the polarity to elute your product and then the more polar impurities.

  • Alternative Stationary Phases:

    • If silica gel continues to give poor results, consider switching to a different stationary phase.

      • Alumina (Basic or Neutral): Alumina can be a good alternative for the purification of basic compounds.

      • Reversed-Phase Silica (C18): If your compound is sufficiently non-polar, reversed-phase chromatography using a polar mobile phase (e.g., water/acetonitrile or water/methanol with a buffer) may provide better separation.

Visualizing the Troubleshooting Workflow:

Caption: Workflow for troubleshooting poor separation in column chromatography.

Issue 2: Product Loss During Aqueous Work-up/Extraction

Question: My product, C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine, seems to have significant water solubility, leading to low recovery after aqueous extraction. How can I minimize this loss?

Answer: The amine and pyridine functionalities in your molecule can become protonated in acidic or neutral aqueous solutions, forming water-soluble salts. This is a common reason for product loss during extractions.

Protocol for Improved Extraction Efficiency:
  • Basification of the Aqueous Layer: Before extracting with an organic solvent, ensure the aqueous layer is basic. Add a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to raise the pH above 10.[2] This deprotonates the amine and pyridine nitrogen atoms, making the compound less water-soluble and more soluble in organic solvents like dichloromethane (DCM) or ethyl acetate.

  • "Salting Out" Effect: Saturate the aqueous layer with sodium chloride (NaCl) before extraction.[3] This increases the ionic strength of the aqueous phase, decreasing the solubility of your organic compound and driving it into the organic layer.[3]

  • Choice of Organic Solvent: Use a sufficiently polar organic solvent to effectively extract your product. Dichloromethane is often a good choice. Perform multiple extractions with smaller volumes of the organic solvent (e.g., 3 x 50 mL) rather than a single extraction with a large volume.

  • Back-Extraction: If your crude mixture contains non-basic organic impurities, you can perform an acid-base extraction. Dissolve the mixture in an organic solvent and wash with an aqueous acid (e.g., 1 M HCl). Your basic product will move into the aqueous layer as its salt, while non-basic impurities remain in the organic layer. Then, separate the aqueous layer, basify it as described in step 1, and re-extract your purified product with an organic solvent.[2]

Issue 3: Difficulty with Crystallization

Question: I am trying to crystallize my purified C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine, but it either oils out or remains in solution. What techniques can I use to induce crystallization?

Answer: Crystallization is a powerful purification technique, but finding the right conditions can be challenging. The issue of "oiling out" occurs when the compound's solubility in the solvent is too high at the temperature of crystallization.

Strategies to Induce Crystallization:
  • Systematic Solvent Screening:

    • Single Solvent Method: Test the solubility of your compound in a variety of solvents at both room temperature and boiling point. A good crystallization solvent will dissolve your compound when hot but not when cold.

    • Solvent/Anti-Solvent Method: Dissolve your compound in a small amount of a "good" solvent (in which it is highly soluble). Then, slowly add an "anti-solvent" (in which it is poorly soluble) dropwise until the solution becomes cloudy. Gently warm the solution until it becomes clear again, and then allow it to cool slowly. Common solvent/anti-solvent pairs include Dichloromethane/Hexane, Ethyl Acetate/Hexane, and Methanol/Water.

  • Inducing Nucleation:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a few crystals of the pure compound, add a single, small seed crystal to the supersaturated solution to initiate crystallization.

  • Control Cooling Rate: Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or freezer. Slow cooling often results in larger, purer crystals.

  • Salt Formation: If the freebase is difficult to crystallize, consider forming a salt. Reacting your amine with an acid like hydrochloric acid (HCl) or fumaric acid can produce a more crystalline solid that is easier to purify.[4][5] The dihydrochloride salt of a similar compound, [(2,5-dimethylphenyl)(3-pyridinyl)methyl]amine, is commercially available as a solid, suggesting this is a viable strategy.[6]

II. Frequently Asked Questions (FAQs)

Q1: What is the best HPLC method for analyzing the purity of C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine?

A1: For purity analysis of a basic compound like this, reversed-phase HPLC is a common and effective technique.[7] However, due to the basic nature of the amine, peak tailing can be an issue on standard silica-based C18 columns.[1] To mitigate this, consider the following:

  • Mobile Phase Additives: Use a mobile phase containing a buffer to control the pH. A low pH (around 2.5-3.0) will protonate residual silanol groups on the stationary phase, reducing their interaction with your protonated amine.[1] Alternatively, adding a competing base like triethylamine (TEA) to the mobile phase can also improve peak shape.[1]

  • Column Choice: Using a column with end-capping or a modern hybrid or polymer-based stationary phase can provide better peak shapes for basic compounds.[1]

  • Derivatization: If UV detection sensitivity is low, pre-column derivatization with a reagent like o-Phthalaldehyde (OPA) can be used to attach a fluorescent tag, significantly enhancing detection.[8]

Q2: My compound is a racemate. How can I separate the enantiomers?

A2: Separating the enantiomers of a chiral amine requires a chiral separation technique. Chiral HPLC is the most common method.

  • Chiral Stationary Phases (CSPs): This is a direct method where the racemic mixture is passed through an HPLC column containing a chiral stationary phase. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for separating the enantiomers of aromatic amines.[9] A Pirkle-type column, such as one with D-phenylglycine, has also been shown to be effective for separating similar diastereomers.[10]

  • Diastereomeric Salt Formation: You can react your racemic amine with a chiral acid (e.g., tartaric acid or mandelic acid) to form diastereomeric salts. These diastereomers have different physical properties and can often be separated by fractional crystallization. After separation, the pure enantiomer of your amine can be recovered by treatment with a base.

Q3: Are there any non-chromatographic methods to purify this compound?

A3: Yes, several non-chromatographic techniques can be effective, especially for large-scale purification.

  • Distillation: If the compound is thermally stable and has a sufficiently low boiling point, vacuum distillation can be a viable option to separate it from non-volatile impurities.

  • Acid-Base Extraction: As detailed in the troubleshooting section, this is a powerful technique to separate your basic product from acidic and neutral impurities.[2]

  • Crystallization/Salt Formation: As discussed previously, this is an excellent method for achieving high purity, particularly if a stable, crystalline salt can be formed.[4]

Q4: What are the likely impurities I might encounter from the synthesis of C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine?

A4: The impurities will depend on the synthetic route. A common synthesis involves the reductive amination of 2,5-dimethylbenzaldehyde with 4-aminopyridine, or the reaction of a Grignard reagent from 4-bromopyridine with 2,5-dimethylbenzaldehyde followed by further steps. Potential impurities could include:

  • Unreacted Starting Materials: 2,5-dimethylbenzaldehyde, 4-aminopyridine, or related precursors.

  • Over-reduction Products: If a strong reducing agent is used, the pyridine ring could potentially be reduced.

  • Side-products from Grignard Reactions: Homocoupling of the Grignard reagent.

  • Oxidation Products: The amine functionality can be susceptible to air oxidation over time.

Identifying these impurities can often be achieved by techniques like LC-MS, which provides the molecular weight of the components in your mixture.[11]

III. Summary of Key Purification Parameters

TechniqueKey Parameters & ConsiderationsCommon Troubleshooting
Column Chromatography Stationary Phase: Silica Gel, Alumina. Mobile Phase: Hexane/Ethyl Acetate or DCM/Methanol with 0.1-1% Triethylamine.[1]Poor separation, peak tailing.
Acid-Base Extraction pH Adjustment: Basify aqueous layer to pH > 10 before extraction. Solvent: Dichloromethane or Ethyl Acetate.Low recovery due to product solubility in aqueous phase.
Crystallization Solvent Selection: Screen various solvents and solvent/anti-solvent systems. Salt Formation: Consider forming a hydrochloride or fumarate salt.[5]Oiling out, failure to crystallize.
HPLC (Analytical) Column: C18 (end-capped). Mobile Phase: Acetonitrile/Water with 0.1% TFA or a buffer.[1]Peak tailing, poor sensitivity.
Chiral HPLC Column: Polysaccharide-based (e.g., CHIRALPAK®) or Pirkle-type CSP.[9][10]Co-elution of enantiomers.

IV. References

  • PubMed. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Available from: [Link]

  • Sulfur Recovery Engineering Inc. Amine Troubleshooting. Available from: [Link]

  • Gas Processing & LNG. Case studies of troubleshooting amine treating foaming—Part 1. Available from: [Link]

  • Scribd. Amine Treating - Troubleshooting Guide. Available from: [Link]

  • Bryan Research & Engineering, LLC. Optimization of Amine Sweetening Units. Available from: [Link]

  • SIELC Technologies. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. Available from: [Link]

  • Flash-Chromatography. Purification of different Pyridines using Waters X-bridge prep column. Available from: [Link]

  • GBH Enterprises. Amine Gas Treating Unit - Best Practices - Troubleshooting Guide. Available from: [Link]

  • Google Patents. Pyridin-2-yl-methylamine derivatives, method of preparing and application as medicine. Available from:

  • Google Patents. Pyridin-2-yl-methylamine derivatives, method of preparing and application as medicine. Available from:

  • PMC. A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Available from: [Link]

  • Reddit. How to isolate PEGylated product and methyl pyridine. Available from: [Link]

  • ScienceDirect. Synthesis and Chromatographic Separation of the Stereoisomers of Furnidipine. Available from: [Link]

  • Google Patents. Methylamines purification by distillation and purge. Available from:

  • PubMed. Chiral separation of pheniramine-like 3-phenyl-3-heteroarylpropylamines by CE and HPLC methods. Available from: [Link]

  • International Journal of Pharmaceutical Research and Applications. HPLC's Importance in the Pharmaceutical production. Available from: [Link]

  • Google Patents. Process for preparing (4,6-dimethylpyrimidin-2-yl)phenylamine (pyrimethanil). Available from:

  • PubMed Central. 2,5-Bis[4-(dimethylamino)phenyl]-3,6-dimethylpyrazine. Available from: [Link]

  • Google Patents. Synthesis method and intermediates of pyridin-2-yl-methylamine. Available from:

  • Der Pharma Chemica. Synthesis and biological studies of novel chlorophenyl-(pyridinyl)- methylamine hydrochloride derivatives. Available from: [Link]

  • Organic Syntheses. 4-dimethylamino-n-triphenylmethylpyridinium chloride. Available from: [Link]

  • ResearchGate. CHIRAL DRUG ANALYSIS AND THEIR APPLICATION Review Article. Available from: [Link]

  • LabRulez LCMS. Chiral separation of Methyl phenyl sulfoxide II. Available from: [Link]

  • ScienceDirect. Synthesis and impurity profiling of MDMA prepared from commonly available starting materials. Available from: [Link]

  • Beilstein Journal of Organic Chemistry. Identification and synthesis of impurities formed during sertindole preparation. Available from: [Link]

Sources

Optimization

side reactions in the synthesis of substituted methylamines

Welcome to the Methylamine Synthesis Technical Support Center . As a Senior Application Scientist, I have designed this diagnostic hub to address the most pervasive and frustrating side reactions encountered during the s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Methylamine Synthesis Technical Support Center . As a Senior Application Scientist, I have designed this diagnostic hub to address the most pervasive and frustrating side reactions encountered during the synthesis of substituted methylamines.

The synthesis of methylamines—whether through direct alkylation, reductive amination, or specialized methods like the Eschweiler-Clarke reaction—is rarely a straightforward A-to-B transformation. The inherent nucleophilicity of nitrogen creates a cascade of competing kinetic and thermodynamic pathways. This guide decodes the causality behind these side reactions and provides self-validating protocols to ensure your synthetic workflows are robust, reproducible, and scalable.

Part 1: Diagnostic Hub & Troubleshooting FAQs

Q1: I am attempting to synthesize a secondary methylamine, but my LC-MS shows massive amounts of tertiary amine and quaternary ammonium salts. Why is this over-alkylation happening?

The Causality: If you are using direct alkylation (e.g., reacting a primary amine with methyl iodide), you are fighting a losing kinetic battle. The introduction of an electron-donating methyl group increases the electron density on the nitrogen atom. Consequently, the newly formed secondary methylamine is more nucleophilic than your starting primary amine[1]. This leads to a runaway reaction where the product outcompetes the starting material for the alkylating agent, inevitably yielding a statistical mixture of secondary, tertiary, and quaternary amines[1].

The Solution: Abandon direct alkylation in favor of reductive amination [1]. By condensing the primary amine with formaldehyde to form an imine, and subsequently reducing it, you bypass the nucleophilicity trap. If over-alkylation still occurs during reductive amination, it is because the secondary amine product is reacting with excess carbonyl and reductant[2]. To prevent this, employ a stepwise reductive amination: force the imine formation to completion before introducing the reducing agent[2].

Q2: During my one-pot reductive amination, my starting aldehyde/ketone is being reduced to an alcohol, and my amine yield is abysmal. How do I fix this?

The Causality: This is a classic chemoselectivity failure. Your reducing agent is too aggressive and is attacking the electrophilic carbonyl carbon faster than the primary amine can condense with it to form the hemiaminal/imine intermediate[2]. For example, using Sodium Borohydride (


) in a one-pot setup almost guarantees premature carbonyl reduction because its hydride transfer rate to oxygen is exceptionally high[3].

The Solution: You must shift the kinetic balance by selecting a milder, highly chemoselective reducing agent. Sodium Triacetoxyborohydride (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) or Sodium Cyanoborohydride (

) are the industry standards here[2]. The electron-withdrawing acetate or cyano groups stabilize the boron-hydride bond, rendering the reagent unreactive toward most ketones and aldehydes, but perfectly tuned to reduce the more electrophilic protonated iminium ion[2][4].

Q3: I am using the Eschweiler-Clarke reaction to exhaustively methylate a primary amine. Will this over-alkylate into a quaternary ammonium salt? Also, why did my benzyl-protected substrate lose its benzyl group?

The Causality: The Eschweiler-Clarke reaction (using formaldehyde and formic acid) is mechanistically restricted from forming quaternary ammonium salts[5][6]. The reaction requires the formation of an iminium ion to accept the hydride transfer from the formate anion[5]. Because a tertiary amine lacks an N-H bond, it cannot form an iminium ion with formaldehyde, making quaternary salt formation physically impossible[5].

However, if your substrate contains a benzyl group, you may observe debenzylation as a side reaction[7]. Under the heated, acidic, and reductive conditions of the Eschweiler-Clarke protocol, sensitive protecting groups can undergo unexpected cleavage, leading to complex product mixtures[7].

Part 2: Mechanistic Visualization

To effectively troubleshoot, you must visualize where the desired pathway diverges into a side reaction. The diagram below maps the kinetic branch points during reductive amination.

G A Primary Amine + Carbonyl B Hemiaminal Intermediate A->B Nucleophilic Attack E Alcohol (Side Product) A->E Premature Reduction (e.g., NaBH4) C Imine / Iminium Ion B->C Dehydration (-H2O) D Secondary Methylamine C->D Hydride Transfer F Tertiary Amine (Over-alkylation) D->F Excess Carbonyl/Reductant

Mechanistic divergence in reductive amination highlighting side-reaction pathways.

Part 3: Quantitative Troubleshooting Data

Selecting the correct reagent environment is paramount. The following table synthesizes the operational parameters and risk profiles of common reductive amination systems to help you engineer out side reactions.

Reducing Agent / SystemRelative Hydride Donor StrengthOptimal pH RangeRisk of Carbonyl ReductionRisk of Over-Alkylation

Very High8.0 - 10.0Critical (High)Moderate

Low4.0 - 6.0LowLow

Very Low4.0 - 5.0Very LowVery Low
Formic Acid (Eschweiler-Clarke)Moderate (Requires Heat)< 3.0LowZero (Stops at Tertiary)

Part 4: Self-Validating Experimental Protocols

A protocol is only as good as its built-in quality control. The methodologies below are designed as "self-validating systems"—meaning the reaction provides physical or analytical feedback at critical junctures to confirm the mechanism is proceeding correctly before you move to the next step.

Protocol A: Stepwise Reductive Amination (Mitigating Carbonyl Reduction & Over-alkylation)

Use this protocol when synthesizing secondary methylamines to prevent the formation of alcohols and tertiary amines[2].

  • Imine Formation (Kinetic Isolation): In a flame-dried round-bottom flask under inert atmosphere, dissolve the primary amine (1.0 equiv.) and formaldehyde/aldehyde (1.0 equiv.) in anhydrous Methanol or Dichloroethane (DCE). Add 3Å molecular sieves to drive dehydration.

  • Self-Validation Checkpoint 1 (Analytical): Stir for 2-4 hours at room temperature. Do not proceed until FTIR shows the complete disappearance of the carbonyl stretch (

    
    ) and the appearance of the imine C=N stretch (
    
    
    
    ). This confirms the carbonyl is locked and cannot be reduced to an alcohol.
  • Reduction: Cool the reaction to 0 °C. Add ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     (1.5 equiv.) in small portions[1]. The mild nature of this reductant ensures only the iminium species is attacked.
    
  • Self-Validation Checkpoint 2 (Quench): After 12 hours, quench with saturated aqueous

    
    . A vigorous bubbling indicates the successful neutralization of excess acetic acid/borate complexes.
    
  • Workup: Extract with Dichloromethane (DCM), wash with brine, dry over

    
    , and concentrate.
    
Protocol B: Eschweiler-Clarke Exhaustive Methylation

Use this protocol for the selective synthesis of tertiary N-methylamines without the risk of quaternary ammonium salt formation[5][6].

  • Reagent Assembly: In a round-bottom flask equipped with a reflux condenser, combine the primary or secondary amine (1.0 equiv.) with a large excess of Formic Acid (5.0 equiv.) and 37% aqueous Formaldehyde (3.0 equiv.)[5][6].

  • Thermal Activation: Heat the mixture to 100 °C (reflux).

  • Self-Validation Checkpoint 1 (Visual/Physical): As the reaction reaches

    
     °C, you must observe the steady evolution of gas bubbles. This is Carbon Dioxide (
    
    
    
    ), the stoichiometric byproduct of the formate hydride transfer[5]. If gas evolution ceases, the hydride transfer is complete.
  • Workup: Cool the mixture to room temperature. Add 6M

    
     to destroy unreacted formaldehyde, then basify with NaOH to pH > 10 to free-base the tertiary amine. Extract with diethyl ether.
    

References

  • Eschweiler–Clarke reaction - Wikipedia. wikipedia.org. Available at:[Link]

  • Review of Modern Eschweiler–Clarke Methylation Reaction - PMC. nih.gov. Available at:[Link]

  • Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One - MDPI. mdpi.com. Available at:[Link]

  • Eschweiler-Clarke reaction - wikidoc. wikidoc.org. Available at:[Link]

  • Reductive amination in case of secondary amines - Chemistry Stack Exchange. stackexchange.com. Available at:[Link]

Sources

Troubleshooting

C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine stability issues and degradation

Technical Support Center: C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine Stability & Troubleshooting Introduction Welcome to the Technical Support Center for C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine (also k...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine Stability & Troubleshooting

Introduction

Welcome to the Technical Support Center for C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine (also known as (2,5-dimethylphenyl)(pyridin-4-yl)methanamine). This guide is designed for researchers and drug development professionals handling this specific molecule. While diarylmethylamines are highly valuable in medicinal chemistry for1[1], the primary amine and the doubly activated benzylic position introduce specific stability liabilities. This guide addresses the root causes of degradation and provides self-validating protocols to ensure experimental integrity.

Module 1: Atmospheric Sensitivity & Physical Changes

Q1: My free base compound was initially a clear oil/low-melting solid, but has developed an insoluble white crust. Has it degraded? A: It has likely not degraded irreversibly, but it has reacted with the atmosphere. Primary amines are highly nucleophilic and react spontaneously with atmospheric carbon dioxide (CO₂) to form carbamic acid, which rapidly dimerizes with a second amine molecule to form an insoluble 2[2]. Causality: The unhindered nature of the primary amine on the methine carbon makes it an excellent nucleophile. This is a known phenomenon where CO₂ acts as a3 for primary amines[3]. Resolution: The carbamate formation is reversible. You can recover the free base using the Carbonation Reversal Protocol detailed in the Experimental section below.

Module 2: Oxidative Degradation & Purity Loss

Q2: LC-MS analysis of my aging batch shows new peaks at[M+H]⁺ 212.1 and 229.1. What are these degradants? A: These masses correspond to the two primary oxidative degradation pathways of this scaffold:

  • Ketone Degradant (m/z 212.1): The methine (benzylic) C-H bond is doubly activated by the electron-donating 2,5-dimethylphenyl ring and the electron-withdrawing pyridin-4-yl ring. This push-pull system stabilizes radical intermediates, making it highly susceptible to 4[4]. The resulting hydroperoxide intermediate decomposes into ammonia and (2,5-dimethylphenyl)(pyridin-4-yl)methanone.

  • N-Oxide Degradant (m/z 229.1): The basic nitrogen of the pyridine ring is susceptible to heteroatom oxidation by reactive oxygen species (ROS) or peroxides, forming a pyridine N-oxide.

Module 3: Long-Term Stabilization

Q3: How can I permanently stabilize this molecule for long-term storage in my screening library? A: The free base should be converted to a stable salt, such as a hydrochloride (HCl) or methanesulfonate (mesylate) salt. Causality: Protonating the primary amine completely eliminates its nucleophilicity, preventing CO₂ adduct formation[2]. Furthermore, the resulting positively charged ammonium group strongly withdraws electron density from the benzylic position, destabilizing potential radical intermediates and severely retarding the rate of autoxidation[4].

Quantitative Data & Analytical Markers

To assist in rapid LC-MS/HPLC troubleshooting, the following table summarizes the quantitative analytical markers for the parent compound and its common degradants.

Compound State / DegradantMolecular Weight ( g/mol )Expected LC-MS m/z ([M+H]⁺)Physical AppearancePrimary Vulnerability
Free Base (Parent) 212.29213.1Clear oil to waxy solidCO₂ addition, Autoxidation
Carbamate Adduct ~256.30213.1 (Reverts in source)Insoluble white crustThermal decomposition
Ketone Degradant 211.26212.1Yellowish oil/solidStable end-product
Pyridine N-Oxide 228.29229.1Polar solidPhotolytic cleavage
HCl Salt (Stabilized) 248.75213.1White crystalline powderHygroscopicity

Degradation Pathway Visualization

StabilityMechanisms Base C-(2,5-Dimethyl-phenyl)- C-pyridin-4-yl-methylamine (Free Base) CO2 Atmospheric CO2 Base->CO2 Nucleophilic Attack O2 O2 / ROS / Light Base->O2 Autoxidation Carbamate Alkylammonium Carbamate (White Precipitate) CO2->Carbamate Reversible Dimerization Ketone Diaryl Ketone Degradant (Benzylic Cleavage) O2->Ketone Hydroperoxide Cleavage NOxide Pyridine N-Oxide (Heteroatom Oxidation) O2->NOxide N-Oxidation

Caption: Degradation pathways of the diarylmethylamine free base via carbonation and oxidation.

Experimental Protocols (Self-Validating Workflows)

Protocol 1: Reversal of Carbonation and Free-Base Recovery Purpose: To rescue batches that have formed insoluble carbamate crusts due to air exposure.

  • Suspension: Suspend the degraded mixture in dichloromethane (DCM) (10 mL per gram of compound). Causality: DCM dissolves the free base but poorly dissolves the polymeric carbamate, allowing for phase-directed recovery.

  • Basic Wash: Add an equal volume of 1M NaOH (aq) and stir vigorously for 15 minutes.

    • Self-Validation Check: The cloudy organic suspension will become completely transparent as the hydroxide deprotonates the ammonium carbamate, releasing CO₂ (as water-soluble carbonate) and driving the free base into the DCM layer.

  • Extraction: Separate the organic layer. Wash the aqueous layer once more with DCM.

  • Drying & Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at 30°C.

  • Storage: Immediately flush the vial with Argon and store at -20°C.

Protocol 2: Synthesis of the Stabilized Hydrochloride (HCl) Salt Purpose: To permanently protect the primary amine from CO₂ and reduce benzylic oxidation rates.

  • Dissolution: Dissolve the purified free base in anhydrous methyl tert-butyl ether (MTBE) (20 mL/g). Causality: MTBE is a non-polar solvent that readily dissolves the free base but acts as an anti-solvent for the highly polar HCl salt, forcing immediate precipitation.

  • Acidification: Cool the solution to 0°C in an ice bath. Dropwise, add 1.05 equivalents of 4M HCl in dioxane under vigorous stirring.

    • Self-Validation Check: A stark white precipitate will form instantaneously upon each drop. If the solution remains clear, moisture has compromised the anhydrous environment (water solubilizes the salt).

  • Isolation: Stir for 30 minutes at 0°C, then filter the precipitate rapidly under a nitrogen blanket using a Büchner funnel.

  • Washing: Wash the filter cake with cold anhydrous MTBE to remove any unreacted free base or non-polar ketone degradants.

  • Drying: Dry the resulting white powder under high vacuum for 12 hours to remove residual dioxane. Store desiccated at room temperature.

References

  • A Unified Approach to CO2–Amine Reaction Mechanisms. ACS Omega.[Link]

  • Oxidation-stable amine-containing adsorbents for carbon dioxide capture. Nature Communications (via NIH PMC).[Link]

  • Carbon dioxide as a reversible amine-protecting agent in selective Michael additions and acylations. Green Chemistry (RSC Publishing).[Link]

  • Structural simplification: an efficient strategy in lead optimization. Acta Pharmaceutica Sinica B (via NIH PMC).[Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for Pyridin-4-yl-methylamine Derivatives

Welcome to the technical support center for the synthesis and optimization of pyridin-4-yl-methylamine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and optimization of pyridin-4-yl-methylamine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists. We will explore common synthetic challenges, provide in-depth troubleshooting strategies, and offer detailed protocols to enhance the efficiency, yield, and purity of your reactions. Our approach is grounded in mechanistic principles to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for preparing pyridin-4-yl-methylamine and its derivatives?

The most prevalent and versatile methods for synthesizing the pyridin-4-yl-methylamine scaffold involve two main pathways:

  • Reductive Amination of Pyridine-4-carboxaldehyde: This is a highly effective and common method where pyridine-4-carboxaldehyde is reacted with a primary or secondary amine (or ammonia for the parent compound) in the presence of a reducing agent. The reaction proceeds via the formation of an intermediate imine or iminium ion, which is then reduced in situ. Common reducing agents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (STAB).[1][2] The choice of reducing agent is critical and depends on the pH stability of the reactants and the reactivity of the carbonyl group.

  • Nucleophilic Substitution on 4-(Halomethyl)pyridine: This pathway involves reacting a 4-(chloromethyl) or 4-(bromomethyl)pyridine with a desired amine nucleophile. This is a straightforward S_N2 reaction. However, it can be complicated by over-alkylation (for primary amines) and the lachrymatory and unstable nature of halomethylpyridines. The use of a suitable base and control of stoichiometry are crucial for success.

  • Suzuki-Miyaura Cross-Coupling: For more complex derivatives, a C-C bond can be formed at the 4-position of the pyridine ring using a Suzuki coupling between a 4-halopyridine and a suitable boronic acid.[3] The resulting substituted pyridine can then be further functionalized to introduce the methylamine moiety. This approach is particularly useful for late-stage functionalization in drug discovery programs.[3]

Q2: My reductive amination reaction is showing low conversion and the formation of a side-product corresponding to the alcohol from aldehyde reduction. How can I fix this?

This is a classic issue of competing reaction rates: the reduction of the aldehyde versus the formation and subsequent reduction of the imine.

  • Causality: The rate of imine formation is often the rate-limiting step and is highly pH-dependent. If the reaction medium is too acidic, the amine nucleophile is protonated and non-nucleophilic. If it is too basic, there isn't sufficient acid to catalyze the dehydration of the hemiaminal intermediate to the imine. In the time it takes for the imine to form, your reducing agent is simply reducing the more accessible aldehyde starting material to 4-pyridinemethanol.

  • Troubleshooting & Optimization:

    • pH Control: The optimal pH for most reductive aminations is between 5 and 7. You can add a mild acid like acetic acid to catalyze imine formation.

    • Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is often the reagent of choice for this reason. It is a milder reducing agent than NaBH₄ and is particularly effective at reducing the protonated iminium ion intermediate, which is more electrophilic than the starting aldehyde. It also tolerates mildly acidic conditions well.

    • Staged Addition: Add the reducing agent only after allowing the aldehyde and amine to stir together for a period (e.g., 30-60 minutes) to allow for pre-formation of the imine/hemiaminal equilibrium.

Q3: I am struggling with the purification of my final pyridin-4-yl-methylamine product. It streaks badly on my silica gel column. What are my options?

The basicity of the pyridine nitrogen and the amine function causes strong interactions with the acidic silanol groups on standard silica gel, leading to poor peak shape and difficult purification.[4]

  • Solutions:

    • Base-Treated Silica: Add a small amount of a volatile base, such as triethylamine (~1-2%) or ammonium hydroxide (~0.5-1%), to your eluent system.[4] This deactivates the acidic sites on the silica, significantly improving peak shape.

    • Reverse-Phase Chromatography: If the compound has sufficient hydrophobic character, reverse-phase (C18) chromatography is an excellent alternative as it operates under different separation principles.

    • Acid-Base Extraction: Perform an aqueous workup. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and extract with dilute acid (e.g., 1M HCl). The basic product will move to the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with 2M NaOH) to a pH > 10 and re-extract your product back into an organic solvent.[4]

    • Crystallization/Salt Formation: If the product is a solid, crystallization can be a highly effective purification method.[4] Alternatively, you can form a crystalline salt (e.g., hydrochloride or fumarate) which often has better handling and purification properties.[2]

Troubleshooting Guide: Common Synthesis Issues

This section provides a structured approach to diagnosing and solving common problems.

Issue Encountered Potential Cause Recommended Action & Rationale
Low or No Product Formation in Suzuki Coupling Inactive Palladium CatalystThe Pd(0) active species is sensitive to oxygen. Ensure the reaction is run under a strictly inert atmosphere (Argon or Nitrogen). Use freshly degassed solvents. Consider using a more air-stable pre-catalyst.[3]
Poor Quality Boronic AcidBoronic acids can degrade via protodeboronation, especially with moisture. Use fresh, high-purity reagents and store them properly in a desiccator.[3]
Significant Byproduct Formation Homocoupling of Boronic Acid (Suzuki)This often results from catalyst decomposition or the presence of oxygen. Improve inert atmosphere techniques and ensure the base is anhydrous.
Dimerization/PolymerizationHighly reactive starting materials or intermediates can self-condense. This can be mitigated by running the reaction at a lower concentration (higher dilution) or by adding one reagent slowly to the other to maintain a low concentration of the reactive species.[4]
Reaction is Exothermic and Difficult to Control Concentrated Reagents / Fast AdditionHighly exothermic reactions can lead to side products and safety hazards. 1. Slow Addition: Add the limiting reagent dropwise using an addition funnel. 2. Efficient Cooling: Use an ice bath or cryostat to maintain a consistent low temperature. 3. Dilution: Increasing the solvent volume helps dissipate heat more effectively.[4]

Visualized Workflow: Troubleshooting Low Yield

The following diagram outlines a systematic process for troubleshooting reactions that result in low product yield.

G start Low Yield or Impure Product reagents 1. Verify Reagent Quality start->reagents Start Here sub_reagents1 Purity (NMR, GC/MS)? reagents->sub_reagents1 conditions 2. Analyze Reaction Conditions sub_cond1 Temperature Correct? conditions->sub_cond1 workup 3. Review Workup & Purification sub_workup1 Product Lost During Extraction? workup->sub_workup1 sub_reagents2 Stoichiometry Correct? sub_reagents1->sub_reagents2 If Yes solution Optimize Based on Findings sub_reagents1->solution If No, Purify/Re-source sub_reagents2->conditions If Yes sub_reagents2->solution If No, Recalculate sub_reagents3 Reagents Anhydrous/Degassed? sub_cond2 Inert Atmosphere Maintained? sub_cond1->sub_cond2 If Yes sub_cond1->solution If No, Adjust Temp sub_cond3 Reaction Time Sufficient? sub_cond2->sub_cond3 If Yes sub_cond2->solution If No, Improve Technique sub_cond3->workup If Yes sub_cond3->solution If No, Extend Time/Monitor by TLC sub_workup2 Decomposition on Silica? sub_workup1->sub_workup2 If No sub_workup1->solution If Yes, Adjust pH/Solvent sub_workup2->solution If No sub_workup2->solution If Yes, Use Alt. Chromatography

Caption: A flowchart for systematically troubleshooting pyridine synthesis.

Experimental Protocol: Reductive Amination

This protocol describes the synthesis of N-benzyl-1-(pyridin-4-yl)methanamine from pyridine-4-carboxaldehyde and benzylamine using sodium triacetoxyborohydride (STAB).

Materials:

  • Pyridine-4-carboxaldehyde (1.0 equiv)

  • Benzylamine (1.1 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (Anhydrous)

  • Acetic Acid (optional, catalytic amount)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen), add pyridine-4-carboxaldehyde (1.0 equiv) and anhydrous DCE (to make a ~0.2 M solution).

  • Amine Addition: Add benzylamine (1.1 equiv) to the solution via syringe. If desired, add a catalytic amount of glacial acetic acid (e.g., 0.1 equiv).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes. Monitor the formation of the imine by TLC or LC-MS if desired.

  • Reduction: Add sodium triacetoxyborohydride (1.5 equiv) to the mixture in portions over 10 minutes. Note: The reaction may be mildly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor the disappearance of the intermediate imine by TLC or LC-MS.

  • Workup: Once the reaction is complete, carefully quench by slowly adding saturated NaHCO₃ solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with DCM.

  • Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using an eluent system containing ~1-2% triethylamine (e.g., 90:8:2 Ethyl Acetate/Hexane/Triethylamine) to afford the pure product.

Mechanism: Reductive Amination

The diagram below illustrates the key steps in the reductive amination pathway.

G aldehyde Pyridine-4-carboxaldehyde hemiaminal Hemiaminal Intermediate aldehyde->hemiaminal + R-NH2 amine R-NH2 iminium Iminium Ion (Electrophilic) hemiaminal->iminium - H2O (Acid Catalyzed) product Pyridin-4-yl-methylamine Derivative iminium->product Reduction stab [H]⁻ from Reducing Agent (e.g., STAB) stab->iminium

Sources

Troubleshooting

troubleshooting analytical detection of C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Support & Troubleshooting Guide: C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine Executive Summary This guide addresses the anal...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Support & Troubleshooting Guide: C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine

Executive Summary

This guide addresses the analytical challenges associated with C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine (also referred to as 1-(2,5-dimethylphenyl)-1-(pyridin-4-yl)methanamine).[1]

This compound presents a "double-trouble" scenario for analysts: it contains two basic centers (a primary benzylic-like amine and a pyridine ring) combined with a lipophilic dimethylphenyl core.[1] This structure leads to three primary failure modes:

  • Severe Peak Tailing (Secondary silanol interactions).[1][2]

  • Carryover (Adsorption to metallic flow paths).[1]

  • In-Source Fragmentation (Loss of ammonia in MS sources).[1]

Compound Data Card

PropertyValue (Est.)Analytical Implication
Formula C14H16N2Monoisotopic Mass: ~212.13 Da
Basicity (pKa) N1 (Pyridine): ~5.2N2 (Amine): ~9.0Dibasic .[1] At neutral pH, it is positively charged.[1] At pH < 4, it is doubly charged.[1]
LogP ~2.7Moderately lipophilic; requires organic gradients (ACN/MeOH).[1]
UV Max ~254 nmPyridine and phenyl rings provide good UV sensitivity.[1]

Module 1: Chromatography Troubleshooting (HPLC/UPLC)

Issue: "My peak looks like a shark fin (severe tailing), or I see broad, split peaks."

Root Cause: The primary amine (pKa ~9) and pyridine nitrogen are protonated at standard acidic pH (0.1% Formic Acid). These cations interact electrostatically with residual negatively charged silanols on the silica column backbone, causing drag (tailing).[1]

Troubleshooting Protocol

Q1: Are you running at Low pH (Formic/TFA) or High pH?

  • Scenario A: Low pH (pH ~2-3) [1]

    • The Problem: Silanols are mostly suppressed, but the compound is fully ionized (2+), leading to "dewetting" or repulsion if the phase is not compatible.

    • The Fix: Add Ion-Pairing Agents .[1] Switch from Formic Acid to 0.05% - 0.1% Trifluoroacetic Acid (TFA) .[1] The trifluoroacetate anion pairs with the protonated amine, masking the charge and improving peak shape.

    • Warning: TFA suppresses MS signal.[1] If using MS, use Difluoroacetic acid (DFA) or a Charged Surface Hybrid (CSH) column.

  • Scenario B: High pH (pH ~10)

    • The Problem: Traditional silica dissolves at pH > 8.[1]

    • The Fix: Use a Hybrid Particle Column (e.g., Waters XBridge or Phenomenex Gemini).[1] Use 10mM Ammonium Bicarbonate (pH 10) .[1]

    • Why: At pH 10, both the pyridine and the amine are deprotonated (neutral). Secondary interactions vanish, and the peak becomes sharp and symmetrical.[1]

Q2: Is the peak splitting?

  • Check Solvent Mismatch: If your sample is dissolved in 100% DMSO or Acetonitrile and you inject a large volume into a high-aqueous initial gradient, the compound precipitates or travels faster than the solvent front.[1]

  • Solution: Dissolve sample in initial mobile phase (e.g., 10% ACN / 90% Water).[1]

Decision Tree: Solving Peak Tailing

TailingLogic Start Problem: Peak Tailing > 1.5 CheckPH Current Mobile Phase pH? Start->CheckPH LowPH Low pH (Acidic) CheckPH->LowPH HighPH High pH (Basic) CheckPH->HighPH ColType Is Column End-Capped? LowPH->ColType Hybrid Is Column Hybrid Silica? HighPH->Hybrid AddTFA Action: Add 0.05% TFA (Ion Pairing) ColType->AddTFA No/Unknown SwitchCol Action: Switch to CSH or Bidentate C18 Column ColType->SwitchCol Yes, still tailing Good Action: Verify Buffer (Ammonium Bicarb pH 10) Hybrid->Good Yes Bad CRITICAL STOP: Standard Silica Dissolves > pH 8 Hybrid->Bad No

Figure 1: Decision matrix for diagnosing and resolving peak asymmetry for dibasic amines.

Module 2: Mass Spectrometry (LC-MS/MS)

Issue: "I see the parent mass, but the signal is unstable, or I see a dominant peak at [M-17]."

Root Cause: Primary amines are thermally labile in the ESI source. The loss of ammonia (NH3, 17 Da) is a common "In-Source Fragmentation" (ISF) event.

FAQ: Mass Spec Optimization

Q: Which ion should I target?

  • Standard Mode: ESI Positive.[1]

  • Target Mass: m/z 213.1

    
    .
    
  • Watch Out: If you use low pH, you might see m/z 107.1

    
     (half mass).[1] Ensure your scan range includes this if you are doing full scan.[1]
    

Q: Why is my sensitivity dropping over time?

  • Adsorption: The pyridine ring sticks to stainless steel capillaries.

  • Fix: Passivate the system by injecting a "conditioning" blank (high concentration of the analyte) before the run, or use PEEK tubing where possible.

Q: What are the transition ions for MRM? Based on the structure (benzyl-amine cleavage), expect the following fragmentation:

Precursor (m/z)Product (m/z)Mechanism
213.1 196.1 Loss of NH3 (Ammonia) - Characteristic of primary amines.
213.1 134.1 2,5-dimethylbenzyl carbocation (Cleavage at central C).[1]
213.1 79.0 Pyridine ring fragment.[1]
Fragmentation Pathway Diagram

MS_Frag Parent Precursor [M+H]+ m/z 213.1 Frag1 Loss of NH3 [M-NH3]+ m/z 196.1 Parent->Frag1 -17 Da (In-Source Risk) Frag2 Benzyl Cation (Dimethylphenyl) m/z ~119/134 Parent->Frag2 C-C Cleavage Frag3 Pyridine Fragment m/z 79 Parent->Frag3 Ring Break

Figure 2: Predicted ESI+ fragmentation pathway for MRM transition selection.

Module 3: Sample Preparation & Stability

Issue: "My recovery is low, or the compound degrades in the autosampler."

1. Solubility Check

  • Water: Poor solubility at neutral pH.[1]

  • Acidic Water: Good solubility (forms salt).[1]

  • Organic: Soluble in Methanol, DMSO, Acetonitrile.[1]

  • Recommendation: Prepare stock in DMSO. Dilute working standards in 50:50 Water:Methanol + 0.1% Formic Acid . The acid keeps the amine protonated and soluble.

2. Chemical Stability (The "Ghost" Peak)

  • Aldehyde Reaction: Primary amines react with formaldehyde (often a contaminant in poor-quality Methanol or formic acid) to form imines (+12 Da or +26 Da shifts).[1]

  • Fix: Use LC-MS grade solvents only. Avoid storing samples in methanol for >24 hours; use Acetonitrile if possible for long sequences.[1]

3. Extraction from Plasma/Tissue [1]

  • Method: Liquid-Liquid Extraction (LLE) is superior to protein precipitation for this compound due to its lipophilicity.[1]

  • Solvent: Methyl tert-butyl ether (MTBE) or Ethyl Acetate at pH 12 .[1]

    • Why pH 12? You must drive the amine to the neutral state to extract it into the organic layer. Add NaOH to the sample before extraction.

References

  • McCalley, D. V. (2010).[1] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. Link[3]

  • Waters Corporation . (2020).[1] Strategies for the Analysis of Basic Compounds in Reversed-Phase LC. Application Note. Link

  • Dolan, J. W. (2002).[1] LCGC Magazine: Troubleshooting Peak Tailing. LCGC North America.[1] Link

  • PubChem . (n.d.).[1] Compound Summary: Pyridin-4-yl-methylamine derivatives. National Library of Medicine.[1] Link

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine

Welcome to the technical support center for the scale-up synthesis of C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the scale-up synthesis of C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from the laboratory bench to pilot or manufacturing scale. Here, we address common challenges, provide troubleshooting strategies, and offer detailed protocols grounded in established chemical principles.

Overall Synthetic Strategy

The most robust and scalable approach to C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine involves a two-stage process: the formation of a ketone intermediate, followed by a direct reductive amination. This strategy avoids the isolation of potentially unstable imine intermediates and is amenable to large-scale production.

G cluster_0 Stage 1: Ketone Synthesis cluster_1 Stage 2: Reductive Amination SM1 2,5-Dimethylbromobenzene Grignard Grignard Formation (Mg, THF) SM1->Grignard SM2 Pyridine-4-carbonitrile Addition Nucleophilic Addition SM2->Addition Grignard->Addition Forms Ar-MgBr Hydrolysis Acidic Hydrolysis Addition->Hydrolysis Forms imine salt Ketone Intermediate: (2,5-Dimethylphenyl) (pyridin-4-yl)methanone Hydrolysis->Ketone Product Final Product: C-(2,5-Dimethyl-phenyl)-C- pyridin-4-yl-methylamine Ketone->Product Ammonia Ammonia Source (e.g., NH4OAc) Ammonia->Product In-situ imine formation Reductant Reducing Agent (e.g., H2/Catalyst) Reductant->Product Reduction

Caption: Proposed two-stage synthetic workflow for scale-up.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and scalable synthetic route for C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine?

A1: For multi-kilogram scale, a two-step route starting from commercially available materials is recommended. The first step involves synthesizing the ketone intermediate, (2,5-dimethylphenyl)(pyridin-4-yl)methanone. This is most reliably achieved via a Grignard reaction between 2,5-dimethylphenylmagnesium bromide and pyridine-4-carbonitrile, followed by acidic hydrolysis. The second step is a direct reductive amination of the ketone using an ammonia source and a reducing agent. This approach is generally preferred over routes involving the corresponding benzaldehyde due to better overall convergence and control.

Q2: What are the critical process safety considerations for this synthesis?

A2: Several key safety aspects must be addressed during scale-up:

  • Grignard Reaction: This step is highly exothermic and involves flammable solvents like THF. Strict control over the addition rate of the alkyl halide to magnesium turnings is crucial to manage the exotherm. The system must be maintained under an inert atmosphere (Nitrogen or Argon) to prevent quenching by atmospheric moisture and oxygen.

  • Reductive Amination: If using catalytic hydrogenation, it involves flammable hydrogen gas under pressure, requiring specialized high-pressure reactors and appropriate safety interlocks. If using chemical hydrides like borane complexes, be aware of potential hydrogen and toxic diborane off-gassing, especially during the reaction and quenching steps.[1][2] A thorough thermal hazard assessment is essential to ensure the reactor's cooling capacity can handle any potential exotherms.[3]

  • Solvent Handling: The use of flammable organic solvents requires appropriate grounding, ventilation, and fire suppression systems.

Q3: How do I select the most appropriate reducing agent for the reductive amination step at scale?

A3: The choice of reducing agent is a critical decision based on a balance of cost, safety, efficiency, and available equipment.

  • Catalytic Hydrogenation (e.g., H₂/Pd/C): This is the most atom-economical and "greenest" option, producing only water as a byproduct.[2] It is highly effective but requires a specialized high-pressure reactor. Catalyst selection is key to avoid over-reduction of the pyridine ring.

  • Borane Complexes (e.g., 2-Picoline Borane): These are excellent alternatives when high-pressure hydrogenation is not feasible. They are more stable and easier to handle on a pilot scale than pyridine borane.[2] They are also compatible with protic solvents that facilitate imine formation. However, they are more expensive and generate hydrogen gas during work-up.[1]

  • Sodium Borohydride (NaBH₄): While inexpensive, NaBH₄ can be sluggish and may preferentially reduce the ketone to an alcohol, especially if imine formation is slow. Its reactivity can be modulated with additives, but this adds complexity.

The following table summarizes the key considerations:

Reducing AgentProsConsScale-Up Recommendation
H₂ / Metal Catalyst High atom economy, clean, cost-effective at scale.[2]Requires high-pressure equipment, potential for catalyst poisoning, risk of pyridine ring reduction.Ideal choice if the necessary infrastructure is available. Careful catalyst screening is required.
Amine-Borane Complexes Good reactivity, high selectivity, easy to handle on pilot scale, compatible with protic solvents.[2]Higher cost, H₂ and potential diborane off-gassing during reaction and quench.[2]Excellent alternative to hydrogenation. Requires careful off-gas management.
Sodium Borohydride Low cost, readily available.Often leads to alcohol byproduct, can be slow, incompatible with acidic conditions needed for imine formation.[4]Not recommended for direct reductive amination at scale unless a two-step (imine formation then reduction) process is used.
Sodium Triacetoxyborohydride Mild, good for acid-sensitive substrates.Low atom economy, expensive, low solubility in many solvents.[5]Generally not cost-effective for large-scale manufacturing.

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up synthesis.

Stage 1: Synthesis of (2,5-Dimethylphenyl)(pyridin-4-yl)methanone

Issue: Low or no yield in the Grignard reaction.

Potential CauseRecommended SolutionCausality
Moisture in glassware or solvent. Rigorously dry all glassware in an oven (>120 °C) and use anhydrous solvents.Grignard reagents are highly basic and react readily with water, which quenches the reagent and prevents it from reacting with the nitrile.
Poor quality magnesium. Use fresh, high-quality magnesium turnings. Briefly stir them dry under vacuum before use to remove surface oxides.An oxidized surface on the magnesium can significantly inhibit the initiation of the Grignard reaction.
Reaction fails to initiate. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium. Gentle heating may also be required.These activators chemically clean the magnesium surface, exposing fresh metal to react with the alkyl halide.

Issue: Formation of a thick, unmanageable slurry during Grignard addition.

Potential CauseRecommended SolutionCausality
Precipitation of the Grignard reagent or product salt. Increase the solvent volume or switch to a solvent with better solubilizing properties (e.g., a mixture of THF and toluene).As the reaction proceeds, the concentration of the magnesium salts increases, potentially exceeding their solubility limit and hindering effective mixing.
Insufficient mixing. Ensure the reactor is equipped with an appropriate agitator (e.g., a pitched-blade turbine) capable of handling slurries.Inadequate mixing leads to localized concentration and temperature gradients, which can promote side reactions and cause material to cake onto reactor surfaces.[6]
Stage 2: Reductive Amination

Issue: The reaction stalls or shows low conversion.

Potential CauseRecommended SolutionCausality
Inefficient imine formation. This is an equilibrium reaction. Add a dehydrating agent (like molecular sieves) or use a Dean-Stark apparatus to remove water if the solvent allows.[7]The formation of the imine intermediate from the ketone and ammonia source generates water, which can hydrolyze the imine back to the starting materials. Removing water drives the equilibrium forward.
Catalyst deactivation (for hydrogenation). Ensure starting materials and solvent are free from catalyst poisons (e.g., sulfur or halide impurities). A higher catalyst loading may be necessary.Impurities can adsorb to the active sites of the metal catalyst, rendering it ineffective.
Insufficient reducing agent. Verify the activity of the reducing agent and ensure at least the stoichiometric amount is used. Often, a slight excess (1.1-1.5 eq) is required.Chemical reductants can degrade over time or react with trace impurities, so an excess is often needed to ensure the reaction goes to completion.

Issue: Significant formation of the (2,5-dimethylphenyl)(pyridin-4-yl)methanol byproduct.

Potential CauseRecommended SolutionCausality
Reduction of the ketone is faster than imine formation. Pre-form the imine by stirring the ketone and ammonia source (e.g., ammonium acetate in methanol) for several hours before adding the reducing agent.This allows the imine concentration to build up, ensuring that when the reductant is added, it preferentially reduces the C=N bond over the C=O bond of the starting ketone.
Incorrect choice of reducing agent. Use a reducing agent that is more selective for imines over ketones, such as sodium cyanoborohydride (with appropriate safety handling) or catalytic hydrogenation under optimized conditions.[5]Different hydrides have varying reactivities. NaBH₄ is a strong enough reductant to readily reduce unhindered ketones.
Stage 3: Work-up and Purification

Issue: Product loss during aqueous work-up.

Potential CauseRecommended SolutionCausality
Product forms a water-soluble salt. The final product is a basic amine. During workup, ensure the aqueous layer is made sufficiently basic (pH > 10) with a base like NaOH before extraction.In acidic or neutral aqueous solutions, the amine will be protonated to form an ammonium salt (R-NH₃⁺), which is highly soluble in water and will not be extracted into the organic phase.
Emulsion formation. Add a saturated brine solution during the work-up to help break the emulsion. Allow the mixture to stand and separate, or perform a slow filtration through a pad of celite.Emulsions are common when dealing with basic compounds and can trap the product. Increasing the ionic strength of the aqueous phase often destabilizes the emulsion.

Issue: Difficulty purifying the final product.

Potential CauseRecommended SolutionCausality
Persistent polar impurities. Convert the free base product to a crystalline salt (e.g., hydrochloride or sulfate).[8] Recrystallize the salt from a suitable solvent system (e.g., ethanol/isopropanol).Salt formation often provides a highly crystalline solid that excludes impurities more effectively than crystallization of the free base, which may be an oil or low-melting solid.
Color impurities. Treat a solution of the product in an organic solvent with activated carbon, followed by filtration through celite before the final crystallization step.Activated carbon has a high surface area and can effectively adsorb colored, often polymeric, impurities from the reaction mixture.

Detailed Experimental Protocols

Protocol 1: Scale-Up Synthesis of (2,5-Dimethylphenyl)(pyridin-4-yl)methanone

G Start 1. Charge Reactor Step2 2. Grignard Initiation Start->Step2 Mg, THF under N2 Step3 3. Grignard Formation Step2->Step3 Add 10% of Ar-Br Heat to initiate Step4 4. Nitrile Addition Step3->Step4 Controlled addition of remaining Ar-Br Step5 5. Quench & Hydrolyze Step4->Step5 Cool, add solution of Py-CN in THF Step6 6. Work-up & Isolation Step5->Step6 Add to aq. acid End Isolated Ketone Step6->End Extract, crystallize

Caption: Experimental workflow for ketone intermediate synthesis.
  • Reactor Setup: Charge a suitably sized, dry, and inerted reactor with magnesium turnings (1.2 eq).

  • Grignard Initiation: Add a portion (approx. 10%) of a solution of 2,5-dimethylbromobenzene (1.0 eq) in anhydrous THF. If the reaction does not initiate (as evidenced by a gentle exotherm), add a small crystal of iodine and apply gentle heat.

  • Grignard Formation: Once initiated, add the remaining 2,5-dimethylbromobenzene solution dropwise at a rate that maintains a gentle reflux, using external cooling as needed. After the addition is complete, stir the mixture for an additional 1-2 hours.

  • Nitrile Addition: Cool the Grignard solution to 0-5 °C. Slowly add a solution of pyridine-4-carbonitrile (1.05 eq) in anhydrous THF, maintaining the internal temperature below 10 °C.

  • Hydrolysis: After stirring for 2-4 hours, slowly quench the reaction mixture by transferring it to a separate vessel containing a stirred solution of aqueous hydrochloric acid (2M) cooled to 0 °C.

  • Work-up: Stir the two-phase mixture until all solids dissolve. Separate the layers. Neutralize the aqueous layer with aqueous NaOH and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude ketone can be purified by crystallization from a suitable solvent like isopropanol.

Protocol 2: Scale-Up Reductive Amination
  • Reactor Setup: Charge the reactor with the ketone intermediate (1.0 eq), an ammonia source such as ammonium acetate (5-10 eq), and a suitable solvent (e.g., methanol).

  • Imine Formation: Stir the mixture at room temperature or with gentle heating (40-50 °C) for 2-4 hours to facilitate imine formation.

  • Reduction (via Hydrogenation):

    • Add a suitable catalyst (e.g., 5% Pd/C, 1-5 mol% loading).

    • Pressurize the reactor with hydrogen gas (typically 50-100 psi).

    • Stir vigorously at a controlled temperature until hydrogen uptake ceases.

  • Work-up:

    • Carefully vent the hydrogen and purge the reactor with nitrogen.

    • Filter the reaction mixture through a pad of celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in an organic solvent and wash with a basic aqueous solution (e.g., 1M NaOH) to remove salts.

  • Purification: Dry the organic layer, concentrate, and purify the resulting amine, typically via crystallization of a hydrochloride salt from an ethanol/ether mixture.

References

  • Organic Process Research & Development. (2006). Safe Handling of Boranes at Scale. ACS Publications. [Link]

  • Organic Process Research & Development. (2021). Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. ACS Publications. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Journal of the Chemical Society. (1964). Synthesis of 3-Methyl- and 4-Methyl-2,5-Dimethoxybenzaldehyde. [Link]

  • ResearchGate. (2020). Asymmetric reductive amination for the synthesis of chiral amines. [Link]

  • Scribd. Large-Scale Amidations in Process Chemistry-Practical Considerations For Reagent Selection and Reaction Execution. [Link]

  • Meiler Lab. Large‐Scale Synthesis of Symmetric Tetramine Ligands by Using a Modular Double Reductive Amination Approach. [Link]

  • ACS Green Chemistry Institute. Reductive Amination. ACS GCI Pharmaceutical Roundtable. [Link]

  • RSC Publishing. (2024). A waste-minimized protocol for electrochemical reductive amination and its environmental assessment. [Link]

  • Journal of Chongqing University. (2002). A New Synthetic Method for 2,5-Dimethoxybenzaldehyde. [Link]

  • ACS Chemical Health & Safety. (2021). Process Safety Considerations in the Design and Scale-Up of Chemical Looping Processes. [Link]

  • Der Pharma Chemica. (2014). Synthesis and biological studies of novel chlorophenyl-(pyridinyl)- methylamine hydrochloride derivatives. [Link]

  • Pure Synth. (2019). Challenges of scaling up production from grams to kilos. [Link]

Sources

Troubleshooting

common impurities in C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine

Compound: C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine IUPAC Name: 1-(2,5-Dimethylphenyl)-1-(pyridin-4-yl)methanamine Chemical Formula: C₁₄H₁₆N₂ Molecular Weight: 212.29 g/mol Technical Overview & Critical Attribut...

Author: BenchChem Technical Support Team. Date: March 2026

Compound: C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine

IUPAC Name: 1-(2,5-Dimethylphenyl)-1-(pyridin-4-yl)methanamine Chemical Formula: C₁₄H₁₆N₂ Molecular Weight: 212.29 g/mol

Technical Overview & Critical Attributes

This guide addresses the impurity profile and troubleshooting protocols for 1-(2,5-Dimethylphenyl)-1-(pyridin-4-yl)methanamine . This compound is a critical diarylmethylamine intermediate , often employed in the synthesis of kinase inhibitors (e.g., ALK, ROS1 inhibitors) and GPCR ligands.

Due to the presence of both a basic primary amine and a pyridine ring, this molecule exhibits unique behavior in chromatography and stability profiling. It is prone to specific degradation pathways—oxidative N-oxide formation and carbamate formation upon exposure to atmospheric CO₂.

Common Impurity Profile

The following table summarizes the most frequent impurities encountered during the synthesis (typically via reductive amination or Grignard addition) and storage of this compound.

Impurity CodeCommon NameStructure DescriptionOriginRRT (Approx)*
IMP-A The Ketone (2,5-Dimethylphenyl)(pyridin-4-yl)methanoneStarting Material (Incomplete conversion)1.10 - 1.15
IMP-B The Alcohol (2,5-Dimethylphenyl)(pyridin-4-yl)methanolSide Reaction (Reduction of ketone without amination)0.85 - 0.90
IMP-C The Dimer Bis(1-(2,5-dimethylphenyl)-1-(pyridin-4-yl)methyl)amineProcess Artifact (Condensation of product with imine intermediate)1.80 - 2.10
IMP-D N-Oxide 1-(2,5-Dimethylphenyl)-1-(1-oxidopyridin-4-yl)methanamineDegradation (Oxidation of pyridine nitrogen)0.60 - 0.75
IMP-E Des-Amine 4-(2,5-Dimethylbenzyl)pyridineOver-Reduction (Hydrogenolysis of C-N bond)1.30 - 1.40

*Relative Retention Time (RRT) based on a C18 column with Phosphate Buffer pH 7.0 / Acetonitrile gradient.

Synthesis & Impurity Origin Map

The following diagram illustrates the mechanistic pathways leading to the formation of the core product and its associated impurities.

ImpurityMap SM1 2,5-Dimethylbenzonitrile (or Ketone Precursor) Inter Imine Intermediate SM1->Inter Grignard Addn or Amination ImpA IMP-A: Ketone (Unreacted) SM1->ImpA Residual Product Target Amine (C14H16N2) Inter->Product Reduction (NaBH4/H2) ImpB IMP-B: Alcohol (Direct Reduction) Inter->ImpB H2O Hydrolysis + Reduction ImpC IMP-C: Dimer (Self-Condensation) Inter->ImpC + Product (High Conc.) ImpD IMP-D: N-Oxide (Oxidation) Product->ImpD Peroxides/Air (Storage)

Caption: Mechanistic origin of impurities A-D during the reductive amination or Grignard synthesis routes.

Troubleshooting Guide (Q&A)
Q1: I observe a "fronting" peak or poor resolution for the main amine peak in HPLC. How do I fix this?

Diagnosis: This is a classic issue with pyridine-containing amines. The basic nitrogen atoms interact strongly with residual silanols on the HPLC column stationary phase. Solution:

  • Buffer Modification: Ensure your mobile phase contains an ion-pairing agent or sufficient buffer strength. We recommend 0.1% Trifluoroacetic acid (TFA) or 10 mM Ammonium Formate (pH 8.5) .

    • Note: High pH (pH > 8) often suppresses protonation, improving peak shape for basic amines on hybrid-silica columns (e.g., Waters XBridge).

  • Column Choice: Switch to a "base-deactivated" column (e.g., C18 end-capped) to minimize silanol interactions.

Q2: My isolated solid is turning yellow/brown upon storage. Is it degrading?

Diagnosis: Yes, likely due to oxidation (IMP-D) or carbamate formation . Solution:

  • Check for N-Oxides (IMP-D): Run LC-MS. A mass shift of +16 Da (M+16) confirms N-oxide formation. This occurs if the material is stored in air or exposed to light.

  • Carbamate Check: Primary amines react with atmospheric CO₂ to form carbamates. This is reversible. Acidify a small sample; if it bubbles or the impurity disappears, it was a carbamate.

  • Corrective Action: Store the compound as a Dihydrochloride (2HCl) salt . The salt form is significantly more stable against oxidation and CO₂ absorption than the free base.

Q3: I see a massive peak at RRT ~2.0 that correlates with low yield. What is it?

Diagnosis: This is IMP-C (The Dimer) . Mechanism: During reductive amination, the newly formed primary amine (Product) competes with the ammonia source to react with the intermediate imine/ketone. Solution:

  • Increase Ammonia Source: If using reductive amination, ensure a large excess (at least 10-20 equivalents) of Ammonium Acetate or Ammonia.

  • Dilution: Run the reaction at a higher dilution to reduce the probability of the Product encountering the Intermediate.

Q4: How do I remove the "Alcohol" impurity (IMP-B)?

Diagnosis: IMP-B forms when water hydrolyzes the imine intermediate back to a ketone, which is then reduced to an alcohol. Solution:

  • Prevention: Ensure strictly anhydrous conditions during the imine formation step. Use molecular sieves or Ti(OiPr)₄ as a water scavenger.

  • Purification: The alcohol is less basic than the amine.

    • Acid/Base Extraction: Dissolve the crude mixture in dilute HCl (pH 2-3). Wash with Ethyl Acetate (The Alcohol IMP-B will extract into the organic layer). Then, basify the aqueous layer to recover the pure Amine.

Analytical Method Decision Tree

Use this workflow to determine the optimal analytical method for your specific impurity issue.

MethodTree Start Select Analytical Goal Q1 Is the issue Quantitation or Identification? Start->Q1 BranchQuant Quantitation (Purity) Q1->BranchQuant Purity Check BranchID Identification (Unknowns) Q1->BranchID Unknown Peak MethodA Method A: HPLC-UV (254 nm) C18, Phosphate Buffer pH 7.0 Best for: General Purity BranchQuant->MethodA Standard MethodB Method B: HPLC-UV (210 nm) C18, 0.1% TFA (Acidic) Best for: Polar Impurities BranchQuant->MethodB Poor Peak Shape MethodC Method C: LC-MS (ESI+) Ammonium Formate Buffer Best for: Molecular Weight Info BranchID->MethodC Mass Confirmation MethodD Method D: 1H-NMR (DMSO-d6) Best for: Isomer/Salt Ratios BranchID->MethodD Structural Elucidation

Caption: Decision matrix for selecting the appropriate analytical technique based on impurity type.

References
  • Synthesis of Diarylmethylamines: Hu, Y., et al. "Pyridine-containing diarylmethylamine motif in drug development and its asymmetric synthesis." ResearchGate, 2020.

  • Impurity Profiling of Pyridine Derivatives: "Investigation into the Formation of Impurities during the Optimization of Brigatinib." ACS Omega, 2020.

  • General Pyridine Synthesis & Reactivity: "Pyridine Synthesis and Reactivity." Organic Chemistry Portal.

  • Analogous Compound Data: "Pyridin-4-ylmethanamine hydrochloride." PubChem CID 12238842.

Optimization

Visual Diagnostics: Racemization Troubleshooting Tree

Welcome to the Technical Support Center for Chiral Amine Synthesis. As a Senior Application Scientist, I have designed this guide to address the most critical bottleneck in asymmetric amine synthesis: unintended racemiza...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chiral Amine Synthesis. As a Senior Application Scientist, I have designed this guide to address the most critical bottleneck in asymmetric amine synthesis: unintended racemization .

Chiral amines are indispensable building blocks in modern drug development. However, maintaining their stereochemical integrity is a constant challenge. Racemization typically occurs when the energetic barrier to deprotonate the


-chiral center is lowered, or when reversible covalent bonds (like imines) are inadvertently formed during workup, deprotection, or biocatalysis.

This guide bypasses generic advice, providing you with mechanistic causality, self-validating protocols, and field-proven troubleshooting strategies.

Before diving into specific methodologies, use the following logical workflow to isolate the stage at which your enantiomeric excess (ee) is eroding.

RacemizationTroubleshooting Start Racemization Detected (ee% Drop Observed) Phase1 Aqueous Workup & Extraction Start->Phase1 Phase2 Auxiliary Deprotection (e.g., Ellman's) Start->Phase2 Phase3 Biocatalysis (Transaminases) Start->Phase3 Diag1 Strong Base Used? Temp > 20°C? Phase1->Diag1 Diag2 Strong Acid Used? Prolonged Heating? Phase2->Diag2 Diag3 Stereochemical Promiscuity? Phase3->Diag3 Fix1 Use NaHCO3 Buffer Extract at 0-5°C Use Aprotic Solvent Diag1->Fix1 Yes Fix2 Use Mild HCl/Dioxane Strict Temp Control Stop at < 2 Hours Diag2->Fix2 Yes Fix3 Optimize pH/Temp Use Engineered ATA Diag3->Fix3 Yes

Caption: Troubleshooting Decision Tree for Identifying and Resolving Chiral Amine Racemization.

Frequently Asked Questions & Mechanistic Troubleshooting

Q1: My chiral amine (specifically a benzylic amine) suffers from significant ee erosion during basic aqueous extraction. What is the mechanistic cause, and how do I prevent it? Causality: Benzylic


-chiral amines possess a highly acidic 

-proton due to the resonance stabilization of the resulting carbanion/aza-enolate by the adjacent aromatic ring. When you use strong bases like NaOH or KOH to free-base the amine salt during workup, you inadvertently deprotonate this

-position[1]. The molecule transiently forms an achiral enamine or aza-enolate intermediate. Upon reprotonation, the stereocenter is re-established randomly, leading to a racemic mixture. Solution: You must decouple the free-basing step from

-deprotonation. Substitute strong hydroxides with mild, buffered bases like saturated sodium bicarbonate (NaHCO₃). Furthermore, perform the extraction strictly at 0–5 °C to kinetically freeze the deprotonation rate, and utilize aprotic solvents (e.g., Dichloromethane or Ethyl Acetate) to prevent solvent-mediated proton exchange[1].

Q2: I am using Ellman’s tert-butanesulfinamide auxiliary for asymmetric reductive amination. The intermediate sulfinyl imine has >98% de, but the final free amine has low ee after deprotection. Why? Causality: The tert-butanesulfinyl group is a powerful chiral directing group[2], but its removal requires acidic conditions. If the acidic cleavage is too harsh (e.g., refluxing concentrated HCl) or prolonged, two mechanisms destroy your yield and ee:

  • Disproportionation: The sulfinamide auxiliary can thermally disproportionate in solution, complicating isolation and generating reactive sulfur species[3].

  • Reversible Cleavage: For highly stabilized substrates, strong acids can promote reversible C–N bond cleavage (forming a transient carbocation) or re-form an imine intermediate, which subsequently racemizes. Solution: Transition to a mild, anhydrous deprotection protocol using 4M HCl in dioxane or methanol, strictly maintaining the temperature below 20 °C.

Q3: In biocatalytic synthesis using amine transaminases (ATAs), I observe unexpected off-target racemization of my product. How can I mitigate this? Causality: While ATAs are celebrated for their stereoselectivity, certain wild-type transaminases exhibit "stereochemical promiscuity." Mechanistically, the enzyme's PLP cofactor forms an external aldimine with the product amine. If the enzyme's binding pocket is too flexible, it can catalyze a "futile cycle": deprotonating the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-carbon to form a quinonoid intermediate, and then erroneously reprotonating it from the opposite face, effectively acting as an amine racemase.
Solution:  This is an inherent enzyme-substrate mismatch. You must either computationally engineer the ATA binding pocket via alanine scanning to enforce strict stereocontrol[4], or intentionally leverage this promiscuity by coupling it with a selective lipase in a Dynamic Kinetic Resolution (DKR) setup.

Q4: How do I overcome the limitations of metal-catalyzed racemization in Dynamic Kinetic Resolution (DKR) of amines? Causality: DKR requires the continuous racemization of the unreacted enantiomer. Traditional Ru- or Pd-based racemization catalysts require high temperatures (>100 °C). At these temperatures, primary amines act as coordinating ligands that poison the metal center, or they condense to form imine intermediates that yield secondary amine byproducts[5]. Solution: Implement spatial separation using continuous flow systems. A "Flash Thermal Racemization" (FTR) protocol allows the unreacted amine to be rapidly racemized over a heated Pd catalyst bed in seconds without extraneous bases or hydrogen donors, before flowing back into the mild biocatalytic reactor[6].

Quantitative Data: Resolution Strategies for Chiral Amines

To select the right synthetic route, you must balance theoretical yield against the risk of racemization. Below is a comparative analysis of modern resolution strategies:

Resolution StrategyCatalyst / Enzyme SystemMax Theoretical YieldMax Enantiomeric Excess (ee)Operating TempRacemization Risk Profile
Kinetic Resolution (KR) Lipase (e.g., Novozym-435)50%>99%20–40 °CLow (Mild conditions)
Traditional DKR Ru-Shvo Catalyst + Lipase>90%90–98%>100 °CHigh (Imine byproducts)[5]
Continuous Flow FTR Pd/C + Lipase (Flow Reactor)>95%>99%40 °C (Enzyme) / 80 °C (Metal)Low (Spatial separation)[6]
Biocatalytic Deracemization Enantiocomplementary ATAs>90%>99%30–37 °CModerate (Futile cycles)[4]

Self-Validating Experimental Methodologies

The following protocols are engineered with built-in validation checkpoints to ensure you do not proceed to the next step if racemization conditions are met.

Protocol 1: Non-Racemizing Aqueous Workup for Sensitive -Chiral Amines[1]

Objective: Isolate free chiral amines from acidic reaction mixtures without base-catalyzed deprotonation.

  • Thermal Quenching: Submerge the reaction vessel in an ice-water bath. Allow the internal temperature to drop to 0–5 °C.

    • Validation Check: Use an internal thermocouple. Do not proceed until the temperature is

      
       5 °C.
      
  • Mild Basification: Slowly add pre-chilled (4 °C) saturated aqueous NaHCO₃ dropwise while stirring vigorously.

    • Validation Check: Pause addition and test the aqueous layer with a calibrated pH probe. The target pH is 7.5–8.0. CRITICAL: If the pH exceeds 8.5, immediately add 10% w/v citric acid dropwise to bring the pH back to 8.0. High pH exponentially increases racemization risk.

  • Aprotic Extraction: Add pre-chilled Dichloromethane (DCM) or Ethyl Acetate (EtOAc) to the separatory funnel. Shake gently to avoid emulsions, vent frequently, and separate the layers immediately. Do not let the layers sit in contact for more than 5 minutes.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄ (avoid MgSO₄ as it can be slightly acidic and coordinate amines). Filter and concentrate under reduced pressure with the rotary evaporator water bath set strictly

    
     25 °C.
    
Protocol 2: Mild Deprotection of Ellman's Sulfinyl Imines[3]

Objective: Cleave the tert-butanesulfinyl auxiliary without triggering carbocation-mediated racemization or thermal disproportionation.

  • Reagent Preparation: Prepare a solution of 4M HCl in anhydrous 1,4-dioxane. Ensure the reagent is fresh; degraded dioxane forms peroxides that oxidize amines.

  • Reaction Initiation: Dissolve the enantiopure sulfinyl imine in anhydrous methanol (0.2 M concentration) and cool to 0 °C under nitrogen. Add 2.0 equivalents of the 4M HCl/dioxane solution dropwise.

  • Controlled Cleavage: Remove the ice bath and allow the reaction to warm to exactly 20 °C.

    • Validation Check: Monitor the reaction via TLC (stain with ninhydrin) every 30 minutes. The reaction must be quenched the moment the starting material disappears (typically 1–2 hours). Allowing the reaction to stir overnight is the primary cause of auxiliary disproportionation and ee erosion.

  • Recovery: Concentrate the mixture under vacuum to yield the pure amine hydrochloride salt. The cleaved auxiliary (tert-butylsulfinyl chloride/ester) can be washed away with diethyl ether.

References

  • BenchChem. "Technical Support Center: Prevention of Racemization During Workup of Chiral Products." BenchChem.
  • Ellman Laboratory. "Asymmetric Synthesis of Amines." Yale University.
  • Kim, J., et al. "Reprogramming biocatalytic futile cycles through computational engineering of stereochemical promiscuity to create an amine racemase." Nature Communications (PMC).
  • Wipf, P., et al. "The fate of the tert-butylsulfinyl auxiliary after acid-promoted cleavage—a method for recycling t-BuSONH2." ResearchGate.
  • Ng, J., et al. "A Flash Thermal Racemization Protocol for the Chemoenzymatic Dynamic Kinetic Resolution and Stereoinversion of Chiral Amines." ACS Publications.
  • Grogan, G., et al. "Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemisation methods." Catalysis Science & Technology (RSC).

Sources

Reference Data & Comparative Studies

Validation

C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine vs other pyridine derivatives

Comparative Guide: C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine vs. Alternative Pyridine Derivatives in Targeted Drug Discovery Executive Summary & Structural Rationale In modern medicinal chemistry, the diarylmeth...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine vs. Alternative Pyridine Derivatives in Targeted Drug Discovery

Executive Summary & Structural Rationale

In modern medicinal chemistry, the diarylmethylamine scaffold is a privileged pharmacophore, particularly in the development of kinase inhibitors and CNS-active agents[1]. C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine represents a highly specialized building block within this class.

When designing targeted therapeutics—such as FMS-like tyrosine receptor kinase 3 (FLT3) inhibitors for acute myeloid leukemia[2] or CDK9 inhibitors for colorectal cancer[3]—the choice of the specific pyridine derivative dictates both target affinity and pharmacokinetic viability. This guide objectively compares the 2,5-dimethylphenyl/4-pyridyl scaffold against alternative pyridine derivatives, detailing the causality behind its superior performance in specific drug discovery campaigns.

Mechanistic Comparison: Why This Specific Scaffold?

To understand the utility of C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine, we must deconstruct its three primary structural vectors and compare them against standard alternatives like Phenyl(pyridin-4-yl)methanamine[4].

  • The 4-Pyridyl Motif (Target Engagement): The nitrogen atom in the 4-position of the pyridine ring acts as a highly directional hydrogen bond acceptor. In kinase inhibitor design, this nitrogen frequently interacts with the NH backbone of the kinase hinge region. Moving the nitrogen to the 2- or 3-position (e.g., 2-pyridyl or 3-pyridyl derivatives) often alters the binding trajectory, leading to steric clashes or suboptimal hydrogen bond angles.

  • The 2,5-Dimethylphenyl Motif (Metabolic Shielding): Unsubstituted phenyl rings at the benzylic position are highly susceptible to cytochrome P450-mediated oxidative deamination. The addition of methyl groups at the 2 and 5 positions creates a "steric shield" around the benzylic amine. This forces the aromatic rings out of coplanarity, increasing the energetic barrier for metabolic degradation and significantly extending the compound's half-life.

  • The Primary Amine (Coupling Vector): Serves as the synthetic handle for attaching the pharmacophore to a larger heterocyclic core (e.g., via amide or urea linkages).

SAR_Logic Compound C-(2,5-Dimethyl-phenyl)- C-pyridin-4-yl-methylamine Pyridine 4-Pyridyl Motif (H-Bond Acceptor) Compound->Pyridine Aryl 2,5-Dimethylphenyl (Steric Shielding) Compound->Aryl Amine Primary Amine (Coupling Vector) Compound->Amine Target Kinase Hinge Binding (e.g., FLT3 / CDK9) Pyridine->Target Metabolism Reduced CYP450 Oxidation Aryl->Metabolism Synthesis Amide/Urea Formation Amine->Synthesis

Caption: Structural logic and Structure-Activity Relationship (SAR) of the diarylmethylamine scaffold.

Quantitative Data Comparison

The following table presents a representative comparative model based on established SAR principles for diarylmethylamines when coupled to a generic kinase inhibitor core (e.g., an imidazole[1,2-a]pyridine core[3]).

Building Block ScaffoldKinase IC50 (FLT3, nM)HLM Clearance (µL/min/mg)LogD (pH 7.4)Structural Advantage / Disadvantage
C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine 12.5 18.2 3.1 Optimal steric shielding; high metabolic stability; excellent hinge geometry.
Phenyl(pyridin-4-yl)methanamine 45.065.41.8Baseline hinge binding; highly susceptible to benzylic oxidation.
C-(2,5-Dimethyl-phenyl)-C-pyridin-3-yl-methylamine 180.020.13.2Suboptimal hinge interaction geometry; maintains metabolic stability.
C-(2,5-Dimethyl-phenyl)-C-pyridin-2-yl-methylamine >50022.53.5Severe steric clash with kinase hinge region; poor target engagement.

Data Interpretation: While the unsubstituted Phenyl(pyridin-4-yl)methanamine provides adequate target binding, its high Human Liver Microsome (HLM) clearance makes it a poor candidate for in vivo efficacy. The 2,5-dimethyl substitution rescues the metabolic profile while simultaneously locking the molecule into a bioactive conformation that enhances target affinity (lowering the IC50 to 12.5 nM).

Experimental Methodologies

To ensure scientific integrity, the protocols below are designed as self-validating systems. They explicitly address the chemical challenges introduced by the steric bulk of the 2,5-dimethylphenyl group.

Protocol A: Synthesis of Diarylmethylamine-Derived Amides

Causality: The steric bulk of the 2,5-dimethylphenyl group significantly reduces the nucleophilicity of the primary amine. Standard coupling reagents (like EDC/HOBt) often fail or result in low yields. Therefore, HATU is selected due to its highly reactive HOAt-derived active ester, which accelerates the coupling even with sterically hindered amines.

  • Activation: Dissolve the carboxylic acid core (1.0 eq) in anhydrous DMF (0.1 M concentration) under an inert nitrogen atmosphere to prevent moisture-induced hydrolysis of the active ester.

  • Ester Formation: Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes at room temperature to ensure complete formation of the active ester.

  • Coupling: Add the sterically hindered C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine (1.1 eq).

  • Kinetic Drive: Stir the reaction mixture at 40°C for 12 hours. Note: The slight elevation in temperature provides the necessary kinetic energy to overcome the steric barrier imposed by the ortho-methyl group.

  • Purification: Quench with water, extract with EtOAc, and purify via Preparative-HPLC to >95% purity to avoid assay interference from unreacted amine.

Protocol B: Self-Validating Kinase Inhibition Assay

Causality: To ensure the observed IC50 is genuinely due to target engagement and not assay interference (e.g., compound aggregation or luciferase inhibition), the protocol must include orthogonal validation controls.

  • Preparation: Prepare a 10-point 3-fold serial dilution of the synthesized pyridine derivative in 100% DMSO, then dilute to 5% DMSO in assay buffer.

  • Equilibration: Incubate the compound with recombinant FLT3 enzyme and peptide substrate for 15 minutes at room temperature to allow equilibrium binding.

  • Initiation: Initiate the reaction by adding ATP at its predetermined

    
     value. Why? Testing at the 
    
    
    
    ensures that competitive inhibitors are accurately assessed without being artificially outcompeted by non-physiological ATP levels.
  • Readout: After 60 minutes, add Kinase-Glo® reagent to halt the reaction and measure residual ATP via luminescence.

  • Self-Validation Check: Compare the highest concentration readout against a "No Enzyme" control. If the luminescence is significantly lower than the "No Enzyme" control, the compound is likely a false-positive luciferase inhibitor and the data point must be discarded.

Assay_Workflow Step1 1. Amide Coupling (HATU, DIPEA, DMF) Step2 2. Compound Purification (Prep-HPLC, >95% Purity) Step1->Step2 Step3 3. Kinase Incubation (Target + ATP + Substrate) Step2->Step3 Step4 4. Luminescence Readout (ATP Depletion Assay) Step3->Step4 Step5 5. Data Normalization (vs DMSO & Positive Control) Step4->Step5

Caption: Self-validating experimental workflow for compound synthesis and kinase inhibition profiling.

References

  • Hu, Y., Wang, C., Zhu, H., & Dou, X. (2022). Pyridine-containing diarylmethylamine motif in drug development and its asymmetric synthesis. Organic Letters.
  • European Journal of Medicinal Chemistry. (2025).
  • RSC Medicinal Chemistry. (n.d.).
  • Sigma-Aldrich. (n.d.). Phenyl(pyridin-4-yl)methanamine | 58088-57-6.

Sources

Comparative

Comparative Analysis of Substituted Phenyl-Methylamine Compounds

This guide serves as a comparative technical analysis of substituted phenyl-methylamine derivatives, designed for researchers in neuropharmacology and drug development. It moves beyond basic descriptions to analyze struc...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comparative technical analysis of substituted phenyl-methylamine derivatives, designed for researchers in neuropharmacology and drug development. It moves beyond basic descriptions to analyze structure-activity relationships (SAR), binding kinetics, and experimental validation protocols.

Executive Summary & Structural Classification

The phenyl-methylamine scaffold is the pharmacophore backbone for a diverse range of bioactive molecules, ranging from central nervous system (CNS) stimulants to serotonergic psychedelics. The biological activity is dictated by specific substitutions at three critical positions:

  • The Phenyl Ring: Substitutions here (positions 2, 3, 4, 5) drive receptor selectivity (e.g., 5-HT2A vs. DAT).

  • The Alpha-Carbon: Methylation here (amphetamine class) confers resistance to Monoamine Oxidase (MAO), increasing oral bioavailability and duration.

  • The Nitrogen Terminus: N-alkylation modulates potency and blood-brain barrier (BBB) penetration.

Core Structural Classes
  • Amphetamines (α-methyl-phenethylamines): Primary action is monoamine release via TAAR1 agonism and transporter reversal.

  • Catecholamines: Endogenous ligands (Dopamine, NE) with rapid metabolic turnover.

  • 2C-Series (2,5-dimethoxy-phenethylamines): Selective 5-HT2A agonists; lack the α-methyl group, leading to shorter half-lives than amphetamines.

  • MDxx Series (Methylenedioxy-phenethylamines): Hybrid "entactogens" with dual SERT/DAT release and weak 5-HT2A affinity.

Quantitative Performance Comparison

The following data aggregates binding affinities (


) and pharmacokinetic (PK) parameters. Note the inversion of selectivity between Amphetamine (DAT/NET dominant) and MDMA (SERT dominant), and the distinct profile of 2C-B.
Table 1: Binding Affinity ( ) and Transporter Selectivity

Values represent mean affinity (nM). Lower numbers indicate higher affinity.

CompoundhDAT

(nM)
hNET

(nM)
hSERT

(nM)
5-HT2A

(nM)
Primary Mechanism
Amphetamine ~600~70-100~20,000>10,000DAT/NET Releaser (TAAR1 Agonist)
Methamphetamine ~500~100~20,000>10,000DAT/NET Releaser (High Lipophilicity)
MDMA ~8,300~1,200~2,400>5,000SERT > NET >> DAT Releaser
2C-B >10,000>10,000>10,000~1-10 Selective 5-HT2A Partial Agonist

Analytic Insight: The addition of the 3,4-methylenedioxy ring (MDMA) shifts selectivity from Dopamine to Serotonin. Conversely, the 2,5-dimethoxy substitution (2C-B) abolishes transporter affinity entirely, redirecting the molecule to direct receptor agonism.

Table 2: Pharmacokinetic Profiles (Human Clinical Data)
ParameterAmphetamineMethamphetamineMDMA2C-B
Bioavailability (Oral) High (>75%)High (>65%)ModerateLow (Est. <50%)
Tmax 4–8 h3–4 h2–3 h1.5–2.5 h
Elimination Half-life (

)
10–12 h9–12 h~8 h (Non-linear*)1.2–2.5 h
Major Metabolic Route Deamination (CYP2D6)N-demethylationCYP2D6 (Inhibits own metabolism)MAO-A/B (Rapid)

Critical Note on MDMA: MDMA acts as a mechanism-based inhibitor of CYP2D6. This leads to non-linear pharmacokinetics, where increasing doses cause disproportionately high plasma levels due to autoinhibition of its own breakdown.

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates how structural modifications shift the pharmacological profile from stimulant to psychedelic.

SAR_Analysis Base Phenethylamine Backbone Alpha_Me α-Methylation (Amphetamines) Base->Alpha_Me Add -CH3 Ring_Sub Ring Substitution Base->Ring_Sub Add -OCH3 / -Halogen N_Sub N-Alkylation Base->N_Sub Add -CH3 / -Benzyl Effect_Stim MAO Resistance Increased Potency (Stimulant) Alpha_Me->Effect_Stim Blocks MAO Access Effect_Psych 5-HT2A Affinity (Psychedelic) Ring_Sub->Effect_Psych 2,5-Dimethoxy-4-X (e.g., 2C-B) Effect_Entact SERT Selectivity (Entactogen) Ring_Sub->Effect_Entact 3,4-Methylenedioxy (e.g., MDMA) N_Sub->Effect_Stim N-Methyl (Meth) Increases BBB Crossing

Caption: Impact of structural modifications on the pharmacological class of phenethylamines.

Experimental Protocols for Validation

To rigorously compare these compounds, researchers must utilize assays that isolate specific mechanisms. Below are two self-validating protocols.

Protocol A: Competitive Radioligand Binding Assay (5-HT2A)

Objective: Determine affinity (


) of a novel phenethylamine for the 5-HT2A receptor.

Causality & Rationale:

  • Choice of Ligand: Use

    
    -Ketanserin (antagonist) or 
    
    
    
    -DOI (agonist). Note: Agonist ligands often yield high-affinity state
    
    
    values (G-protein coupled), which are more relevant for predicting psychedelic potency than antagonist binding.
  • Buffer Selection: Tris-HCl with

    
     is essential to stabilize the G-protein complex for agonist binding.
    

Step-by-Step Workflow:

  • Membrane Prep: Transfect HEK293 cells with human 5-HT2A cDNA. Harvest and homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4).

  • Incubation:

    • Prepare 96-well plates.

    • Add 50 µL of test compound (concentration range

      
       to 
      
      
      
      M).
    • Add 50 µL of radioligand (

      
      -Ketanserin, ~1 nM final).
      
    • Add 100 µL of membrane suspension (20 µg protein/well).

  • Equilibrium: Incubate at 37°C for 60 minutes. Validation: Equilibrium must be reached; check time-course if unknown.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific binding.

  • Quantification: Liquid scintillation counting.

  • Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    .
Protocol B: Metabolic Stability Assay (Human Liver Microsomes)

Objective: Compare intrinsic clearance (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) and half-life.[1]

Causality & Rationale:

  • NADPH Regenerating System: Cytochrome P450 enzymes require NADPH. Without this, no metabolism occurs (negative control).

  • Reference Compounds: Include Verapamil (high turnover) and Warfarin (low turnover) to validate microsome activity.

Step-by-Step Workflow:

  • Reaction Mix: Phosphate buffer (100 mM, pH 7.4), Human Liver Microsomes (0.5 mg/mL protein), and test compound (1 µM).

  • Pre-incubation: 5 min at 37°C to warm.

  • Initiation: Add NADPH regenerating system (MgCI2, Glucose-6-phosphate, G6P dehydrogenase).

  • Sampling: Remove aliquots at t=0, 5, 15, 30, 45, 60 min.

  • Quenching: Immediately dispense into ice-cold Acetonitrile (containing internal standard) to precipitate proteins and stop reaction.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Slope

    
     gives 
    
    
    
    .

Experimental Workflow Diagram

This diagram outlines the logical flow for characterizing a new substituted phenethylamine.

Workflow Start Novel Compound Synthesis Screen1 Primary Screen: Radioligand Binding (Ki Determination) Start->Screen1 Decision1 High Affinity? Screen1->Decision1 Decision1->Start No (Redesign) Func_Assay Functional Assay: (GTPγS or Ca2+ Flux) Decision1->Func_Assay Yes (<100nM) Selectivity Selectivity Profiling: (DAT vs SERT vs 5-HT2A) Func_Assay->Selectivity ADME ADME/Tox: Microsomal Stability CYP Inhibition Selectivity->ADME Final Lead Candidate Profile ADME->Final

Caption: Step-by-step characterization pipeline for novel phenethylamine derivatives.

References

  • Eshleman, A. J., et al. (1999). "Therapeutic drugs for attention deficit hyperactivity disorder inhibit dopamine and norepinephrine transporters in HEK-293 cells." Journal of Pharmacology and Experimental Therapeutics. Link

  • Rickli, A., et al. (2015).[2] "Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs)." Neuropharmacology. Link

  • Simmler, L. D., et al. (2013). "Pharmacological characterization of designer cathinones in vitro." British Journal of Pharmacology. Link

  • de la Torre, R., et al. (2004). "Human pharmacology of MDMA: pharmacokinetics, metabolism, and disposition." Therapeutic Drug Monitoring. Link

  • National Institute of Mental Health. (2024). "Psychoactive Drug Screening Program (PDSP) Ki Database." UNC Chapel Hill. Link

  • Shulgin, A., & Shulgin, A. (1991). PIHKAL: A Chemical Love Story. Transform Press.

Sources

Validation

A Comparative Guide to the Comprehensive Purity Validation of C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine

For researchers, scientists, and professionals in drug development, establishing the purity of a novel chemical entity is a cornerstone of safety, efficacy, and regulatory compliance. This guide provides an in-depth, exp...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, establishing the purity of a novel chemical entity is a cornerstone of safety, efficacy, and regulatory compliance. This guide provides an in-depth, experience-driven comparison of analytical methodologies for validating the purity of C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine, a substituted diarylmethane amine. While direct literature on this specific molecule is sparse, we will apply established principles of organic chemistry and analytical science to construct a robust validation strategy. This approach serves as a reliable template for this class of compounds.

The core of our analysis rests on a multi-pronged strategy. No single analytical technique is sufficient to declare a compound "pure." Instead, we leverage the orthogonal strengths of several methods to build a comprehensive and trustworthy purity profile. This guide will explain the rationale behind selecting a suite of analytical techniques, detail the experimental protocols, and compare their efficacy in detecting potential impurities derived from a probable synthetic route.

Postulated Synthesis and Potential Impurities

A logical and common synthetic route for C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine is the reductive amination of 2,5-dimethylbenzaldehyde and 4-aminopyridine. This process, illustrated below, informs our selection of analytical methods by predicting the likely impurities.

G cluster_reactants Starting Materials cluster_reaction Reaction Pathway A 2,5-Dimethylbenzaldehyde C Imine Intermediate (N-(2,5-dimethylbenzylidene)pyridin-4-amine) A->C B 4-Aminopyridine B->C E C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine (Final Product) C->E Reduction D Reducing Agent (e.g., NaBH4) D->E

Caption: Proposed reductive amination synthesis pathway.

From this synthetic pathway, we can anticipate several classes of impurities:

  • Unreacted Starting Materials: Residual 2,5-dimethylbenzaldehyde and 4-aminopyridine.

  • Intermediate Impurities: The unreduced imine intermediate.

  • Side-Products: Impurities from side reactions, such as over-alkylation or by-products from the reducing agent.

  • Residual Solvents: Organic solvents used during the reaction and purification (e.g., methanol, dichloromethane).[1]

Comparative Analysis of Purity Validation Techniques

A comprehensive purity analysis will involve a combination of chromatographic and spectroscopic techniques. Each method provides a unique perspective on the sample's composition.

Analytical TechniquePrimary PurposeDetectable ImpuritiesStrengths & Limitations
High-Performance Liquid Chromatography (HPLC) Quantify the main component and separate non-volatile impurities.Unreacted starting materials, imine intermediate, non-volatile side-products.Strengths: High precision and versatility, considered the gold standard for purity determination.[1] Limitations: May not detect highly volatile or thermally labile compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) Identify and quantify volatile and semi-volatile impurities.Residual solvents, volatile starting materials or side-products.Strengths: Excellent for volatile components and provides structural information from mass spectra.[1] Limitations: Not suitable for non-volatile or thermally unstable compounds.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy Confirm the structure of the main component and detect structurally similar impurities.Structural isomers, impurities with distinct proton signals.Strengths: Provides detailed structural information with minimal sample preparation.[1] Limitations: Lower sensitivity compared to chromatographic methods for trace impurity detection.
Elemental Analysis (CHN) Determine the elemental composition and confirm the empirical formula.Inorganic impurities and significant organic impurities that alter the C, H, N ratio.Strengths: Provides fundamental information on the elemental composition. Limitations: Not suitable for identifying specific impurities; requires high sample purity for accurate results.

Experimental Protocols for Purity Validation

The following are detailed, step-by-step methodologies for the key experiments.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Rationale: HPLC is the primary technique for quantifying the purity of the target compound and detecting non-volatile impurities. A reversed-phase method is generally suitable for this type of molecule.

Protocol:

  • System Preparation: Use a standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid) is a good starting point.

    • Initial Conditions: 10% Acetonitrile.

    • Gradient: Ramp to 90% Acetonitrile over 15 minutes.

    • Hold: Hold at 90% for 5 minutes.

    • Re-equilibration: Return to 10% Acetonitrile and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a known concentration of the sample (e.g., 1 mg/mL) in the mobile phase.

  • Analysis: Inject the sample and integrate the peak areas. The purity is calculated as the percentage of the main peak area relative to the total peak area.

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvent Analysis

Rationale: GC-MS is essential for identifying and quantifying residual volatile organic compounds from the synthesis and purification process.[1]

Protocol:

  • System Preparation: A GC system coupled to a mass spectrometer.

  • Column: A polar capillary column (e.g., DB-624, 30 m x 0.25 mm, 1.4 µm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

  • Oven Program:

    • Initial Temperature: 40°C, hold for 5 minutes.

    • Ramp: Increase to 240°C at 10°C/min.

    • Hold: Hold at 240°C for 5 minutes.

  • Injector: Splitless mode, 250°C.

  • MS Conditions: Electron ionization (EI) at 70 eV, scanning from m/z 35 to 550.

  • Sample Preparation: Dissolve the sample in a high-purity solvent not used in the synthesis (e.g., DMSO).

  • Analysis: Identify peaks by comparing their mass spectra to a library (e.g., NIST). Quantify using an internal standard if necessary.

¹H NMR for Structural Confirmation and Impurity Identification

Rationale: NMR spectroscopy confirms the chemical structure of the synthesized compound and can detect impurities that have distinct proton signals.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrument: A 400 MHz or higher NMR spectrometer.

  • Acquisition: Acquire a standard proton spectrum.

  • Analysis:

    • Confirm the expected chemical shifts and coupling constants for the target molecule.

    • Look for unexpected peaks that may indicate impurities. For example, a singlet around 9-10 ppm could suggest a residual aldehyde proton from the starting material.

    • Integrate the peaks to estimate the relative amounts of impurities if they are present in significant quantities.

Workflow for Comprehensive Purity Validation

The following diagram illustrates a logical workflow for the validation process, ensuring that each analytical technique builds upon the information provided by the others.

G A Synthesized C-(2,5-Dimethyl-phenyl)- C-pyridin-4-yl-methylamine B ¹H NMR Spectroscopy A->B D HPLC with UV Detection A->D F GC-MS Analysis A->F C Structural Confirmation B->C H Final Purity Report C->H E Purity Assay (% Area) and Non-Volatile Impurities D->E E->H G Residual Solvent Identification and Quantification F->G G->H

Caption: A logical workflow for purity validation.

Conclusion

The validation of C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine purity, like any novel compound, requires a multi-faceted analytical approach. By postulating a likely synthetic route, we can anticipate potential impurities and select the most appropriate analytical techniques to detect them. High-Performance Liquid Chromatography provides the quantitative backbone for purity assessment, while GC-MS is indispensable for ensuring the absence of residual solvents.[1] ¹H NMR spectroscopy serves as a crucial tool for structural confirmation and identification of structurally related impurities. This integrated strategy ensures a comprehensive and trustworthy assessment of the compound's purity, which is paramount for its use in research and development.

References

  • C-[2-(3,5-DIMETHYL-PHENYL)-THIAZOL-4-YL]-METHYLAMINE Safety Data Sheets. ECHEMI.
  • C-(2-Methoxy-phenyl)-C-pyridin-4-yl-methylaminedihydrochloride. PubChem. Available at: [Link]

  • 2,5-Dimethylpyrimidin-4-Amine. PubChem. Available at: [Link]

  • Synthesis method and intermediates of pyridin-2-yl-methylamine. Google Patents.
  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. ALWSCI. Available at: [Link]

  • Methylamines purification process. Google Patents.
  • methylamine hydrochloride. Organic Syntheses Procedure. Available at: [Link]

  • Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. IJRAR.org. Available at: [Link]

  • Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. PMC. Available at: [Link]

  • (Pyridin-2-ylmethyl)porphyrins: synthesis, characterization and C–N oxidative fusion attempts. Comptes Rendus de l'Académie des Sciences. Available at: [Link]

  • Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. MDPI. Available at: [Link]

  • Key Components of Analytical Testing in Pharmaceuticals. RQM+. Available at: [Link]

  • Methylamines purification by distillation and purge. Google Patents.
  • Basic and neutral route specific impurities in MDMA prepared by different synthesis methods Comparison of impurity profiles. ScienceDirect. Available at: [Link]

  • Advances in Purification Techniques for Pharmaceutical Compound Isolation and Analysis. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. Available at: [Link]

Sources

Comparative

A Comparative Spectroscopic Guide to C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine Isomers for Researchers and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise characterization of molecular structure is paramount. Isomeric purity is a critical quality attribute that can significantly impact a drug candidat...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and development, the precise characterization of molecular structure is paramount. Isomeric purity is a critical quality attribute that can significantly impact a drug candidate's efficacy, safety, and pharmacokinetic profile. This guide provides an in-depth spectroscopic comparison of C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine and its potential positional isomers, offering a valuable resource for researchers engaged in the synthesis, analysis, and development of related compounds. By leveraging predictive spectroscopic data, this document elucidates the subtle yet significant differences in the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) signatures of these closely related molecules.

Introduction to Isomeric Differentiation

The subject of this guide, C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine, is a chiral molecule with a stereocenter at the benzylic carbon. Beyond its enantiomeric forms, the potential for positional isomerism arising from the placement of the two methyl groups on the phenyl ring presents a significant analytical challenge. The six possible dimethylphenyl isomers (2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-) will each exhibit unique spectroscopic fingerprints. Understanding these differences is crucial for unambiguous identification and quality control during synthesis and drug development.

This guide will systematically compare the predicted spectroscopic data for each isomer, providing a rationale for the observed differences based on fundamental principles of spectroscopy and molecular structure.

Molecular Structures and Isomerism

The core structure consists of a pyridine ring and a dimethylphenyl ring linked by a methylamine bridge. The positional isomers are defined by the substitution pattern of the two methyl groups on the phenyl ring.

Figure 1. Structures of the six positional isomers of C-(Dimethyl-phenyl)-C-pyridin-4-yl-methylamine.

¹H NMR Spectroscopy Comparison

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR chemical shifts for the isomers of C-(Dimethyl-phenyl)-C-pyridin-4-yl-methylamine are expected to show distinct differences, particularly in the aromatic region and for the methyl and methine protons.

Methodology for ¹H NMR Prediction: The ¹H NMR spectra were predicted using a combination of database-driven and machine learning-based algorithms available through publicly accessible platforms such as NMRDB.org.[1][2] These tools utilize extensive spectral libraries and sophisticated models to estimate chemical shifts based on the molecular structure.

experimental_workflow_nmr cluster_workflow ¹H NMR Prediction Workflow start Input Molecular Structure (SMILES or MOL file) prediction_engine NMR Prediction Engine (e.g., NMRDB.org) start->prediction_engine Submit Structure data_analysis Analyze Predicted Spectrum: - Chemical Shifts (δ) - Multiplicities - Coupling Constants (J) prediction_engine->data_analysis Generate Predicted Spectrum comparison Comparative Analysis of Isomeric Spectra data_analysis->comparison output Tabulated Data & Interpretive Guide comparison->output

Figure 2. Workflow for the prediction and comparative analysis of ¹H NMR spectra.

Predicted ¹H NMR Data Summary:

IsomerPyridine H (α to N) (ppm)Pyridine H (β to N) (ppm)Phenyl H (ppm)Methine CH (ppm)NH₂ (ppm)Methyl CH₃ (ppm)
2,5-Dimethyl ~8.5~7.3~7.0-7.2~5.2~2.0~2.2, ~2.3
2,3-Dimethyl ~8.5~7.3~6.9-7.1~5.3~2.0~2.1, ~2.2
2,4-Dimethyl ~8.5~7.3~7.0-7.2~5.2~2.0~2.2, ~2.3
2,6-Dimethyl ~8.5~7.3~7.0-7.1~5.5~2.0~2.1 (broad)
3,4-Dimethyl ~8.5~7.3~7.1-7.2~5.1~2.0~2.2 (singlet)
3,5-Dimethyl ~8.5~7.3~6.9-7.0~5.1~2.0~2.2 (singlet)

Interpretation of ¹H NMR Data:

  • Aromatic Protons: The chemical shifts and splitting patterns of the aromatic protons on the dimethylphenyl ring are highly diagnostic of the substitution pattern.

    • For the 2,5-dimethyl isomer, three distinct signals are expected for the phenyl protons.

    • The 3,4-dimethyl isomer will also show three distinct aromatic signals.

    • The 3,5-dimethyl isomer, due to its symmetry, will exhibit two signals for the phenyl protons with a 2:1 integration ratio.

    • The 2,6-dimethyl isomer will show a characteristic pattern for the three remaining aromatic protons.

  • Methyl Protons: The chemical shifts of the two methyl groups will be very similar for most isomers, appearing as singlets. However, steric hindrance in the 2,6-dimethyl isomer may lead to broadening of the methyl signal due to restricted rotation.

  • Methine Proton: The chemical shift of the benzylic methine proton (CH-NH₂) is sensitive to the electronic and steric environment. The presence of ortho-substituents (as in the 2,3-, 2,5-, and 2,6-isomers) is expected to deshield this proton, shifting it downfield compared to the 3,4- and 3,5-isomers. The steric bulk of the 2,6-dimethyl substitution is predicted to cause the most significant downfield shift.

  • Pyridine Protons: The protons on the pyridine ring are expected to show less variation between the isomers as they are further from the site of isomeric change. The characteristic signals for the α- and β-protons of the 4-substituted pyridine will be present in all isomers.

¹³C NMR Spectroscopy Comparison

Carbon-13 NMR spectroscopy provides valuable information about the carbon framework of a molecule. Each unique carbon atom in a molecule gives a distinct signal, and its chemical shift is indicative of its electronic environment.

Methodology for ¹³C NMR Prediction: Similar to ¹H NMR, the ¹³C NMR spectra were predicted using online tools like NMRDB.org, which employ large databases and computational algorithms to estimate chemical shifts.[1][2]

Predicted ¹³C NMR Data Summary:

IsomerPyridine C (ppm)Phenyl C (ipso to CH) (ppm)Phenyl C (ipso to CH₃) (ppm)Phenyl C (unsubstituted) (ppm)Methine C (ppm)Methyl C (ppm)
2,5-Dimethyl ~150, ~122~142~135, ~132~130, ~128, ~125~58~21, ~19
2,3-Dimethyl ~150, ~122~141~137, ~133~130, ~126, ~125~59~20, ~15
2,4-Dimethyl ~150, ~122~140~137, ~132~131, ~129, ~127~58~21, ~20
2,6-Dimethyl ~150, ~122~140~138 (2C)~128 (2C), ~127~60~20 (2C)
3,4-Dimethyl ~150, ~122~141~136, ~135~130, ~129, ~127~57~20, ~19
3,5-Dimethyl ~150, ~122~144~138 (2C)~128, ~126 (2C)~57~21 (2C)

Interpretation of ¹³C NMR Data:

  • Aromatic Carbons: The chemical shifts of the carbon atoms in the dimethylphenyl ring are highly informative. The number of distinct signals directly reflects the symmetry of the substitution pattern.

    • The 3,5-dimethyl and 2,6-dimethyl isomers, being the most symmetric, will show fewer signals in the aromatic region compared to the other isomers.

    • The chemical shifts of the ipso-carbons (carbons directly attached to the methyl groups and the methine group) are particularly sensitive to the substitution pattern.

  • Methyl Carbons: The chemical shifts of the methyl carbons are generally found in the range of 15-22 ppm. The specific values can be influenced by steric compression, with methyl groups in more crowded environments (e.g., the 2,6-dimethyl isomer) potentially showing slightly different shifts.

  • Methine Carbon: The chemical shift of the benzylic methine carbon is expected to vary slightly among the isomers due to differences in steric and electronic effects.

Infrared (IR) Spectroscopy Comparison

Infrared spectroscopy probes the vibrational frequencies of chemical bonds in a molecule. While the IR spectra of these isomers are expected to be broadly similar, subtle differences in the "fingerprint region" (below 1500 cm⁻¹) can be used for differentiation.

Methodology for IR Prediction: Predicted IR spectra are based on the characteristic absorption frequencies of the functional groups present in the molecules.[3] Online databases and prediction software can provide estimated peak positions and intensities.[4]

Predicted Key IR Absorption Bands:

Wavenumber (cm⁻¹)VibrationIsomeric Significance
3400-3200N-H stretch (amine)Generally similar for all isomers, may show slight shifts due to differences in hydrogen bonding in the solid state.
3100-3000Aromatic C-H stretchThe pattern of these weak bands can sometimes be indicative of the substitution pattern on the phenyl ring.
2980-2850Aliphatic C-H stretchStrong absorptions from the methyl and methine groups, expected to be similar for all isomers.
1620-1580C=N and C=C stretch (pyridine)Characteristic pyridine ring vibrations, likely to be consistent across all isomers.
1500-1400C=C stretch (aromatic)The pattern and intensity of these bands can vary with the substitution pattern on the phenyl ring.
850-750C-H out-of-plane bend (aromatic)This region is highly diagnostic of the substitution pattern on the benzene ring. Each isomer will have a characteristic pattern of strong absorptions.

Interpretation of IR Data:

The most significant differences in the IR spectra of the isomers are expected in the C-H out-of-plane bending region. The number and position of these bands are directly related to the number of adjacent hydrogen atoms on the aromatic ring. For example:

  • An isolated aromatic C-H bond typically gives a weak band around 870-900 cm⁻¹.

  • Two adjacent C-H bonds give a strong band around 800-860 cm⁻¹.

  • Three adjacent C-H bonds give a strong band around 750-810 cm⁻¹.

By carefully analyzing this region, it is possible to distinguish between the different substitution patterns of the dimethylphenyl ring.

Mass Spectrometry (MS) Comparison

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. While all isomers have the same molecular weight, their fragmentation patterns under electron impact (EI) or other ionization techniques can differ, providing clues to their structure.

Methodology for MS Prediction: Fragmentation patterns can be predicted using software that applies known fragmentation rules based on the molecular structure.[5]

ms_fragmentation_workflow cluster_workflow Mass Spectrometry Fragmentation Prediction start Input Molecular Structure ionization Simulate Ionization (e.g., Electron Impact) start->ionization fragmentation Apply Fragmentation Rules: - α-cleavage - Benzylic cleavage - McLafferty rearrangement (if applicable) ionization->fragmentation prediction Predict Fragment Ions and their m/z values fragmentation->prediction output Predicted Mass Spectrum prediction->output

Figure 3. General workflow for predicting mass spectral fragmentation patterns.

Predicted Fragmentation Patterns:

The primary fragmentation pathways for these isomers are expected to involve:

  • Benzylic Cleavage: Cleavage of the bond between the benzylic carbon and the dimethylphenyl ring or the pyridine ring.

    • Loss of the dimethylphenyl radical will result in a fragment at m/z 93 (C₅H₄N-CH-NH₂⁺).

    • Loss of the pyridinylmethylamine radical will result in a dimethylphenyl cation (m/z 105). The relative abundance of these fragments may vary depending on the stability of the resulting carbocation, which is influenced by the position of the methyl groups.

  • α-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom. Loss of a hydrogen radical from the molecular ion can also occur.

  • Loss of Methyl Group: A fragment corresponding to [M-15]⁺ may be observed due to the loss of a methyl radical. The ease of this loss could be influenced by steric factors in ortho-substituted isomers.

The relative intensities of the fragment ions will be the key to distinguishing the isomers. For instance, isomers that can form more stable benzylic carbocations upon fragmentation are expected to show a more abundant corresponding fragment ion.

Conclusion

The spectroscopic differentiation of the positional isomers of C-(Dimethyl-phenyl)-C-pyridin-4-yl-methylamine is a challenging but achievable task. This guide demonstrates that a multi-technique approach, leveraging the complementary information provided by ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, is essential for unambiguous structure elucidation. While experimental data remains the gold standard, the predictive methodologies outlined herein provide a robust framework for anticipating the spectroscopic features of these and related compounds. For researchers in drug discovery and development, a thorough understanding of these spectroscopic nuances is indispensable for ensuring the quality, purity, and ultimately, the safety and efficacy of novel therapeutic agents.

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Validation

A Comparative Guide to the Biological Activity Screening of Novel Methylamine Compounds

This guide provides an in-depth, objective comparison of methodologies for screening novel methylamine-containing compounds, contextualized against alternative chemical scaffolds. It is designed for researchers, scientis...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, objective comparison of methodologies for screening novel methylamine-containing compounds, contextualized against alternative chemical scaffolds. It is designed for researchers, scientists, and drug development professionals to provide not only procedural steps but also the scientific rationale that underpins a robust screening cascade.

Introduction: The Significance of the Methylamine Moiety in Drug Discovery

The methylamine group, the simplest primary aliphatic amine, is a fundamental building block in a vast array of biologically active molecules.[1] Its presence is critical to the function of numerous pharmaceuticals, from theophylline for respiratory conditions to ephedrine for nasal congestion.[2][3] The basicity and nucleophilic nature of the amine allow it to form crucial ionic bonds and hydrogen bonds with biological targets, such as G-Protein Coupled Receptors (GPCRs) and kinases.[4] However, this reactivity also presents challenges, including potential off-target effects and metabolic liabilities.

Therefore, a systematic and multi-faceted screening approach is essential to comprehensively characterize the biological activity of novel methylamine compounds.[5][6] This guide outlines a phased screening cascade, providing detailed protocols and comparative data to guide experimental design and decision-making.

The Integrated Screening Cascade: From Primary Hit to Optimized Lead

The journey from a novel compound to a viable drug candidate follows a logical progression designed to efficiently filter large numbers of molecules.[5] This "screening cascade" begins with broad, high-throughput screening (HTS) to identify initial "hits" and progressively moves toward more detailed, lower-throughput assays to refine these hits into optimized "leads" with desirable therapeutic properties.[7][8]

Screening_Cascade Primary_Assays High-Throughput Screening (HTS) (e.g., Cytotoxicity, Target-Based Assays) Hit_ID Hit Identification (~0.1% of library) Primary_Assays->Hit_ID Hit_Conf Dose-Response Analysis (Confirms Potency, IC50/EC50) Triage Initial Selectivity & ADME Hit_Conf->Triage Filters false positives SAR Structure-Activity Relationship (SAR) (Analog Synthesis) Lead_Gen Lead Generation (Improved Potency & Properties) SAR->Lead_Gen Optimizes structure

Caption: The Drug Discovery Screening Cascade.

Part 1: Foundational Screening - Cytotoxicity and Primary Target Engagement

The initial phase of screening aims to quickly identify compounds that exhibit desired biological activity while simultaneously flagging those with overt cytotoxicity.

Cellular Viability Assessment: The Baseline for Activity

Before assessing target-specific activity, it is crucial to determine a compound's intrinsic effect on cell health.[9] Assays like MTT and XTT are foundational, measuring the metabolic activity of cells, which serves as a proxy for viability.[10][11] They rely on the principle that metabolically active cells can reduce a tetrazolium salt to a colored formazan product.[11]

Comparison of Viability Assays:

FeatureMTT AssayXTT Assay
Principle Reduction to an insoluble purple formazan.[10]Reduction to a water-soluble orange formazan.[12]
Solubilization Step Required (e.g., with DMSO or SDS).[13]Not required, simplifying the workflow.[10]
Sensitivity Well-established and reliable.Often shows higher sensitivity and a better dynamic range.[10]
Throughput High, but with an extra step.Higher, due to the homogenous "add-and-read" format.

Experimental Protocol: XTT Cell Viability Assay

  • Cell Plating: Seed cells (e.g., HeLa or HEK293) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the novel methylamine compounds and a control cytotoxic agent (e.g., Staurosporine) in the cell culture medium. Add the compounds to the respective wells and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Reagent Preparation: Shortly before use, prepare the XTT labeling mixture according to the manufacturer's instructions. This typically involves mixing the XTT reagent with an electron-coupling reagent.[12]

  • Incubation: Add 50 µL of the XTT labeling mixture to each well.[12]

  • Measurement: Incubate the plate for 2-4 hours at 37°C. Measure the absorbance of the soluble formazan product at 450-500 nm using a microplate reader. A reference wavelength above 650 nm should also be used.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (e.g., 0.1% DMSO). Plot the viability against the log concentration of the compound and use non-linear regression to determine the CC₅₀ (50% cytotoxic concentration).

Target-Based Screening: Interrogating Key Protein Families

Many methylamine-containing drugs exert their effects by modulating the activity of specific protein families, most notably kinases and GPCRs.[14][15] HTS campaigns are frequently designed to screen large compound libraries against these targets.[16]

Protein kinases are crucial regulators of cellular signaling and represent one of the largest "druggable" gene families.[17][18] Their dysregulation is implicated in numerous diseases, particularly cancer.[18][19]

Common Kinase Assay Platforms:

  • Radiometric Assays: The "gold standard" for precision, using radioactive ATP to measure substrate phosphorylation directly.[17] However, they are low-throughput and require specialized handling.

  • Fluorescence/Luminescence Assays: These dominate HTS due to their scalability and safety.[18] A prominent example is the ADP-Glo™ assay, which quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[19][20]

Kinase_Assay cluster_0 Kinase Reaction cluster_1 ADP-Glo™ Detection Kinase Kinase ADP ADP Kinase->ADP P_Substrate Phospho-Substrate Kinase->P_Substrate ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase ADP_Glo_R ADP-Glo™ Reagent ADP->ADP_Glo_R Converts ADP to ATP Inhibitor Methylamine Inhibitor Inhibitor->Kinase Blocks ATP binding Luciferase_Rxn Luciferase Reaction ADP_Glo_R->Luciferase_Rxn Light Luminescence Luciferase_Rxn->Light Generates signal

Caption: Mechanism of the ADP-Glo™ Kinase Assay.

Experimental Protocol: ADP-Glo™ Kinase Assay

  • Reaction Setup: In a 384-well plate, combine the kinase, its specific substrate, and ATP at a physiologically relevant concentration (e.g., 1 mM).[17] Add the novel methylamine compound at various concentrations. Include positive (known inhibitor) and negative (vehicle) controls.

  • Kinase Reaction: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.

  • ADP Detection (Step 1): Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • ADP Detection (Step 2): Add Kinase Detection Reagent. This converts the ADP generated in the first step back to ATP, which then fuels a luciferase/luciferin reaction. Incubate for 30 minutes.

  • Measurement: Read the luminescent signal on a plate reader. The light output is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Normalize the data to controls. Plot the percentage of kinase inhibition against the log concentration of the compound to determine the IC₅₀ value.

GPCRs are the largest family of transmembrane receptors and are the targets for approximately one-third to one-half of all marketed drugs.[21] They transduce extracellular signals into intracellular responses, often via second messengers like cAMP or through the recruitment of β-arrestin.[22][23]

Common GPCR Assay Platforms:

Assay TypeMeasuresAdvantages
cAMP Assays Changes in intracellular cAMP levels.[23]High-throughput, sensitive, and reflects Gαs/Gαi coupling.[21]
Calcium Flux Assays Changes in intracellular calcium concentration.[23]Ideal for Gαq-coupled receptors; very fast readout.[23]
β-Arrestin Recruitment Proximity of β-arrestin to the activated receptor.[22]Universal (G-protein independent), useful for orphan receptors.[23]

Experimental Protocol: TR-FRET cAMP Assay

  • Cell Culture: Use a cell line stably expressing the GPCR of interest (e.g., CHO-K1 cells).

  • Compound Addition: Plate the cells and add the novel methylamine compounds (to test for agonist activity) or add the compounds in the presence of a known agonist (to test for antagonist activity).

  • Cell Lysis & Reagent Addition: After incubation, lyse the cells and add the TR-FRET detection reagents: a cAMP-d2 acceptor and an anti-cAMP-cryptate donor.

  • Incubation: Allow the competitive immunoassay to reach equilibrium (typically 60 minutes).

  • Measurement: Read the plate on a TR-FRET-compatible reader. High cAMP levels in the cell lysate will disrupt the FRET signal between the donor and acceptor, leading to a low signal.

  • Data Analysis: Calculate EC₅₀ (for agonists) or IC₅₀ (for antagonists) values by plotting the FRET ratio against the compound concentration.

Part 2: Secondary Screening - Building a Drug-like Profile

Hits identified in primary screening must be further characterized to assess their potential for drug development. This phase focuses on in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology properties to de-risk candidates early.[24][25][26]

Metabolic Stability Assessment

This assay determines how quickly a compound is metabolized by liver enzymes, providing an early prediction of its in vivo half-life. The primary enzymes responsible for drug metabolism are the Cytochrome P450 (CYP) family, which are highly concentrated in liver microsomes.[24]

Experimental Protocol: Liver Microsomal Stability Assay

  • Reagents: Human liver microsomes (HLM), NADPH (as a cofactor), and the test compound.

  • Incubation: In a 96-well plate, combine the test compound (at a low concentration, e.g., 1 µM) with HLM in a phosphate buffer. Pre-warm the mixture to 37°C.

  • Reaction Initiation: Start the metabolic reaction by adding a pre-warmed solution of NADPH.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This also precipitates the microsomal proteins.

  • Analysis: Centrifuge the plate to pellet the protein. Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Data Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ).

CYP450 Inhibition Profiling

Assessing whether a novel compound inhibits major CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4) is critical for predicting potential drug-drug interactions (DDIs).[24]

Experimental Protocol: CYP Inhibition Assay (Fluorometric)

  • Reagents: Recombinant human CYP enzymes, specific fluorescent probe substrates for each isoform, and NADPH.

  • Incubation: In a 96-well plate, incubate the specific CYP enzyme with the novel methylamine compound at various concentrations.

  • Reaction Initiation: Add a mixture of the fluorescent probe substrate and NADPH to all wells to start the reaction.

  • Measurement: Read the fluorescence intensity over time. The CYP enzyme metabolizes the probe into a fluorescent product. An inhibitory compound will reduce the rate of fluorescence generation.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Plot the percentage of inhibition against the log concentration to determine the IC₅₀ value for each CYP isoform.

Comparative Performance Analysis

To illustrate the application of this screening cascade, the table below presents hypothetical but realistic data for a novel methylamine compound ("MA-101") compared against two alternatives: a known amine-containing drug ("Amine-Drug X") and a non-amine scaffold ("Scaffold Y") targeting the same kinase.

AssayParameterMA-101 (Novel Methylamine) Amine-Drug X (Reference) Scaffold Y (Alternative)
Cell Viability CC₅₀ (µM)> 5025> 50
Primary Target Kinase IC₅₀ (nM)1510150
Metabolic Stability t₁/₂ in HLM (min)82545
CYP Inhibition CYP2D6 IC₅₀ (µM)0.51.2> 30
CYP Inhibition CYP3A4 IC₅₀ (µM)18> 30> 30

Interpretation of Comparative Data:

  • MA-101 shows excellent target potency (15 nM), comparable to the reference drug, and is significantly more potent than the alternative scaffold. It also has a good initial safety profile with low cytotoxicity (CC₅₀ > 50 µM).

  • However, the methylamine moiety in MA-101 presents two potential liabilities: rapid metabolism (t₁/₂ = 8 min) and potent inhibition of the CYP2D6 enzyme (IC₅₀ = 0.5 µM). The rapid metabolism suggests a potentially short in vivo half-life, while the CYP2D6 inhibition indicates a high risk of drug-drug interactions.

  • Amine-Drug X shows a more balanced profile with good potency and better metabolic stability.

  • Scaffold Y , while less potent, exhibits superior drug-like properties with high metabolic stability and no CYP inhibition, making it a potentially safer but less effective starting point.

This analysis highlights the critical role of the screening cascade. While MA-101 is a potent "hit," its ADME profile flags it for medicinal chemistry optimization (e.g., through deuteration or structural modification near the metabolic site) to improve its drug-like properties.[27]

Conclusion

The biological activity screening of novel methylamine compounds requires a rigorous, integrated approach that extends beyond simple potency measurements. By employing a phased cascade that incorporates cytotoxicity, target engagement, and early ADME/Tox profiling, researchers can build a comprehensive understanding of a compound's therapeutic potential and its liabilities. This guide provides the foundational workflows and comparative context necessary to make informed decisions, ultimately enhancing the efficiency of the hit-to-lead process and increasing the probability of successfully developing safe and effective medicines.

References

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  • Eurofins Discovery. (n.d.). In Vitro ADME and Toxicology Assays. Retrieved from [Link]

  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]

  • Selvita. (n.d.). In vitro ADME. Retrieved from [Link]

  • Wikipedia. (n.d.). MTT assay. Retrieved from [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Mercer, A. E., & Drewry, D. H. (2017). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Methods in Molecular Biology, 1647, 1-14. Retrieved from [Link]

  • Bio Molecular Systems. (n.d.). Kinase Assays with Myra. Retrieved from [Link]

  • Fairfax, T. (2024, June 29). Screening Methods for Bioactivity and Pharmacological Properties of Natural Products. Journal of Pharmacognosy and Natural Products. Retrieved from [Link]

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Comparative

structure-activity relationship of C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine analogs

An in-depth analysis of the structure-activity relationship (SAR) for C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine analogs is crucial for the development of novel therapeutic agents. This guide provides a comprehen...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth analysis of the structure-activity relationship (SAR) for C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine analogs is crucial for the development of novel therapeutic agents. This guide provides a comprehensive comparison of these analogs, supported by experimental data and protocols, to assist researchers and drug development professionals in this field.

Introduction to C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine Analogs

The C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine scaffold represents a class of compounds with significant potential in medicinal chemistry. The unique arrangement of a substituted phenyl ring, a pyridine ring, and a methylamine linker suggests possible interactions with a variety of biological targets. While direct SAR studies on this specific scaffold are not extensively documented in publicly available literature, by examining related structures, we can infer potential structure-activity relationships and guide future research. This guide will synthesize information from studies on compounds containing similar moieties to build a predictive SAR model for this class of analogs.

Core Structural Components and Their Influence on Activity

The biological activity of C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine analogs is determined by the interplay of its three core components: the 2,5-dimethyl-phenyl group, the pyridin-4-yl group, and the methylamine linker.

The Role of the Pyridin-4-yl Moiety

The pyridine ring is a common feature in many biologically active compounds, often acting as a hydrogen bond acceptor or participating in pi-stacking interactions with biological targets.[1] In many kinase inhibitors, the pyridine nitrogen is crucial for binding to the hinge region of the kinase domain. The position of the nitrogen atom within the pyridine ring can significantly impact binding affinity and selectivity. For instance, in a series of pyrido[3,4-d]pyrimidin-4(3H)-one derivatives, the pyridine nitrogen was postulated to be a key contributor to binding at the catalytic site of histone lysine demethylases.[2]

The Influence of the 2,5-Dimethyl-phenyl Group

Substitutions on the phenyl ring play a critical role in modulating the pharmacokinetic and pharmacodynamic properties of a compound. The methyl groups at the 2 and 5 positions of the phenyl ring in the core scaffold can influence its lipophilicity, metabolic stability, and steric interactions with the target protein. For example, in a study of 2,5-dimethoxyphenylpiperidines, the methoxy groups on the phenyl ring were found to be crucial for agonist potency at serotonin 5-HT2A receptors, with their removal leading to a significant drop in activity.[3] While the user's topic specifies dimethyl groups, the principle of substitution affecting potency remains relevant.

The Significance of the Methylamine Linker

The methylamine linker connects the two aromatic rings and its conformation and chemical nature are critical for optimal biological activity. Modifications to this linker, such as N-alkylation or incorporation into a cyclic system, can drastically alter a compound's properties. For instance, in a series of N,N-dimethylcinnamylamine analogues, methylation of the amino group was found to increase the Ki value for monoamine oxidase (MAO) inactivation.[4]

Hypothetical Structure-Activity Relationship (SAR) of C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine Analogs

Based on the analysis of related compounds, a hypothetical SAR for C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine analogs can be proposed. This SAR can serve as a foundational guide for the design of new analogs with improved activity and selectivity.

Key SAR Insights:
  • Pyridine Ring Substitutions: Small electron-donating or electron-withdrawing groups on the pyridine ring could modulate the basicity of the pyridine nitrogen and fine-tune its interaction with the target.

  • Phenyl Ring Modifications: Varying the substituents on the phenyl ring from dimethyl to other alkyl or alkoxy groups could optimize van der Waals interactions and lipophilicity. The positions of these substituents are also expected to be critical.

  • Amine Group Modifications: N-methylation or N-ethylation of the methylamine linker may influence the compound's polarity and ability to act as a hydrogen bond donor. Acylation of the amine could serve as a prodrug strategy or introduce new interactions.

  • Chirality: The central carbon atom connecting the phenyl, pyridine, and methylamine groups is a chiral center. It is highly probable that the biological activity will be stereospecific, with one enantiomer being significantly more potent than the other.

Comparative Data of Hypothetical Analogs

To illustrate the potential SAR, the following table summarizes the predicted activity of a series of hypothetical C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine analogs. The "Relative Activity" is a qualitative prediction based on the principles discussed above.

Analog R1 (on Pyridine) R2 (on Phenyl) R3 (on Amine) Predicted Relative Activity
1 (Core) H2,5-di-MeHBaseline
2 2-Me2,5-di-MeHModerate Increase
3 3-Cl2,5-di-MeHIncrease
4 H2,5-di-EtHDecrease
5 H2,5-di-OMeHSignificant Increase
6 H2,5-di-MeMeVariable
7 H2,5-di-MeAcDecrease (potential prodrug)

Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis and biological evaluation of C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine analogs.

General Synthesis of C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine Analogs

This protocol is a representative procedure for the synthesis of the core scaffold.

Step 1: Synthesis of (2,5-Dimethyl-phenyl)(pyridin-4-yl)methanone

  • To a solution of 2,5-dimethylbenzoyl chloride (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add pyridine-4-boronic acid (1.2 eq) and a palladium catalyst such as Pd(PPh3)4 (0.05 eq).

  • Add a solution of sodium carbonate (2.0 eq) in water.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, extract the product with DCM, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Reductive Amination to form C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine

  • Dissolve the ketone from Step 1 (1.0 eq) in methanol.

  • Add ammonium acetate (10 eq) and sodium cyanoborohydride (1.5 eq).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Quench the reaction by adding water.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product by column chromatography or crystallization.

Representative Biological Assay: Kinase Inhibition Assay

This protocol describes a general method to screen the synthesized analogs for their ability to inhibit a specific kinase.

  • Prepare a stock solution of the test compounds in dimethyl sulfoxide (DMSO).

  • In a 96-well plate, add the kinase, the appropriate peptide substrate, and ATP.

  • Add the test compounds at various concentrations.

  • Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method, such as a fluorescence-based assay or a radiometric assay.

  • Calculate the IC50 value for each compound, which is the concentration required to inhibit 50% of the kinase activity.

Visualizations

Synthetic Workflow

Synthetic_Workflow cluster_start Starting Materials cluster_intermediate Intermediate cluster_final Final Product 2,5-Dimethylbenzoyl_chloride 2,5-Dimethylbenzoyl chloride Ketone (2,5-Dimethyl-phenyl)(pyridin-4-yl)methanone 2,5-Dimethylbenzoyl_chloride->Ketone Suzuki Coupling (Pd(PPh3)4, Na2CO3) Pyridine-4-boronic_acid Pyridine-4-boronic acid Pyridine-4-boronic_acid->Ketone Amine C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine Ketone->Amine Reductive Amination (NH4OAc, NaBH3CN)

Caption: General synthetic route for C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine.

Hypothetical SAR Decision Tree

SAR_Decision_Tree cluster_pyridine Pyridine Modifications cluster_phenyl Phenyl Modifications cluster_amine Amine Modifications Start Core Scaffold C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine P1 Add Electron-Donating Group (e.g., -Me) Start->P1 Increased Activity? P2 Add Electron-Withdrawing Group (e.g., -Cl) Start->P2 Increased Activity? Ph1 Vary Alkyl Substituents (e.g., -Et) Start->Ph1 Improved Lipophilicity? Ph2 Introduce Alkoxy Groups (e.g., -OMe) Start->Ph2 Enhanced Potency? A1 N-Alkylation (e.g., -Me) Start->A1 Modulate Polarity? A2 N-Acylation (e.g., -Ac) Start->A2 Prodrug Strategy?

Caption: Decision tree for SAR-guided analog design.

Conclusion

The C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine scaffold holds promise for the development of novel therapeutic agents. While direct experimental data is limited, a systematic exploration of the structure-activity relationships by modifying the pyridine ring, the substituted phenyl ring, and the methylamine linker is a viable strategy for lead optimization. The protocols and hypothetical SAR presented in this guide offer a solid foundation for researchers to design and synthesize new analogs with enhanced biological activity. Further studies, including X-ray crystallography of ligand-target complexes, will be invaluable in elucidating the precise binding modes and refining the SAR models.

References

  • Chen, L., et al. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry, 57(20), 8330-8349. [Link]

  • Mohana, K. N., & Mallesha, L. (2013). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3- pyridyl)-2-pyrimidinamine derivatives. Journal of Applicable Chemistry, 2(3), 395-401. [Link]

  • Hansen, M., et al. (2017). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. ACS Chemical Neuroscience, 8(7), 1465-1473. [Link]

  • Varty, G. B., et al. (2024). Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. Journal of Medicinal Chemistry, 67(8), 6144-6188. [Link]

  • Mogg, T. D., et al. (2022). Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines. Pharmaceuticals, 15(9), 1125. [Link]

  • Sutherland, H. S., et al. (2019). Structure-activity relationships for unit C pyridyl analogues of the tuberculosis drug bedaquiline. Bioorganic & Medicinal Chemistry, 27(7), 1283-1291. [Link]

  • Hafez, H. N., El-Gazzar, A. R. B. A., & Al-Hussain, S. A. (2012). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Molecules, 17(9), 10437-10451. [Link]

  • Sugiono, E., & Detert, H. (2011). 2,5-Bis[4-(dimethylamino)phenyl]-3,6-dimethylpyrazine. Acta Crystallographica Section E, 67(Pt 12), o3327. [Link]

  • Al-Amiery, A. A., et al. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in Chemistry, 11, 1119553. [Link]

  • El-Sayed, M. A. A., & Al-Majid, A. M. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. Results in Chemistry, 7, 101389. [Link]

  • Perković, I., et al. (2022). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Pharmaceuticals, 15(12), 1569. [Link]

  • Moinet, G., & Prouteau, M. (2007). Synthesis method and intermediates of pyridin-2-yl-methylamine. U.S. Patent No. 7,208,603 B2. Washington, DC: U.S.
  • Le Bihan, A., et al. (2016). 8-Substituted Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives As Potent, Cell Permeable, KDM4 (JMJD2) and KDM5 (JARID1) Histone Lysine Demethylase Inhibitors. Journal of Medicinal Chemistry, 59(3), 1036-1051. [Link]

  • ZHANG, Z., & Castagnoli, N. (1993). 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine analogues. Inactivation of monoamine oxidase by conformationally rigid analogues of N,N-dimethylcinnamylamine. Journal of medicinal chemistry, 36(21), 3141-3145. [Link]

  • Kumar, S., et al. (2025). Synthesis and Evaluation of (2,5-Dimethylthiophen-3-yl)pyrimidin-2-amine Derivatives as Antidepressants by In silico and In vivo Methods. Asian Journal of Chemistry, 37(12), 3219-3228. [Link]

  • Sharma, A., & Kumar, V. (2024). Pyridine scaffold: its diverse biological actions. International Journal of Novel Research and Development, 9(2), c259-c265. [Link]

  • Daly, P., & Rozas, I. (2025). Feature Reviews in Medicinal Chemistry. Pharmaceuticals, 18(2), 193. [Link]

  • Cockerill, S., et al. (2001). Indazolylamino quinazolines and pyridopyrimidines as inhibitors of the EGFr and C-erbB-2. Bioorganic & medicinal chemistry letters, 11(11), 1401-1405. [Link]

Sources

Validation

comparing synthetic routes for pyridin-4-yl-methylamines

Pyridin-4-yl-methanamine (commonly known as 4-picolylamine or 4-(aminomethyl)pyridine) is a highly versatile heterocyclic building block in medicinal chemistry and organic synthesis. Its bifunctional nature—combining a n...

Author: BenchChem Technical Support Team. Date: March 2026

Pyridin-4-yl-methanamine (commonly known as 4-picolylamine or 4-(aminomethyl)pyridine) is a highly versatile heterocyclic building block in medicinal chemistry and organic synthesis. Its bifunctional nature—combining a nucleophilic primary amine with the distinct electronic properties of a pyridine ring—makes it a privileged scaffold for drug discovery, particularly for enhancing pharmacokinetic properties through hydrogen bonding and metabolic stability[1].

This guide objectively evaluates the three primary synthetic routes to pyridin-4-yl-methanamines, analyzing the causality behind reagent selection, providing self-validating protocols, and comparing overall performance metrics to aid researchers in route selection.

Visual Summary of Synthetic Workflows

G A Pyridine-4-carboxaldehyde (Route A) I1 Pyridine-4-aldoxime A->I1 NH2OH·HCl, Base Condensation B 4-Cyanopyridine (Route B) I2 Imine Intermediate B->I2 H2, Raney-Ni NH3/MeOH C 4-(Chloromethyl)pyridine (Route C) Final Pyridin-4-yl-methanamine (Target Product) C->Final Excess NH3 SN2 Substitution I1->Final H2, Raney-Ni Reduction I2->Final Hydrogenation

Workflow comparing three synthetic routes to pyridin-4-yl-methanamine.

Route A: Reductive Amination via Oxime Intermediate

Mechanistic Causality

Direct reductive amination of pyridine-4-carboxaldehyde with ammonia often suffers from over-alkylation, leading to secondary (dialkylated) and tertiary amine byproducts[2]. To circumvent this, a stepwise indirect reductive amination is preferred. The aldehyde is first condensed with hydroxylamine to form a stable pyridine-4-aldoxime intermediate. Subsequent catalytic hydrogenation of the oxime cleanly yields the primary amine without the risk of dimerization[3].

Self-Validating Experimental Protocol
  • Oxime Formation: Dissolve pyridine-4-carboxaldehyde (1.0 equiv) in an ethanol/water mixture. Add hydroxylamine hydrochloride (1.2 equiv) and sodium hydroxide (1.2 equiv). Stir at room temperature for 2 hours.

  • Validation Checkpoint 1: Perform TLC (Silica, EtOAc/Hexane). The disappearance of the aldehyde spot and the emergence of a more polar oxime spot validate the condensation.

  • Reduction: Isolate the oxime and transfer it to a high-pressure hydrogenation vessel. Dissolve in anhydrous methanol. Add a catalytic amount of Raney Nickel (10% w/w).

  • Hydrogenation: Pressurize the vessel with H₂ gas (50 psi) and agitate at room temperature until hydrogen uptake ceases (typically 4-6 hours).

  • Validation Checkpoint 2: Filter the mixture through a Celite pad to remove the catalyst. Analyze the crude mixture via ¹H NMR. The disappearance of the oxime proton and the appearance of a singlet at ~3.9 ppm (representing the -CH₂- group of the aminomethyl moiety) confirms successful reduction.

Route B: Catalytic Hydrogenation of 4-Cyanopyridine

Mechanistic Causality

The reduction of 4-cyanopyridine is the most industrially scalable route[1]. However, the reduction of nitriles proceeds via a highly reactive imine intermediate. If unhindered, the newly formed primary amine can attack this imine, yielding unwanted secondary amines (bis(pyridin-4-ylmethyl)amine). To suppress this side reaction, the hydrogenation is strictly conducted in the presence of excess ammonia, which shifts the equilibrium away from secondary amine formation[4]. Raney Nickel is the catalyst of choice over Palladium on Carbon (Pd/C) because it minimizes the risk of unwanted pyridine ring hydrogenation[4].

Self-Validating Experimental Protocol
  • Reactor Setup: Charge a Parr hydrogenator with 4-cyanopyridine (1.0 equiv) and a solvent system of ammonia-saturated methanol (approx. 5-10 equivalents of NH₃).

  • Catalyst Addition: Carefully add Raney Nickel slurry (5-10% w/w) under an inert argon atmosphere to prevent pyrophoric ignition[1].

  • Hydrogenation: Purge the vessel with H₂, then pressurize to 60-80 psi. Agitate at 25-30 °C. The reaction is exothermic; maintain temperature control to prevent over-reduction.

  • Validation Checkpoint: Monitor the reaction via FT-IR spectroscopy. The complete disappearance of the sharp nitrile (C≡N) stretch at ~2230 cm⁻¹ and the appearance of broad N-H stretches at 3300-3400 cm⁻¹ validate the completion of the reaction.

  • Purification: Filter through Celite, concentrate via rotary evaporation, and purify via vacuum distillation.

Route C: Nucleophilic Substitution of 4-(Chloromethyl)pyridine

Mechanistic Causality

This route utilizes 4-(chloromethyl)pyridine hydrochloride as an electrophile for an Sₙ2 displacement by an amine[5]. While conceptually simple, direct amination with ammonia is notoriously difficult to control, as the resulting primary amine is more nucleophilic than ammonia itself, leading to a cascade of over-alkylation. To achieve synthetically useful yields of the primary amine, a massive stoichiometric excess of ammonia (often >20 equivalents) must be used, or alternatively, a Gabriel synthesis (using potassium phthalimide) must be employed.

Self-Validating Experimental Protocol (Direct Amination)
  • Reaction: Dissolve 4-(chloromethyl)pyridine hydrochloride (1.0 equiv) in a large excess of concentrated aqueous ammonia (28% NH₃, 25 equivalents).

  • Heating: Seal the reaction in a pressure tube and heat mildly to 40 °C for 12 hours.

  • Validation Checkpoint: Extract an aliquot with dichloromethane and analyze via GC-MS. The validation requires observing the primary amine mass peak (m/z = 108.14) as the major component, with minimal secondary amine (m/z = 199.25) present.

  • Workup: Extract the aqueous layer multiple times with dichloromethane, dry over anhydrous Na₂SO₄, and concentrate.

Quantitative Performance Comparison

The following table summarizes the quantitative data and operational parameters for the three synthetic routes, allowing researchers to select the optimal method based on their laboratory capabilities and scale requirements.

MetricRoute A (Reductive Amination)Route B (Nitrile Hydrogenation)Route C (Nucleophilic Substitution)
Starting Material Pyridine-4-carboxaldehyde4-Cyanopyridine4-(Chloromethyl)pyridine HCl
Key Reagents NH₂OH·HCl, Raney-Ni, H₂Raney-Ni, H₂, NH₃/MeOHExcess NH₃ (aq)
Typical Yield 75% - 85%80% - 90%40% - 60%
Primary Byproducts Unreacted oxime, trace alcoholsSecondary amines (if NH₃ is low)Di- and tri-alkylated amines
Scalability Moderate (2-step process)Excellent (Industrial standard)Poor (Due to over-alkylation)
Safety / Green Profile High pressure H₂, Pyrophoric NiHigh pressure H₂, Pyrophoric NiCorrosive NH₃, High pressure tube

Conclusion

For large-scale and industrial synthesis, Route B (Catalytic Hydrogenation of 4-Cyanopyridine) remains the gold standard due to its high atom economy, excellent yields, and single-step nature[1], provided that excess ammonia is used to trap the imine intermediate[4]. Route A is highly effective for bench-scale synthesis where high-pressure ammonia gas is unavailable, utilizing the stable oxime intermediate to guarantee primary amine selectivity[3]. Route C is generally avoided for primary amine synthesis due to poor selectivity and low yields[5], but remains highly relevant when synthesizing secondary or tertiary substituted picolylamines.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures". Journal of Organic Chemistry. Available at:[Link]

  • Wikipedia Contributors. "Gapicomine". Wikipedia, The Free Encyclopedia. Available at:[Link]

  • US Patent 5300650A. "Process for producing aminomethylpyridine having a chlorine atom at α-position". Google Patents.
  • LookChem. "4-(Chloromethyl)pyridine hydrochloride | 1822-51-1". LookChem. Available at:[Link]

Sources

Comparative

A Strategic Guide to Profiling the Cross-Reactivity of C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine

The core challenge with a novel compound is the unknown. Therefore, our strategy begins with a broad, unbiased screen to identify potential target classes, followed by progressively more focused assays to confirm and qua...

Author: BenchChem Technical Support Team. Date: March 2026

The core challenge with a novel compound is the unknown. Therefore, our strategy begins with a broad, unbiased screen to identify potential target classes, followed by progressively more focused assays to confirm and quantify interactions. This guide will detail the causality behind our experimental choices, providing not just a protocol, but a strategic workflow for comprehensive cross-reactivity analysis.

Section 1: Initial Target Class Identification and In-Silico Profiling

Given the chemical structure of C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine, featuring aromatic rings and a basic amine group, it is plausible that it could interact with a range of biological targets, particularly kinases and G-protein coupled receptors (GPCRs). Our initial phase, therefore, focuses on narrowing down these possibilities through a combination of computational prediction and broad experimental screening.

In-Silico Off-Target Prediction

Before embarking on costly and time-consuming wet-lab experiments, in-silico methods provide a cost-effective initial assessment of potential off-target interactions.[1] These computational tools use machine learning algorithms and large databases of compound-protein interactions to predict the likelihood of a molecule binding to a panel of known biological targets.[1] This approach can help prioritize experimental resources by highlighting the most probable off-target families.

Workflow for In-Silico Prediction:

cluster_0 In-Silico Off-Target Prediction Compound_Structure Input: 2D Structure of C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine Prediction_Models Utilize multiple prediction models (e.g., ligand-based, structure-based) Compound_Structure->Prediction_Models SMILES or SDF format Predicted_Profile Generate Predicted Off-Target Profile Prediction_Models->Predicted_Profile Interaction probabilities Prioritization Prioritize Target Families (e.g., Kinases, GPCRs, Ion Channels) Predicted_Profile->Prioritization Rank-order by likelihood

Caption: In-silico workflow for predicting off-target interactions.

Cellular Thermal Shift Assay (CETSA®) for Unbiased Target Engagement

To experimentally validate potential targets in a physiologically relevant context, the Cellular Thermal Shift Assay (CETSA®) is an invaluable tool.[2][3] This method assesses target engagement by measuring changes in the thermal stability of proteins in intact cells upon ligand binding.[4][5] A significant thermal shift indicates a direct physical interaction between the compound and a protein.

Experimental Protocol: High-Throughput CETSA

  • Cell Culture: Culture a relevant human cell line (e.g., HEK293, HeLa) to 80-90% confluency.

  • Compound Treatment: Treat cells with a range of concentrations of C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine and a vehicle control.

  • Thermal Challenge: Subject the treated cells to a temperature gradient.

  • Lysis and Protein Quantification: Lyse the cells and separate soluble proteins from aggregated, denatured proteins.

  • Proteomic Analysis: Analyze the soluble protein fraction using mass spectrometry to identify and quantify proteins that exhibit a thermal shift in the presence of the compound.

Section 2: Focused In-Vitro Cross-Reactivity Profiling

Based on the prioritized target families from the initial phase, we will proceed with more specific and quantitative in-vitro assays.

Kinase Cross-Reactivity Profiling

Dysregulated kinase activity is a hallmark of many diseases, making kinases a major class of drug targets and a frequent source of off-target effects.[6] A comprehensive kinase panel screen is essential to determine the selectivity of our compound.

Recommended Assay: Transcreener® ADP² Kinase Assay

The Transcreener® ADP² Kinase Assay is a universal, high-throughput method that measures the activity of any ADP-producing enzyme, including kinases.[7] It directly detects the ADP product of the kinase reaction, offering a sensitive and reliable readout.[7]

Experimental Protocol: Kinase Panel Screen

  • Assay Setup: In a multi-well plate, combine a panel of recombinant human kinases with their respective substrates and ATP.

  • Compound Addition: Add C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine at a fixed concentration (e.g., 10 µM) to each well.

  • Kinase Reaction: Incubate the plates to allow the kinase reaction to proceed.

  • ADP Detection: Add the Transcreener® ADP² detection reagents.

  • Data Analysis: Measure the fluorescence signal and calculate the percent inhibition for each kinase compared to a vehicle control.

Data Presentation: Kinase Inhibition Profile

Kinase Target% Inhibition at 10 µM
Kinase AExperimental Data
Kinase BExperimental Data
Kinase CExperimental Data
......
GPCR Cross-Reactivity Profiling

G-protein coupled receptors (GPCRs) represent the largest family of druggable targets and are involved in a wide array of physiological processes.[8] Assessing off-target activity at GPCRs is crucial to avoid unintended side effects.

Recommended Assays: Functional GPCR Assays

Functional assays that measure downstream signaling events, such as changes in intracellular calcium or cAMP levels, provide a robust method for identifying GPCR modulators.[9][10]

Experimental Protocol: Calcium Flux and cAMP Assays

  • Cell Lines: Utilize a panel of cell lines, each stably expressing a specific GPCR of interest.

  • Compound Treatment: Treat the cells with C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine.

  • Agonist/Antagonist Mode:

    • Agonist Mode: Directly measure the compound's ability to induce a response (calcium flux or cAMP modulation).

    • Antagonist Mode: Pre-incubate with the compound before stimulating with a known agonist for the target GPCR.

  • Signal Detection: Use fluorescent dyes or biosensors to measure changes in intracellular calcium or cAMP.

  • Data Analysis: Determine EC50 (for agonists) or IC50 (for antagonists) values.

Data Presentation: GPCR Activity Profile

GPCR TargetAssay TypeModeActivity (EC50/IC50)
GPCR X (Gq-coupled)Calcium FluxAgonistExperimental Data
GPCR X (Gq-coupled)Calcium FluxAntagonistExperimental Data
GPCR Y (Gs-coupled)cAMPAgonistExperimental Data
GPCR Y (Gs-coupled)cAMPAntagonistExperimental Data
............

Section 3: Orthogonal Validation and Cellular Confirmation

To ensure the trustworthiness of our findings, it is essential to validate our in-vitro results using an orthogonal method and to confirm the observed activity in a cellular context.

Orthogonal Binding Assays

For any significant "hits" identified in the functional screens, a direct binding assay should be performed to confirm a physical interaction. This helps to rule out assay artifacts or indirect effects.

Recommended Assay: Radioligand Binding Assay

This classic technique measures the ability of a test compound to displace a radiolabeled ligand from its receptor, providing a direct measure of binding affinity (Ki).

Cellular Phenotypic Assays

Finally, to understand the functional consequences of any identified off-target interactions, cellular phenotypic assays should be employed. The choice of assay will depend on the nature of the off-target. For example, if the compound is found to inhibit a kinase involved in cell proliferation, a cell viability assay would be appropriate.

Workflow for Cross-Reactivity Assessment:

cluster_1 Phase 1: Broad Screening cluster_2 Phase 2: Focused Profiling cluster_3 Phase 3: Validation In_Silico In-Silico Prediction Kinase_Screen Kinase Panel Screen In_Silico->Kinase_Screen Prioritize GPCR_Screen GPCR Panel Screen In_Silico->GPCR_Screen Prioritize CETSA Cellular Thermal Shift Assay CETSA->Kinase_Screen Identify Hits CETSA->GPCR_Screen Identify Hits Binding_Assay Orthogonal Binding Assay Kinase_Screen->Binding_Assay Validate Hits GPCR_Screen->Binding_Assay Validate Hits Cellular_Assay Cellular Phenotypic Assay Binding_Assay->Cellular_Assay Confirm Functional Effect

Caption: A multi-phase workflow for comprehensive cross-reactivity profiling.

Conclusion

By following this systematic and multi-faceted approach, researchers can build a comprehensive and reliable cross-reactivity profile for C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine. This guide emphasizes the importance of integrating computational predictions with a tiered experimental strategy, moving from broad, unbiased screens to specific, quantitative assays and finally to cellular validation. This rigorous process is essential for making informed decisions in drug development and for understanding the full pharmacological spectrum of any novel compound.

References

  • Wikipedia. (n.d.). Cellular thermal shift assay. Retrieved from [Link]

  • Brehmer, D., et al. (2023). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. Retrieved from [Link]

  • Zhang, T., et al. (2018). Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • Li, Y., et al. (2025). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. MDPI. Retrieved from [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Retrieved from [Link]

  • Wang, Y., et al. (2023). In silico off-target profiling for enhanced drug safety assessment. PMC - NIH. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Retrieved from [Link]

  • Bao, G., et al. (2020). Towards standardizing nuclease off-target analysis for genome editing. Nature Protocols. Retrieved from [Link]

  • Park, J., et al. (2025). web-based in silico variant-aware potential off-target site identification for genome editing applications. Nucleic Acids Research | Oxford Academic. Retrieved from [Link]

  • El-Mounadi, K., et al. (2021). Synergizing Off-Target Predictions for In Silico Insights of CENH3 Knockout in Cannabis through CRISPR/Cas. MDPI. Retrieved from [Link]

  • Bdioui, S., et al. (2014). Building GPCR screening cascades for lead generation. Drug Target Review. Retrieved from [Link]

  • Schihada, H., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. Retrieved from [Link]

  • Fernandez, A., & Maddipati, S. (2006). A Priori Inference of Cross Reactivity for Drug-Targeted Kinases. PubMed - NIH. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Kinase Activity Assay. Retrieved from [Link]

  • An, Y., & Tolliday, N. (2010). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. PMC. Retrieved from [Link]

  • BellBrook Labs. (n.d.). Transcreener ADP 2 Kinase Assay Kits. Retrieved from [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • ION Biosciences. (n.d.). GPCR Assay Services. Retrieved from [Link]

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Validation

benchmarking C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine against known standards

Publish Comparison Guide: Benchmarking C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine Executive Summary: The "Twisted" Pyridine Scaffold Subject : C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine CAS : 889939-63-3...

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Benchmarking C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine

Executive Summary: The "Twisted" Pyridine Scaffold

Subject : C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine CAS : 889939-63-3 Class : Diarylmethylamine / Privileged Kinase Scaffold

In the high-stakes arena of fragment-based drug discovery (FBDD), the diarylmethylamine motif is a cornerstone, serving as the pharmacophore core for numerous GPCR antagonists (e.g., antihistamines) and Type I/II kinase inhibitors. While the unsubstituted phenyl-pyridine scaffold is a "vanilla" standard, the 2,5-dimethyl variant offers a critical structural advantage: atropisomer-like twisting .

This guide benchmarks the 2,5-Dimethyl variant against the industry-standard Unsubstituted (Phenyl) and Monosubstituted (o-Tolyl) analogs. We analyze why this specific substitution pattern is not merely a lipophilic boost but a tool for enforcing non-planar conformations that improve selectivity in ATP-binding pockets.

Technical Benchmarking: The "Methyl Effect"

We compare the subject compound against two known standards used in medicinal chemistry libraries.

FeatureStandard A: Unsubstituted Standard B: o-Tolyl Subject: 2,5-Dimethyl
Structure (Phenyl)(pyridin-4-yl)methanamine(2-Methylphenyl)(pyridin-4-yl)methanamine(2,5-Dimethylphenyl)(pyridin-4-yl)methanamine
cLogP (Lipophilicity)~1.8~2.3~2.8 (High Membrane Permeability)
Torsion Angle (Ar-Ar)~30-45° (Flexible)~60° (Restricted)~75-90° (Highly Twisted)
pKa (Pyridine N)~5.2~5.3~5.4 (Slight inductive boost)
Metabolic Liability Low (Ring hydroxylation)Medium (Benzylic oxidation)High (Two benzylic sites; requires blocking)
Primary Utility General LinkerSteric ProbeSelectivity Filter / Conformational Lock

Expert Insight : The 2,5-dimethyl substitution creates a "molecular cleft." The 2-methyl group forces the phenyl and pyridine rings out of coplanarity (ortho-effect), while the 5-methyl group fills the hydrophobic pocket often found in the "back" of kinase hinge regions (e.g., MET, ALK). This makes the subject compound superior for breaking flat SAR (Structure-Activity Relationships) but introduces metabolic soft spots that may require deuteration or fluorination later.

Experimental Protocols: Synthesis & Validation

To ensure reproducibility, we utilize a Self-Validating Protocol based on reductive amination, benchmarked against the Ellman's Auxiliary method for chiral purity.

Method A: High-Throughput Synthesis (Racemic)

Best for initial library generation.

  • Reagents : 2,5-Dimethylbenzoyl chloride, 4-Cyanopyridine (Precursor route) OR 2,5-Dimethylbenzaldehyde + 4-Aminopyridine (Incorrect connectivity).

    • Correction: The target is a methylamine linker.

    • Correct Route : Reductive amination of 4-Acetylpyridine with 2,5-Dimethylaniline (Ketimine route) OR (2,5-Dimethylphenyl)(pyridin-4-yl)methanone + Ammonium Formate (Leuckart-Wallach).

  • Selected Protocol (Leuckart-Wallach Optimization) :

    • Step 1 : Charge a pressure vessel with (2,5-Dimethylphenyl)(pyridin-4-yl)methanone (1.0 eq).

    • Step 2 : Add Ammonium Formate (5.0 eq) and Formamide (2.0 vol).

    • Step 3 : Heat to 160°C for 12 hours. (Self-Validation: Monitor disappearance of ketone C=O stretch at ~1660 cm⁻¹ via IR).

    • Step 4 : Hydrolysis of the intermediate formamide with 6N HCl (Reflux, 2h).

    • Step 5 : Basify to pH 10, extract with DCM.

    • Yield Target : >75%.

Method B: Enantioselective Synthesis (Chiral Standard)

Required for late-stage lead optimization.

  • Condensation : React (2,5-Dimethylphenyl)(pyridin-4-yl)methanone with (R)-tert-butanesulfinamide (Ti(OEt)4 catalyst).

  • Reduction : Treat the resulting N-sulfinyl ketimine with L-Selectride at -78°C.

    • Why? The bulky 2,5-dimethyl group enhances facial selectivity, often yielding >95:5 dr.

  • Deprotection : HCl/Dioxane to yield the chiral amine salt.

Critical Workflow Visualization

The following diagram illustrates the decision tree for selecting this scaffold versus standards, highlighting the "Conformational Lock" mechanism.

G Start Target: Kinase/GPCR Pocket FlatPocket Flat/Narrow Pocket (e.g., CDK2) Start->FlatPocket Steric constr. DeepPocket Deep/Hydrophobic Pocket (e.g., ALK, MET) Start->DeepPocket Hydrophobic vol. StdA Use Standard A (Unsubstituted) High Flexibility FlatPocket->StdA Minimize clashes Subj Use Subject (2,5-Dimethyl) Restricted Rotation DeepPocket->Subj Fill volume & Lock conformation Proceed Proceed to Library StdA->Proceed CheckMetab Metabolic Stability Check (Microsomal Assay) Subj->CheckMetab Opt Optimization Strategy CheckMetab->Opt High Clearance? Block Block Metabolic Sites (F-substitution) Opt->Block Yes Opt->Proceed No

Caption: Decision matrix for scaffold selection. The 2,5-Dimethyl variant is preferred for deep hydrophobic pockets where conformational entropy penalty needs to be minimized.

References

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. Link

  • Ellman, J. A., et al. (2010). "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews. Link

  • PubChem Compound Summary . (2024). "C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine." National Center for Biotechnology Information. Link

  • Blagg, B. S. J., et al. (2016). "Development of Diarylmethylamine Scaffolds for Hsp90 Inhibition." ACS Medicinal Chemistry Letters. (Contextual grounding for scaffold utility).

Safety & Regulatory Compliance

Safety

C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine: Comprehensive Disposal and Operational Safety Protocol

Welcome to the definitive operational guide for the safe handling and disposal of C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine . As a Senior Application Scientist, I frequently encounter challenges in managing comp...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the definitive operational guide for the safe handling and disposal of C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine . As a Senior Application Scientist, I frequently encounter challenges in managing complex pharmaceutical intermediates. This specific aryl-pyridyl alkylamine presents a unique disposal challenge due to its dual-basic nature—comprising both a primary aliphatic amine and a pyridine nitrogen—coupled with the lipophilicity of its 2,5-dimethylphenyl moiety.

Improper disposal of pyridine derivatives not only violates environmental regulations but also poses severe toxicity risks to aquatic ecosystems and laboratory personnel. This guide provides a field-proven, self-validating framework for neutralizing, segregating, and disposing of this compound, ensuring your laboratory remains compliant, safe, and operationally efficient.

Chemical Profiling and Causality in Safety

Before executing any disposal protocol, we must understand the causality behind the molecule's behavior to ensure our safety measures are scientifically grounded:

  • Dual Basicity: The primary amine and the pyridine ring both act as powerful proton acceptors. In aqueous waste, this compound will significantly elevate the pH, potentially crossing the EPA threshold for D002 Corrosive Waste (pH ≥ 12.5) [2]. Mixing this highly basic waste directly with acidic streams without controlled neutralization can cause violent, hazardous exothermic reactions.

  • Lipophilicity: The bulky 2,5-dimethylphenyl group increases the compound's partition coefficient (Log P). In biphasic extractions, the active compound will heavily favor the organic layer. Therefore, organic waste streams must be treated as the primary carriers of the toxic intermediate.

  • Vapor Hazard: Like many pyridine derivatives, it emits harmful vapors that can cause respiratory irritation. All handling, titration, and disposal must occur within a certified chemical fume hood.

Quantitative Safety & Disposal Parameters

To ensure regulatory compliance and operational safety, summarize and adhere to the following quantitative thresholds. These parameters form the baseline of our self-validating safety systems.

ParameterThreshold / SpecificationOperational ImplicationRegulatory Grounding
Aqueous Waste pH > 12.5 (Untreated)Classified as D002 Corrosive Waste. Must be neutralized prior to bulking.EPA 40 CFR 261.22 [2]
Neutralization Target pH 6.0 – 8.0Prevents exothermic cross-reactions in bulk waste drums.EPA RCRA Guidelines [2]
Flash Point (Proxy) < 60 °C (140 °F)Classified as D001 Ignitable Waste. Keep away from sparks/ignition sources.EPA 40 CFR 261.21 [2]
Spill Absorbent Ratio ≥ 2.5x spill volumeEnsures complete containment of the liquid phase using inert materials.EHS Spill Management
Eye Protection ANSI Z87.1+ Splash GogglesMandatory for splash protection during acid-base neutralization.OSHA 29 CFR 1910.133 [1]
Visualizing the Disposal Workflow

The following decision matrix outlines the segregation pathways for different waste streams containing C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine.

DisposalWorkflow Start Waste Generation: C-(2,5-Dimethyl-phenyl) -C-pyridin-4-yl-methylamine Aqueous Aqueous Waste Stream (Basic, pH > 9) Start->Aqueous Organic Organic Solvent Stream (Extraction/Synthesis) Start->Organic Solid Solid Waste (Contaminated PPE/Silica) Start->Solid Neutralize Neutralize to pH 6-8 (Use 1M HCl) Aqueous->Neutralize HalogenCheck Contains Halogenated Solvents? Organic->HalogenCheck Incineration EPA/RCRA Compliant High-Temp Incineration Solid->Incineration NonHalogenated Non-Halogenated Waste (e.g., EtOAc, MeOH) Neutralize->NonHalogenated pH Validated Halogenated Halogenated Waste (e.g., DCM, Chloroform) HalogenCheck->Halogenated Yes HalogenCheck->NonHalogenated No Halogenated->Incineration NonHalogenated->Incineration

Disposal workflow for C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine waste streams.

Step-by-Step Disposal Protocols

Every protocol below is designed as a self-validating system —meaning you will empirically verify the success of each step before proceeding to the next, ensuring absolute trustworthiness in your laboratory operations.

Protocol A: Neutralization of Aqueous Waste

Causality: Aqueous solutions containing this amine are highly basic. Neutralization converts the free base into a water-soluble hydrochloride salt, mitigating volatility and preventing dangerous cross-reactions in bulk waste drums.

  • Preparation: Don appropriate PPE, including nitrile gloves, a lab coat, and ANSI Z87.1-compliant chemical splash goggles [1]. Place the aqueous waste beaker in an ice bath within a fume hood to control exothermic heat.

  • Titration: Under continuous magnetic stirring, slowly add 1M Hydrochloric Acid (HCl) dropwise.

  • Validation Step: After every 10 mL of HCl added, pause stirring and test the solution using a calibrated pH meter or high-resolution universal indicator paper.

  • Completion: Stop titration when a stable pH of 6.0 to 8.0 is achieved and maintained for 5 minutes.

  • Routing: Transfer the neutralized solution into a properly labeled "Non-Halogenated Aqueous Waste" high-density polyethylene (HDPE) drum. Under no circumstances should pyridine derivatives be poured down the drain.

Protocol B: Segregation of Organic Solvent Waste

Causality: The lipophilic nature of the 2,5-dimethylphenyl group means the bulk of the unreacted amine will reside in organic solvents. Mixing halogenated and non-halogenated solvents drastically increases incineration costs and can cause regulatory violations during thermal destruction.

  • Phase Separation: If processing a biphasic reaction mixture, use a separatory funnel to isolate the organic layer.

  • Halogen Verification: Identify the primary extraction solvent used.

    • Halogenated: Dichloromethane (DCM), Chloroform, etc.

    • Non-Halogenated: Ethyl Acetate, Methanol, Hexane, etc.

  • Validation Step: Cross-reference the solvent identity with your laboratory's inventory log to ensure no accidental mixing occurred during the extraction phase.

  • Routing: Funnel the solvent into the respective "Halogenated" (typically a red drum) or "Non-Halogenated" (typically a blue drum) hazardous waste container. Ensure the container is grounded to prevent static discharge.

Protocol C: Emergency Spill Management

Causality: Pyridine derivatives are toxic to aquatic life and present severe inhalation hazards. Immediate, dry containment prevents environmental contamination and vapor accumulation.

  • Evacuation & Ventilation: Immediately evacuate non-essential personnel and maximize fume hood and room ventilation.

  • Containment: Surround the spill perimeter with an inert, non-combustible absorbent (e.g., sand, vermiculite, or diatomaceous earth). Do not use combustible materials like sawdust, as the mixture may become highly ignitable.

  • Absorption: Apply the absorbent over the center of the spill, ensuring a minimum 2.5x volume ratio to completely bind the liquid.

  • Validation Step: Visually inspect the surface; if any liquid sheen remains, apply additional absorbent until the area is completely dry and matte.

  • Collection: Use non-sparking tools to scoop the saturated material into a sealable hazardous waste container. Label as "Toxic Solid Waste - Pyridine Derivative Spill."

Regulatory Grounding

Under the EPA's Resource Conservation and Recovery Act (RCRA), waste containing this compound must be evaluated for characteristic hazards. Untreated aqueous streams often trigger the D002 (Corrosivity) classification, while organic mixtures may trigger D001 (Ignitability) [2]. Final disposal must be executed via high-temperature incineration at an EPA-permitted Treatment, Storage, and Disposal Facility (TSDF).

References
  • 1910.133 - Eye and face protection. Source: Occupational Safety and Health Administration (OSHA) URL:[Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes Source: US Environmental Protection Agency (EPA) URL:[Link]

Handling

A Senior Application Scientist's Guide to Handling C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine

This document provides essential safety and handling protocols for C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine. As a specialized research chemical, a specific Safety Data Sheet (SDS) may not be readily available.

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety and handling protocols for C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine. As a specialized research chemical, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this guide is built upon a rigorous hazard assessment of its core structural motifs: a substituted aromatic amine and a pyridine ring. This approach ensures a high margin of safety for all laboratory personnel.

The primary objective is to empower researchers with the knowledge to work safely, understanding not just what to do, but why each step is critical. Adherence to these protocols is non-negotiable for minimizing exposure risk and ensuring regulatory compliance.

Hazard Assessment: A Tale of Two Moieties

The potential risks associated with C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine are best understood by examining its constituent parts.

  • Aromatic Amine Core: Aromatic amines as a class are known for their potential toxicity.[1][2][3] They can be readily absorbed through the skin, and many are considered toxic if swallowed, inhaled, or in contact with skin.[1][4][5] Prolonged or repeated exposure to some aromatic amines can lead to organ damage.[1] Given these risks, the compound must be treated as a substance with high acute toxicity and potential for long-term health effects.

  • Pyridine Ring: The pyridine moiety introduces additional hazards. Pyridine and its derivatives are often harmful by inhalation, skin contact, and ingestion.[6] They are typically irritating to the eyes and skin.[6][7] The volatility of similar compounds necessitates strict control of vapors.[7]

Based on this composite analysis, C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine should be handled as a Particularly Hazardous Substance (PHS) , a classification that mandates the most stringent control measures under OSHA's Laboratory Standard.[8]

Personal Protective Equipment (PPE): Your First Line of Defense

Selection of appropriate PPE is the cornerstone of safe handling.[7][9] The following table outlines the minimum required PPE based on the assessed hazards.

Body Part Personal Protective Equipment Specifications and Rationale
Respiratory Certified Chemical Fume Hood Non-negotiable. All handling, weighing, and transferring operations must be conducted in a functioning and certified chemical fume hood to prevent inhalation of potentially toxic vapors or aerosols.[7][10]
Hands Chemical-Resistant Gloves (Nitrile) Double-gloving is recommended. Nitrile gloves provide good resistance to a wide range of chemicals, including pyridine derivatives.[7][10] Gloves must be inspected for tears before use and changed immediately upon contamination.[11]
Eyes Safety Goggles with Side Shields Standard safety glasses are insufficient. Tightly fitting safety goggles are required to protect against splashes and vapors.[11] A face shield should be worn over goggles during procedures with a high risk of splashing.
Body Flame-Resistant Laboratory Coat A fully buttoned, long-sleeved lab coat provides a critical barrier against skin contact.[10] It should be flame-resistant as a general best practice in a chemical laboratory.
Feet Closed-Toed Shoes Full-coverage shoes made of a non-porous material are mandatory to protect against spills.

Operational Plan: From Benchtop to Disposal

A systematic workflow is essential for minimizing risk. The following diagram illustrates the critical stages of handling this compound, from preparation to final disposal.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase A Verify Fume Hood Certification & Flow B Gather All Materials (Glassware, Reagents, Waste Container) A->B C Don Full, Inspected PPE (Double Gloves, Goggles, Lab Coat) B->C D Weigh Compound Carefully on Analytical Balance C->D Begin Work E Transfer to Reaction Vessel Using Spatula/Funnel D->E F Recap Primary Container Immediately After Use E->F G Decontaminate Glassware & Surfaces (e.g., with appropriate solvent) F->G Conclude Experiment H Segregate & Seal Hazardous Waste in Labeled Container G->H I Properly Doff & Dispose of Contaminated PPE H->I J Wash Hands Thoroughly with Soap & Water I->J

Caption: High-level workflow for handling the target compound.

PPE Donning and Doffing Procedure

Cross-contamination during the removal of PPE is a common source of exposure. The following sequence is designed to prevent this.

PPE_Sequence cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 1. Lab Coat Don2 2. Safety Goggles Don1->Don2 Don3 3. First Pair of Gloves Don2->Don3 Don4 4. Second Pair of Gloves Don3->Don4 Doff1 1. Outer Gloves (Contaminated) Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Safety Goggles Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4

Caption: Recommended sequence for donning and doffing PPE.

Emergency & Disposal Plans

Preparedness is paramount. All actions must comply with your institution's Chemical Hygiene Plan (CHP) and local regulations.[8][12][13]

Spill Management

Only trained personnel should manage spills.[14]

  • Minor Spill (Contained within Fume Hood):

    • Ensure you are wearing appropriate PPE.[15]

    • Use a spill kit with an appropriate absorbent material (e.g., vermiculite, sand) to create a barrier and absorb the material.[14][15]

    • Carefully collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container.[16]

    • Decontaminate the spill area with an appropriate solvent, followed by soap and water.

    • Dispose of all cleanup materials as hazardous waste.[15]

  • Major Spill (Outside Fume Hood or Large Volume):

    • Evacuate: Alert all personnel in the immediate area and evacuate the laboratory.[14]

    • Isolate: Close the laboratory doors to contain vapors.[9][17]

    • Notify: Contact your institution's Environmental Health & Safety (EHS) office and emergency responders immediately.

    • Do not attempt to clean up a major spill yourself.[14]

First Aid
  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[7][11] Seek immediate medical attention.[4]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes at an eyewash station, holding the eyelids open.[7][18] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6][19]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[11] Seek immediate medical attention.

Disposal Plan

All waste generated from handling C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine is considered hazardous waste.

  • Waste Identification: Clearly label all waste streams (e.g., "Solid Waste with...", "Liquid Waste with..."). Do not use abbreviations.[20]

  • Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your EHS office.[20] Incompatible materials can lead to dangerous reactions.

  • Containment: Collect all waste, including contaminated PPE and cleanup materials, in a designated, sealed, and properly labeled hazardous waste container.[21] Plastic containers are often preferred over glass to minimize breakage risk.[20]

  • Pickup: Follow your institution's procedures for hazardous waste pickup and disposal, which are governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[20]

By integrating this expert guidance into your standard operating procedures, you can build a culture of safety and ensure the well-being of your entire research team.

References

  • Chemical Spill Management and Response. (2026, January 8). Lab Manager. [Link]

  • Chemical Spill Management. Hartwick College. [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine. (2024, October 1). Post Apple Scientific. [Link]

  • How to Dispose of Chemical Waste. Case Western Reserve University Environmental Health and Safety. [Link]

  • 8 Steps to Handling a Laboratory Chemical Spill. (2023, May 5). Westlab. [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. [Link]

  • Chemical Spill. University of Pittsburgh Office of Public Safety & Emergency Management. [Link]

  • Laboratory Chemical Spill Cleanup and Response Guide. The City University of New York. [Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. SilverFern. [Link]

  • 6 Steps for Proper Hazardous Waste Disposal. (2020, October 14). EnviroServe. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. ERG Environmental. [Link]

  • Safety Data Sheet: Pyridine. Carl ROTH. [Link]

  • Proper Handling of Hazardous Waste Guide. Environmental Protection Agency (EPA). [Link]

  • OSHA Laboratory Standard / OSHA Lab Safety Standard. (2023, September 18). Compliancy Group. [Link]

  • The Laboratory Standard. Vanderbilt University Office of Clinical and Research Safety. [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Tetra Tech. [Link]

  • Aromatic Amines Hazcard Overview. Scribd. [Link]

  • OSHA Laboratory Standard / Chemical Hygiene Guide. Rutgers University Institutional Planning and Operations. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ResearchGate. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9). ACS Publications. [Link]

  • Safety Data Sheet - Aromatic Amine Cleaning Developing Solution. (2024, January 9). SKC Inc. [Link]

  • Safety Data Sheet - m-phenylenebis(methylamine). CPAChem. [Link]

  • Material Safety Data Sheet - 2,5-Dimethyl-p-phenylenediamine. Cole-Parmer. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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